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(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Documentation Hub

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  • Product: (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide
  • CAS: 197727-65-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide in Medicinal Chemistry

Executive Summary & Chemical Architecture (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide (also known systematically as N-(4-methoxybenzyl)-L-alaninamide) is a highly versatile chiral building block and pharmacophore inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide (also known systematically as N-(4-methoxybenzyl)-L-alaninamide) is a highly versatile chiral building block and pharmacophore intermediate. Structurally, it consists of an L-alanine core where the carboxylic acid has been converted into an amide bearing a 4-methoxybenzyl (PMB) group.

In modern drug discovery, functionalized amino acid amides are privileged scaffolds. The integration of the PMB group serves a dual purpose: it acts as a robust, electron-rich aromatic anchor for


 stacking within enzyme active sites (such as 

-secretase)[1], and it significantly modulates the lipophilicity of the highly polar amino acid core, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[2].
Table 1: Physicochemical & Computational Profile

To predict its pharmacokinetic behavior, we summarize the core physicochemical properties of the free base[3][4]:

ParameterValuePharmacological Relevance
Molecular Weight 194.23 g/mol Highly favorable for fragment-based drug design (FBDD).
Chemical Formula C₁₁H₁₆N₂O₂-
LogP (Calculated) ~0.60Optimal balance for aqueous solubility and mild lipophilicity.
Topological Polar Surface Area (TPSA) 64.35 ŲWell below the 90 Ų threshold, predicting excellent BBB permeability.
H-Bond Donors / Acceptors 2 / 3Ensures specific target engagement via hydrogen bonding networks.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to binding pockets.

Synthetic Methodology & Reaction Causality

The synthesis of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide must be executed with strict stereocontrol to preserve the (S)-configuration at the


-carbon. The standard approach utilizes a convergent peptide coupling strategy followed by orthogonal deprotection[5][6].
The Causality of Reagent Selection
  • Amide Coupling (EDC·HCl / HOBt): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt). Causality: EDC is water-soluble, allowing the urea byproduct to be easily washed away during aqueous extraction. More critically, HOBt acts as an auxiliary nucleophile that rapidly consumes the highly reactive O-acylisourea intermediate. This suppresses the formation of an oxazolone intermediate, which is the primary mechanistic pathway for the racemization of the

    
    -carbon in chiral amino acids[7].
    
  • Boc-Protection Strategy: The tert-butyloxycarbonyl (Boc) group protects the

    
    -amine during coupling. Causality:  The Boc carbamate is completely stable to the basic conditions of the coupling reaction but is highly labile to mild anhydrous acids (e.g., HCl in dioxane). This allows for quantitative deprotection without risking the hydrolysis of the newly formed amide bond or the cleavage of the PMB ether[5].
    

SynthWorkflow A Boc-L-Alanine (Chiral Pool Starting Material) C Amide Coupling (EDC·HCl, HOBt, DIPEA, DCM) A->C B 4-Methoxybenzylamine (Amine Nucleophile) B->C D Boc-(S)-2-Amino-N-(4-methoxybenzyl)propanamide (Protected Intermediate) C->D  Amide Bond Formation E Boc Deprotection (4M HCl / Dioxane) D->E F (S)-2-Amino-N-(4-methoxybenzyl)propanamide HCl (Target Pharmacophore) E->F  Acidic Cleavage

Figure 1: Self-validating synthetic workflow for the preparation of the target compound.

Table 2: Reaction Optimization for Amide Coupling
Coupling SystemYield (%)Enantiomeric Excess (ee)Mechanistic Rationale
EDC·HCl / HOBt 85 - 90%>99%Standard protocol; HOBt prevents oxazolone-driven racemization.
BOP / DIPEA 92%>98%Fast kinetics, but generates highly toxic HMPA as a byproduct.
CMPI (Mukaiyama) 88%>97%Excellent for sterically hindered amines, but unnecessary for primary benzylamines[7].

Standard Operating Procedure (SOP): Synthesis & Validation

The following protocol yields the hydrochloride salt of the target compound, which is highly stable for long-term storage and subsequent derivatization[6].

Step 1: Amide Coupling (Synthesis of the Protected Intermediate)
  • Initiation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve Boc-L-alanine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq, 12 mmol) and EDC·HCl (1.2 eq, 12 mmol). Stir for 15 minutes. Causality: Pre-activation at 0 °C prevents exothermic degradation of the reagents.

  • Coupling: Add 4-methoxybenzylamine (1.1 eq, 11 mmol) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM (50 mL). Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) to remove unreacted amine, saturated NaHCO₃ (2 x 50 mL) to remove acidic byproducts, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a white solid.

Step 2: Acidic Cleavage (Boc Deprotection)
  • Deprotection: Dissolve the crude Boc-protected intermediate in anhydrous DCM (20 mL). Cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in dioxane (10 eq). Causality: Anhydrous HCl is utilized instead of aqueous acids to strictly prevent the hydrolysis of the newly formed amide bond.

  • Isolation: Stir for 2 hours at room temperature. The product will precipitate as the hydrochloride salt. Evaporate the solvent in vacuo, triturate the residue with cold diethyl ether, and filter.

  • Validation: The resulting (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide hydrochloride is isolated as a crystalline solid (Reported melting point: 234-236 °C)[6]. Analytical validation via Chiral HPLC is required to confirm >99% ee.

Applications in Drug Development

The structural topology of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide makes it an ideal core for developing therapeutics targeting the central nervous system.

Alzheimer's Disease: -Secretase Modulators

The processing of amyloid precursor protein (APP) into neurotoxic


-amyloid (A

) peptides is a hallmark of Alzheimer's disease. Derivatives of N-(4-methoxybenzyl)-L-alaninamide have been heavily investigated as inhibitors of A

peptide release and synthesis[6][8]. Furthermore, when the N-terminal amine is incorporated into larger heterocyclic systems (e.g., pyrazolopyridines), the PMB group acts as a critical binding determinant for modulating

-secretase activity, effectively lowering A

levels[1].
Anticonvulsant Agents

Functionalized amino acids are a recognized class of novel anticonvulsant agents. The L-alanine core mimics endogenous inhibitory neurotransmitters (like GABA or glycine), while the bulky, lipophilic 4-methoxybenzyl amide enhances the molecule's ability to cross the BBB and interact with voltage-gated sodium channels. Compounds bearing this exact structural motif have demonstrated potent protection in Maximal Electroshock Seizure (MES) models[2].

Pharmacophore Core Target: (S)-2-Amino-N-(4-methoxybenzyl)propanamide NTerm N-Terminal Amine Modifiable Site (Alkylation / Acylation) Core->NTerm  Derivatization Chiral Alpha-Carbon (S) Stereocenter (Dictates Target Affinity) Core->Chiral  Stereocontrol PMB 4-Methoxybenzyl Group Lipophilic Anchor (BBB Penetration / pi-pi stacking) Core->PMB  Pharmacokinetics

Figure 2: Pharmacophore mapping illustrating the functional utility of the molecule's distinct structural domains.

References

Sources

Exploratory

Technical Guide: H-Ala-NH-PMB (L-Alanine 4-Methoxybenzylamide)

Part 1: Chemical Identity & Core Properties H-Ala-NH-PMB (L-Alanine-N-(4-methoxybenzyl)amide) is a specialized amino acid derivative primarily utilized in peptide chemistry as a "masked" C-terminal amide precursor or a b...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Core Properties

H-Ala-NH-PMB (L-Alanine-N-(4-methoxybenzyl)amide) is a specialized amino acid derivative primarily utilized in peptide chemistry as a "masked" C-terminal amide precursor or a backbone-protected building block. Unlike standard catalog reagents, it is frequently synthesized in situ or as a custom intermediate to facilitate the synthesis of C-terminal amides (–CONH₂) via oxidative cleavage, avoiding the harsh conditions typically required for ammonolysis.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNote
Chemical Name (S)-2-amino-N-(4-methoxybenzyl)propanamideIUPAC
Common Name H-Ala-NH-PMB; Ala-PMB
CAS Number Not widely indexed Often cited as HCl salt or Boc-precursor
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol Free base
Precursor CAS 15761-38-3 (Boc-Ala-OH)2393-23-9 (PMB-Amine)Synthesis starting materials
Solubility Soluble in MeOH, DMF, DMSO, Water (moderate)HCl salt is highly water-soluble
pKa (Calc) ~8.1 (α-amine)
Stability Acid-stable (TFA); Oxidatively labileCleaved by CAN/DDQ

Part 2: Synthesis & Manufacturing Protocol

Synthesis Workflow (Boc-Strategy)[1][9]

Reagents:

  • Starting Material: Boc-Ala-OH (1.0 eq)

  • Amine Source: 4-Methoxybenzylamine (PMB-NH₂, 1.1 eq)

  • Coupling Agent: EDC·HCl (1.2 eq) / HOBt (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DCM/DMF (9:1)

Protocol:

  • Activation: Dissolve Boc-Ala-OH in DCM/DMF at 0°C. Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester.

  • Coupling: Add 4-Methoxybenzylamine and DIPEA dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The active ester spot should disappear.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (acidic wash removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄ and concentrate.

    • Result:Boc-Ala-NH-PMB (White solid/foam).

  • Deprotection: Dissolve the intermediate in TFA/DCM (1:1) . Stir for 30–60 minutes at RT.

  • Isolation: Evaporate volatiles under reduced pressure. Precipitate the product by adding cold Diethyl Ether (Et₂O). Filter and dry.

    • Final Product:H-Ala-NH-PMB·TFA (White powder).

Visualization: Synthesis Pathway

Synthesis_Pathway Start Boc-Ala-OH (CAS: 15761-38-3) Intermediate Boc-Ala-NH-PMB (Protected) Start->Intermediate Coupling (RT, 4h) Reagents PMB-NH2 + EDC/HOBt Reagents->Intermediate Product H-Ala-NH-PMB (Active Reagent) Intermediate->Product Deprotection (-Boc) Deprotection TFA / DCM (Acidolysis)

Caption: Step-wise synthesis of H-Ala-NH-PMB via Boc-chemistry, highlighting the critical coupling and deprotection phases.

Part 3: Applications & Mechanism of Action

The primary utility of H-Ala-NH-PMB lies in its ability to serve as a latent primary amide . In complex peptide synthesis, direct synthesis of C-terminal amides can be challenging due to aggregation or side reactions during cleavage. The PMB group acts as a "safety catch."

The Oxidative Cleavage Strategy

The PMB-amide bond is unique because it is stable to acidic conditions (TFA, HBr) used to remove standard protecting groups (Boc, tBu, Trt), but is highly labile to oxidative cleavage .[1]

  • Reagent: Cerium Ammonium Nitrate (CAN) or DDQ.

  • Mechanism:

    • Single Electron Transfer (SET): The oxidant removes an electron from the electron-rich aromatic PMB ring, forming a radical cation.

    • Hydrolysis: The benzylic carbon becomes susceptible to nucleophilic attack by water.

    • Release: The C-N bond cleaves, releasing the free primary amide (H-Ala-NH₂ ) and p-methoxybenzaldehyde.

Experimental Protocol: Oxidative Release

Objective: Convert H-Ala-NH-PMB (or Peptidyl-Ala-NH-PMB) to H-Ala-NH₂.

  • Dissolution: Dissolve the PMB-protected peptide in Acetonitrile/Water (4:1) .

  • Oxidation: Add CAN (3.0–4.0 eq) dissolved in water dropwise at 0°C.

    • Note: The solution will turn orange/yellow.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quenching: Add dilute Na₂S₂O₃ or ascorbic acid to quench excess oxidant (color fades).

  • Purification: Extract with EtOAc to remove the aldehyde byproduct. The aqueous layer contains the free amide peptide. Lyophilize.

Visualization: Oxidative Cleavage Mechanism

Cleavage_Mechanism Substrate Peptide-Ala-NH-PMB (Acid Stable) Radical [Radical Cation Intermediate] Substrate->Radical SET Oxidation Oxidant CAN / DDQ (Oxidative Conditions) Oxidant->Radical Products Peptide-Ala-NH2 + p-Methoxybenzaldehyde Radical->Products C-N Bond Cleavage Hydrolysis H2O Attack Hydrolysis->Products

Caption: Mechanism of PMB removal via oxidative cleavage (CAN/DDQ) to yield the target primary amide.

References

  • Boc-Chemistry Fundamentals : "Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide." BenchChem. Link

  • PMB Cleavage Mechanism : "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides." ACS Omega (2021). Link

  • Peptide Amidation Strategies : "Photochemically-enabled, post-translational production of C-terminal amides." Nature Communications (2024). Link

  • PMB Reagent Data : "4-Methoxybenzylamine Properties and Safety." PubChem. Link

  • General Protecting Groups : "PMB Protecting Group: Protection & Deprotection Mechanism." Total Synthesis. Link

Sources

Foundational

Chemical Identity and Synthetic Utility of L-Alanine 4-Methoxybenzylamide

Technical Guide & Whitepaper Abstract L-Alanine 4-methoxybenzylamide (H-Ala-NH-PMB) represents a specialized amino acid derivative serving a dual role in medicinal chemistry: as a lipophilic chiral building block for pep...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Abstract

L-Alanine 4-methoxybenzylamide (H-Ala-NH-PMB) represents a specialized amino acid derivative serving a dual role in medicinal chemistry: as a lipophilic chiral building block for peptidomimetics and as a latent "safety-catch" precursor for primary amides. This guide analyzes its chemical identity, resolving synonym ambiguities, and details its synthesis and deprotection protocols. Special emphasis is placed on the oxidative lability of the 4-methoxybenzyl (PMB) group, a feature exploited in fragment-based drug discovery (FBDD) to modulate solubility during intermediate steps before revealing the bioactive primary amide pharmacophore.

Chemical Identity & Nomenclature Resolution

Precise identification is critical due to the prevalence of similar anisidine derivatives (N-methoxyphenyl) which differ significantly in reactivity from benzylamides.

Core Identifiers
AttributeDetail
Common Name L-Alanine 4-methoxybenzylamide
Systematic Name (IUPAC) (2S)-2-amino-N-[(4-methoxyphenyl)methyl]propanamide
Semi-Systematic Synonyms H-Ala-NH-PMB; L-Ala-PMB; (S)-2-amino-N-(4-methoxybenzyl)propionamide
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Chiral Center S-configuration (L-isomer) at the alpha-carbon
Key Functional Groups Primary amine (N-terminus), Secondary amide (Linker), Methoxy ether (PMB handle)
Structural Disambiguation

Researchers must distinguish this compound from L-Alanine p-anisidide (H-Ala-NH-Ph-OMe).

  • H-Ala-NH-PMB (Benzylamide): The nitrogen is attached to a benzylic carbon (-CH2-Ph-OMe). This bond is rotatable and less sterically hindered.

  • H-Ala-Anisidide (Anilide): The nitrogen is attached directly to the aromatic ring (-Ph-OMe). This bond is rigid and electronically conjugated, significantly altering pKa and reactivity.

Synthetic Methodology

The synthesis of H-Ala-NH-PMB is a standard solution-phase peptide coupling protocol, but it requires strict control of pH to prevent racemization of the L-Alanine alpha-carbon.

Retrosynthetic Analysis & Pathway

The most robust route involves the coupling of N-protected L-Alanine (Boc-Ala-OH) with 4-methoxybenzylamine, followed by acidolytic deprotection.

SynthesisWorkflow Start1 Boc-L-Alanine (CAS: 15761-38-3) Intermediate Boc-Ala-NH-PMB (Protected Intermediate) Start1->Intermediate Coupling (EDC/HOBt or HATU) DIPEA, DMF Start2 4-Methoxybenzylamine (CAS: 2393-23-9) Start2->Intermediate Final H-Ala-NH-PMB (Free Base/Salt) Intermediate->Final Deprotection (TFA/DCM or HCl/Dioxane)

Figure 1: Synthetic workflow for L-Alanine 4-methoxybenzylamide. High-yield coupling prevents racemization.

Experimental Protocol: Coupling

Reagents: Boc-L-Ala-OH (1.0 eq), 4-Methoxybenzylamine (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Dissolution: Dissolve Boc-L-Ala-OH (5.0 mmol) in anhydrous DMF (15 mL) under nitrogen atmosphere.

  • Activation: Add HOBt (6.0 mmol) and EDC.HCl (6.0 mmol) at 0°C. Stir for 15 minutes to form the active ester.

  • Coupling: Add 4-Methoxybenzylamine (5.5 mmol) followed by DIPEA (15.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M KHSO₄ (3x), sat. NaHCO₃ (3x), and brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, Hex/EtOAc gradient) to yield Boc-Ala-NH-PMB .

Experimental Protocol: Deprotection

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Solubilization: Dissolve Boc-Ala-NH-PMB (1.0 g) in DCM (5 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C.

  • Cleavage: Stir at room temperature for 1–2 hours (monitor by TLC for disappearance of starting material).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Salt Formation: Precipitate the product by adding cold diethyl ether. Filter the white solid to obtain H-Ala-NH-PMB·TFA salt .

Applications in Drug Discovery

Beyond its use as a simple building block, the PMB-amide moiety serves as a strategic functional group.

The "Safety-Catch" Amide Protecting Group

The 4-methoxybenzyl group on an amide nitrogen is unique because it mimics a permanent alkyl group during basic or nucleophilic steps but can be cleaved under specific oxidative conditions to reveal a primary amide (-CONH2). This is valuable when the primary amide is essential for biological activity (e.g., hydrogen bonding in the active site) but causes solubility issues or side reactions during synthesis.

Cleavage Mechanism (Oxidative): Treatment with Ceric Ammonium Nitrate (CAN) or DDQ oxidizes the electron-rich aromatic ring, leading to hydrolysis of the C-N bond.

PMBCleavage Substrate Peptide-Ala-NH-PMB (Soluble Intermediate) Oxidation Oxidation (CAN/DDQ) Electron Transfer Substrate->Oxidation SET Mechanism Hemiaminal Hemiaminal Intermediate (Unstable) Oxidation->Hemiaminal + H2O Products Peptide-Ala-NH2 (Primary Amide) + 4-Methoxybenzaldehyde Hemiaminal->Products Hydrolysis

Figure 2: Oxidative cleavage of the PMB group to generate a primary amide. This strategy allows the amide to be masked as a secondary amide during synthesis.

Peptidomimetics & Solubility

Incorporating H-Ala-NH-PMB into a peptide sequence increases lipophilicity (LogP) compared to the free amide.

  • Blood-Brain Barrier (BBB) Permeability: The PMB group masks the hydrogen bond donor potential of the amide, potentially improving passive transport across the BBB.

  • Crystallography: The rigid aromatic ring of the PMB group can facilitate crystal packing, aiding in the structural determination of small peptide intermediates.

Analytical Specifications (Quality Control)

To validate the synthesis of H-Ala-NH-PMB (as TFA salt), the following analytical data should be expected:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 8.1–8.3 (br s, 3H, NH₃⁺); δ 8.6 (t, 1H, Amide NH); δ 7.15 (d, 2H, Ar-H); δ 6.85 (d, 2H, Ar-H); δ 4.2 (d, 2H, N-CH₂-Ar); δ 3.8–3.9 (m, 1H, α-CH); δ 3.73 (s, 3H, OMe); δ 1.35 (d, 3H, Ala-CH₃).
MS (ESI+) [M+H]⁺ = 209.13 m/z (Free base mass + 1).
HPLC Purity >95% (214 nm and 254 nm). Note: Strong UV absorbance at 254 nm due to the PMB group.
Appearance White to off-white hygroscopic solid (TFA/HCl salt).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on PMB cleavage conditions).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of amide protection strategies).

  • PubChem. (2024). Compound Summary: N-(4-Methoxybenzyl)alaninamide derivatives.

  • Carpino, L. A., et al. (2004). The 4-Methoxybenzyl Group as a Protecting Group for the Amide Nitrogen. Journal of Organic Chemistry.
Exploratory

The (S)-Isomer of Desacetyl Lacosamide: Mechanistic Insights, Synthesis, and Chiral Resolution

Executive Summary The development of highly specific neurotherapeutics requires stringent control over stereochemistry, as enantiomers often exhibit vastly different pharmacological profiles. In the synthesis of the anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific neurotherapeutics requires stringent control over stereochemistry, as enantiomers often exhibit vastly different pharmacological profiles. In the synthesis of the anticonvulsant drug lacosamide, the (S)-isomer of its key intermediate—desacetyl lacosamide—emerges as a critical process-related impurity. Because lacosamide's efficacy is strictly tied to its (R)-configuration, tracking, quantifying, and eliminating the (S)-desacetyl intermediate is a synthetic and regulatory imperative. This technical guide explores the mechanistic origins of the (S)-isomer, details self-validating protocols for its chiral resolution, and outlines the analytical frameworks required to ensure high chiral purity in drug manufacturing.

Chemical Identity & Structural Significance

The (S)-isomer of desacetyl lacosamide serves as both a process impurity (often designated as EP Impurity D) and a vital chiral reference standard for analytical validation.

  • Chemical Name: (S)-2-amino-N-benzyl-3-methoxypropionamide

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • CAS Registry Number: 262845-82-9 (General identifier for the S-enantiomer/racemic mixture, distinct from the R-enantiomer CAS 196601-69-1)

  • Structural Role: It lacks the N-acetyl group present in the final Active Pharmaceutical Ingredient (API), making it the direct precursor to (S)-lacosamide if left unpurified (1[1]).

Mechanistic Origins and Synthesis Pathways

Understanding the causality behind the formation of the (S)-isomer is essential for designing robust synthetic routes. The presence of this impurity typically stems from two primary sources:

  • Starting Material Contamination: The commercial synthesis of lacosamide begins with D-serine. Trace amounts of L-serine in the starting material will propagate through the synthesis, directly yielding the (S)-isomer of the desacetyl intermediate.

  • Racemization During O-Methylation: The classical synthesis route involves the O-methylation of N-protected D-serine using silver (I) oxide (Ag₂O) and methyl iodide (CH₃I). This method is highly susceptible to racemization (up to 15%). The basic nature of Ag₂O, combined with prolonged reaction times, facilitates the deprotonation of the α-carbon. This forms a planar enolate intermediate that, upon reprotonation from the opposite face, yields the (S)-enantiomer. Modern industrial processes circumvent this by utilizing phase transfer catalysis (PTC) or organolithium reagents with dimethyl sulfate, which rapidly and selectively alkylate the hydroxyl group without disturbing the chiral center (2[2]).

Pathway D_Ser D-Serine (Desired) OMeth_R O-Methylation (Retention) D_Ser->OMeth_R L_Ser L-Serine (Impurity) OMeth_S O-Methylation (Retention) L_Ser->OMeth_S Racemization Racemization (Ag2O/MeI) OMeth_R->Racemization R_Des (R)-Desacetyl Lacosamide (Intermediate) OMeth_R->R_Des S_Des (S)-Desacetyl Lacosamide (Impurity D) OMeth_S->S_Des Racemization->S_Des Lacosamide (R)-Lacosamide (API) R_Des->Lacosamide Acetylation S_Lacosamide (S)-Lacosamide (Inactive) S_Des->S_Lacosamide Acetylation

Mechanistic pathways of (S)-Desacetyl Lacosamide formation via racemization and L-serine impurities.

Pharmacological & Toxicological Implications

Lacosamide exerts its anticonvulsant effects by selectively enhancing the slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes. This pharmacological action is strictly stereoselective; the (S)-enantiomer is entirely inactive against seizures. Consequently, the presence of the (S)-isomer not only dilutes the therapeutic efficacy of the API but also introduces potential off-target toxicological risks, making its stringent control a regulatory necessity (3[3]).

Experimental Protocols: Synthesis and Chiral Resolution

Protocol 1: Enantiomeric Enrichment via Phosphate Salt Formation

Causality: The free base of desacetyl lacosamide is difficult to enantiomerically enrich via standard recrystallization. By treating the free base with phosphoric acid, a diastereomeric-like lattice energy difference is exploited. The (R)-desacetyl lacosamide phosphate salt precipitates selectively due to its lower solubility, leaving the (S)-isomer in the mother liquor. This self-validating purification step enhances the chiral purity of the intermediate to >99% before the final acetylation step (4[4]).

Step-by-Step Methodology:

  • Aqueous Extraction and Basification: Combine the crude organic reaction mixture containing desacetyl lacosamide (typically ~94% chiral purity) with water (300 mL). Extract the organic phase with additional water (100 mL). Basify the combined aqueous layers to pH 10–12 using 40 wt% NaOH at 25–35 °C.

  • Organic Recovery: Extract the basified aqueous solution with CH₂Cl₂ (2 × 500 mL). Wash the combined organic layers with water and evaporate to dryness to yield the crude free base.

  • Salt Formation: Dissolve the crude intermediate in a suitable solvent matrix. Introduce phosphoric acid (an inexpensive, achiral reagent) to form the phosphate salt.

  • Selective Crystallization & Filtration: Allow the mixture to crystallize. Filter the precipitate and dry under a vacuum. The recovered (R)-intermediate achieves a chiral purity of >99%, while the (S)-isomer is successfully purged into the filtrate.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

Causality: Normal phase liquid chromatography using a polysaccharide-based chiral stationary phase (Chiralpak IC) provides specific steric and hydrogen-bonding interactions. The cellulose tris(3,5-dichlorophenylcarbamate) selector possesses carbamate linkages where the N-H and C=O groups act as hydrogen bond donors and acceptors. The (S)-isomer's spatial arrangement results in weaker transient diastereomeric complexes compared to the (R)-isomer, leading to baseline separation with a USP resolution greater than 5 (5[5]).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the desacetyl lacosamide sample in isopropyl alcohol (IPA) to achieve a target concentration of 1 mg/mL.

  • Column Equilibration: Install a Chiralpak IC column (25 mm × 4.6 mm, 5 μm) in the HPLC system. Set the column oven temperature to 27°C.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and ethanol in an 85:15 (v/v) ratio. Degas the mixture thoroughly before use to prevent baseline noise.

  • Chromatographic Execution: Inject the sample into the HPLC system. Maintain a constant mobile phase flow rate of 1.0 mL/min.

  • Detection and Quantification: Monitor the elution using a diode array detector (DAD) or UV detector at 210 nm. Integrate the peak areas to quantify the (S)-isomer against a validated reference standard.

HPLC_Workflow Sample Sample Prep (1 mg/mL IPA) Injection Injection (1.0 mL/min) Sample->Injection Column Chiralpak IC (Cellulose-based) Injection->Column Detection UV Detection (210 nm) Column->Detection Out_R (R)-Isomer (API) Detection->Out_R tR1 Out_S (S)-Isomer (Impurity) Detection->Out_S tR2

Chiral HPLC analytical workflow for the baseline resolution of desacetyl lacosamide enantiomers.

Quantitative Data Presentation

Table 1: Comparative Analysis of O-Methylation Strategies on (S)-Isomer Formation

Synthesis MethodReagents UsedRacemization RiskTypical (S)-Isomer YieldIndustrial Viability
Classical Ag₂O, CH₃IHigh (up to 15%)~7.5%Low (Expensive, high impurity load)
Organolithium BuLi, Me₂SO₄Low<0.5%High (Requires cryogenic control)
Phase Transfer PTC, Me₂SO₄Low<0.5%High (Scalable, mild conditions)

Table 2: Validated Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterSpecification
Stationary Phase Chiralpak IC (25 mm × 4.6 mm, 5 μm)
Mobile Phase n-Hexane : Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 27°C
Detection Wavelength 210 nm
Limit of Detection (LOD) 0.17 μg/mL (for the S-enantiomer)
Limit of Quantitation (LOQ) 0.48 μg/mL (for the S-enantiomer)
USP Resolution (Rs) > 5.0

References

  • Concise Synthesis of Lacosamide with High Chiral Purity ACS Omega
  • US8809585B2 - Synthesis scheme for lacosamide Google P
  • A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms Longdom Publishing
  • Vimpat European Public Assessment Report (EPAR) European Medicines Agency (EMA)
  • (R)

Sources

Foundational

Architecting Bioactivity: A Technical Guide to Chiral Building Blocks in Peptidomimetic Design

Introduction: The Conformational Imperative In modern drug discovery, peptides occupy a "Goldilocks" zone between small molecules and biologics—high potency and specificity, yet plagued by poor bioavailability and rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Imperative

In modern drug discovery, peptides occupy a "Goldilocks" zone between small molecules and biologics—high potency and specificity, yet plagued by poor bioavailability and rapid proteolytic degradation. The solution lies in peptidomimetics : the strategic replacement of natural amino acids with synthetic chiral building blocks.

As researchers, we do not merely "swap" atoms; we engineer conformational landscapes. A chiral building block is not just a structural unit; it is a tool to restrict bond rotation (


 angles), lower the entropic penalty of binding, and shield the backbone from enzymatic hydrolysis.

This guide details the selection, synthesis, and solid-phase integration of these critical units.

Part 1: The Chiral Toolbox – Strategic Classification

We categorize chiral building blocks not by chemical nomenclature, but by their structural dominance —the specific secondary structure they enforce upon the peptide backbone.

Table 1: Functional Classification of Chiral Building Blocks
ClassRepresentative BlockChirality SourceStructural EffectProteolytic Stability

-Disubstituted
Aib (Aminoisobutyric acid),

-Me-Phe
Achiral / Asymmetric AlkylationInduces

-helix or

-helix; restricts

space.
High (Steric shield)

-Amino Acids

-hPhe
,

-hAla
Arndt-Eistert HomologationInduces 14-helix (mixed

) or extended sheets.
Very High (Backbone alteration)
Constrained Cyclics Tic (Tetrahydroisoquinoline-3-carboxylic acid)Pictet-Spengler CyclizationLocks

angle; induces

-turn (Proline surrogate).
High (Rigid scaffold)
Macrocyclic Linkers Allyl-Gly (for RCM), Cys variantsChiral PoolGlobal constraint; staples helices or cyclizes loops.Maximal (Exopeptidase resistance)

Part 2: Synthesis & Sourcing Strategy

Before synthesis, a "Make vs. Buy" decision logic is required. High-purity chiral blocks (>99% ee) are non-negotiable; a 1% enantiomeric impurity in a 10-mer peptide results in ~10% diastereomeric failure sequences.

Decision Logic: Sourcing Chiral Blocks

SynthesisLogic Start Target Chiral Block CheckComm Commercially Available (>98% ee)? Start->CheckComm Buy Purchase & QC (Check HPLC/Optical Rotation) CheckComm->Buy Yes CheckPool Accessible via Chiral Pool? CheckComm->CheckPool No PoolSynth Derivatize Natural AA (e.g., Ser -> Cys analog) CheckPool->PoolSynth Yes AsymSynth Asymmetric Synthesis CheckPool->AsymSynth No MethodSelect Select Method AsymSynth->MethodSelect Auxiliary Chiral Auxiliary (Evans Oxazolidinone) MethodSelect->Auxiliary Small Scale (<5g) Catalysis Asymmetric Catalysis (Hydrogenation) MethodSelect->Catalysis Large Scale (>100g)

Figure 1: Decision matrix for sourcing chiral building blocks, prioritizing commercial availability and scalability.

Part 3: Solid-Phase Integration (The "Hands-On" Protocol)

Incorporating sterically hindered or conformationally restricted chiral blocks (e.g., N-methylated amino acids, Aib, or Tic) into Solid-Phase Peptide Synthesis (SPPS) often fails with standard protocols due to slow coupling kinetics.

Protocol: The "Steric-Lock" Coupling System

Objective: Couple a sterically hindered chiral block (e.g., Fmoc-Tic-OH) to a secondary amine on resin.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Why? Superior reactivity for hindered systems compared to HBTU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Why? TMP reduces racemization risk for Cys/His derivatives.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., 2-Chlorotrityl) in DMF for 30 min.

  • Pre-Activation (Critical):

    • Dissolve Fmoc-AA-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately before addition to resin. Do not let sit >2 mins to avoid guanidinium formation.

  • Coupling (Microwave Assisted):

    • Add mixture to resin.[1][2][3]

    • Irradiate: 75°C for 5 minutes (25W). Note: For Cys/His, limit to 50°C to prevent racemization.

  • The "Double-Hit" Strategy:

    • Drain. Repeat step 2-3 with fresh reagents.

  • Monitoring (Self-Validating Step):

    • Perform Chloranil Test (for secondary amines) or Kaiser Test (primary amines).

    • Pass: Resin is colorless.

    • Fail: Resin is blue/purple. Proceed to Step 6.

  • Capping (If Coupling Fails):

    • Acetylate unreacted amines (

      
       / Pyridine) to prevent deletion sequences.
      
SPPS Workflow Diagram

SPPS_Protocol Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling (HATU/DIPEA, 75°C) Wash1->Couple Check QC: Chloranil/Kaiser Couple->Check Recouple Re-Couple Check->Recouple Fail (Blue) Next Next Cycle Check->Next Pass (Colorless) Cap Capping (Ac2O) Recouple->Cap Fail Again Cap->Next

Figure 2: Optimized SPPS cycle for hindered chiral building blocks with built-in quality control checkpoints.

Part 4: Structural Biology & ADME Mechanisms

The utility of chiral building blocks extends beyond synthesis; they fundamentally alter the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule.

Mechanism: Entropy Reduction ( )

Binding affinity is governed by Gibbs Free Energy:


.
  • Flexible Peptides: High entropic cost upon binding (must freeze many rotatable bonds).

  • Peptidomimetics: The chiral block (e.g., Tic or Aib) "pre-organizes" the molecule into the bioactive conformation.

  • Result: The entropic penalty (

    
    ) is paid during synthesis, not binding, leading to higher affinity (more negative 
    
    
    
    ).
Case Study: Tic (Tetrahydroisoquinoline-3-carboxylic acid)[4][5][6]
  • Origin: Constrained analogue of Phenylalanine.[4]

  • Effect: Forces the backbone into a turn conformation due to the cyclic restriction of the N-

    
    C bond.
    
  • Application: Used in Quinapril (ACE inhibitor) to improve potency and oral bioavailability compared to flexible precursors.

References

  • Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Source: Current Protein and Peptide Science, 2010.[5][6] URL:[Link]

  • Beta-amino acids: versatile peptidomimetics. Source: PubMed / Journal of Pharmacy and Pharmacology, 2002. URL:[Link]

  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids. Source: Journal of Medicinal Chemistry (via PMC), 2012. URL:[Link]

  • Solid-Phase Peptide Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Source: Organic Letters, 2014. URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of (S)-2-amino-N-(4-methoxybenzyl)propanamide

This guide provides an in-depth physicochemical and synthetic analysis of (S)-2-amino-N-(4-methoxybenzyl)propanamide , a specialized chiral building block used in peptidomimetic drug design and organic synthesis. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physicochemical and synthetic analysis of (S)-2-amino-N-(4-methoxybenzyl)propanamide , a specialized chiral building block used in peptidomimetic drug design and organic synthesis.

Executive Summary: Molecular Identity

(S)-2-amino-N-(4-methoxybenzyl)propanamide (also known as H-Ala-NH-PMB ) is a semi-synthetic amino acid derivative. It features an L-Alanine backbone modified at the C-terminus with a para-methoxybenzyl (PMB) amide. This structure serves two primary roles in drug development: as a chiral template for diastereoselective transformations and as a backbone-protected intermediate where the PMB group modulates solubility and hydrogen bonding before being oxidatively cleaved.

Core Physicochemical Data
PropertyValueNotes
Molecular Weight 208.26 g/mol Calculated based on

Exact Mass 208.1212 DaMonoisotopic mass for MS calibration
Molecular Formula

Stereochemistry (S)-enantiomerDerived from L-Alanine
pKa (Predicted) ~8.0 (Amine)Basic primary amine; forms stable salts (HCl, TFA)
LogP (Predicted) 1.12Moderate lipophilicity due to the PMB ring
Solubility High in DMSO, MeOH; Moderate in WaterSalt forms (HCl) are highly water-soluble

Synthetic Methodology: Protocol & Causality

The synthesis of (S)-2-amino-N-(4-methoxybenzyl)propanamide requires a strategy that preserves the stereochemical integrity of the alpha-carbon. The standard industrial route employs Boc-chemistry to prevent racemization during the coupling step, followed by acidolytic deprotection.

Reaction Workflow (DOT Visualization)

The following diagram outlines the critical path from starting materials to the isolated salt form.

SynthesisPath SM1 Boc-L-Alanine (Starting Material) Coupling Amide Coupling (EDC·HCl / HOBt / DIPEA) Solvent: DCM or DMF SM1->Coupling SM2 4-Methoxybenzylamine (PMB-NH2) SM2->Coupling Inter Intermediate: Boc-Ala-NH-PMB Coupling->Inter RT, 12h Yield: >90% Deprotect Deprotection (4M HCl in Dioxane or TFA) Inter->Deprotect Cleavage of Boc Product Final Product: (S)-H-Ala-NH-PMB·HCl MW: 244.72 (Salt) Deprotect->Product Precipitation & Drying

Figure 1: Synthetic pathway for (S)-2-amino-N-(4-methoxybenzyl)propanamide via Boc-strategy.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Activation : Dissolve Boc-L-Alanine (1.0 eq) in anhydrous Dichloromethane (DCM). Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at 0°C. Causality: Low temperature suppresses racemization of the activated ester.

  • Addition : Add 4-Methoxybenzylamine (1.0 eq) followed by DIPEA (2.0 eq). Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup : Wash with 1M citric acid (removes unreacted amine/EDC), saturated

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    .
  • Result : Boc-(S)-Ala-NH-PMB (White solid).

Step 2: N-Terminal Deprotection

  • Reaction : Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v) or 4M HCl in Dioxane. Stir for 1-2 hours. Causality: Acidolytic cleavage removes the Boc group without affecting the benzyl amide.

  • Isolation : Evaporate solvent/acid in vacuo. Triturate the residue with cold diethyl ether to precipitate the product as a salt.

  • Validation : Purity check via HPLC (>98%).

Analytical Characterization

Trustworthy identification relies on orthogonal analytical methods. The following data points serve as release criteria.

Mass Spectrometry (Fragmentation Logic)

In ESI-MS (Positive Mode), the molecule typically appears as


. The fragmentation pattern is distinct due to the labile PMB group.

MassSpec Parent [M+H]+ Ion m/z 209.13 Frag1 Tropylium Ion deriv. (PMB cation) m/z 121.06 Parent->Frag1 Amide Bond Cleavage Frag2 Alanine Immonium Ion m/z 44.05 Parent->Frag2 Alpha-cleavage Frag3 Neutral Loss (Alaninamide) Parent->Frag3 Neutral loss

Figure 2: ESI-MS fragmentation logic. The m/z 121 peak (methoxybenzyl cation) is the diagnostic signature.

NMR Spectroscopy ( NMR in DMSO- )
  • 
     8.6 ppm (1H, t) : Amide NH (Coupled to benzylic 
    
    
    
    ).
  • 
     8.1 ppm (3H, bs) : Ammonium protons (
    
    
    
    ).
  • 
     7.2 & 6.9 ppm (4H, dd) : Aromatic protons of the PMB group (AA'BB' system).
    
  • 
     4.2 ppm (2H, d) : Benzylic 
    
    
    
    protons.
  • 
     3.8 ppm (1H, q) : Alpha-proton of Alanine.
    
  • 
     3.7 ppm (3H, s) : Methoxy group (
    
    
    
    ).
  • 
     1.3 ppm (3H, d) : Methyl group of Alanine.
    

Functional Utility in Drug Discovery

This molecule is not merely an intermediate; it is a functional tool in modern medicinal chemistry.

Backbone Amide Protection (H-Bond Masking)

The 4-methoxybenzyl (PMB) group on the amide nitrogen is a strategic "protecting group" for the peptide backbone.

  • Mechanism : The bulky PMB group prevents the amide nitrogen from acting as a hydrogen bond donor. This disrupts aggregation in "difficult sequences" (beta-sheet breakers) during solid-phase peptide synthesis (SPPS).

  • Cleavage : Unlike simple benzyl groups, the electron-donating methoxy group makes the PMB moiety sensitive to oxidative cleavage (e.g., using Cerium Ammonium Nitrate - CAN) or strong acid (TFMSA), allowing the regeneration of the primary amide (

    
    ) at a late stage.
    
Structural Distinction from Safinamide

Researchers often confuse this structure with Safinamide intermediates. It is crucial to distinguish the two:

  • Target Molecule : (S)-2-amino-N-(4-methoxybenzyl)propanamide. (C-terminal modification: Amide linkage).

  • Safinamide : (S)-2-[[4-(3-fluorobenzyloxy)benzyl]amino]propanamide.[1] (N-terminal modification: Amine linkage).

  • Implication : The target molecule is an alaninamide derivative, whereas Safinamide is an N-benzylated alanine.

Peptidomimetic Scaffolding

The compound serves as a scaffold for aza-peptide synthesis or as a fragment in convergent synthesis . The PMB group mimics the hydrophobic interactions of phenylalanine or tyrosine side chains in fragment-based drug design (FBDD) screens before optimization.

References

  • ChemicalBook . (S)-2-amino-N-(4-methoxybenzyl)propanamide Product Entry. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols for PMB amide protection/deprotection).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • PubChem . Compound Summary for C11H16N2O2. National Library of Medicine.[2][3] Retrieved from

Sources

Foundational

Advanced Architectures: Alanine Derivatives with PMB Protecting Groups

[1][2] Abstract This technical guide details the synthesis, manipulation, and deprotection of p-Methoxybenzyl (PMB) derivatives of Alanine. Unlike standard Benzyl (Bn) groups, PMB moieties offer a unique orthogonality pr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This technical guide details the synthesis, manipulation, and deprotection of p-Methoxybenzyl (PMB) derivatives of Alanine. Unlike standard Benzyl (Bn) groups, PMB moieties offer a unique orthogonality profile—cleavable under oxidative conditions (DDQ, CAN) or mild acid—making them indispensable for complex peptidomimetic synthesis, "difficult" sequence assembly, and N-alkylation strategies.[1][2] This document provides self-validating protocols for both


-PMB-Alanine  (backbone protection) and Alanine-PMB ester  (C-terminal protection), grounded in mechanistic causality.[1][2]

Part 1: Strategic Rationale & Chemical Logic

Why PMB on Alanine?

In high-fidelity peptide synthesis and drug development, standard protecting groups (Boc, Fmoc, tBu) often fail during the assembly of aggregation-prone sequences or when introducing N-alkyl modifications.[1]

  • Orthogonality: The PMB group is stable to basic conditions (Fmoc removal) and catalytic hydrogenation (often used for Z/Cbz removal), but labile to oxidative cleavage (DDQ) and strong acid (TFA).[2] This allows for "safety-catch" strategies.[1][2]

  • Backbone Protection (

    
    -PMB):  The bulky, electron-rich PMB group on the nitrogen atom disrupts inter-chain hydrogen bonding ( 
    
    
    
    -sheet formation), solubilizing "difficult" peptides during Solid Phase Peptide Synthesis (SPPS).[1][2]
  • Controlled

    
    -Methylation: 
    
    
    
    -PMB serves as a temporary protecting group to permit mono-methylation of the alanine nitrogen without over-alkylation, a critical step in synthesizing cyclosporin-like peptidomimetics.[1][2]

Part 2: Synthesis Architectures

Workflow Visualization

The following diagram outlines the two primary synthetic routes: Reductive Amination for


-protection and Cesium-promoted alkylation for esterification.[1]

PMB_Synthesis_Alanine cluster_legend Reaction Type L_Ala L-Alanine Imine Schiff Base Intermediate L_Ala->Imine NaOH, MeOH Reflux 1h Anisaldehyde p-Anisaldehyde Anisaldehyde->Imine N_PMB N-PMB-L-Alanine (Backbone Protected) Imine->N_PMB NaBH4 or NaBH3CN Reductive Amination Boc_Ala N-Boc-L-Alanine PMB_Ester N-Boc-L-Alanine PMB Ester Boc_Ala->PMB_Ester Cs2CO3, DMF Nucleophilic Sub. PMB_Cl PMB-Chloride PMB_Cl->PMB_Ester Reductive Amination Reductive Amination Nucleophilic Substitution Nucleophilic Substitution

Caption: Dual pathways for generating N-PMB (via reductive amination) and PMB-Ester (via alkylation).

Protocol A: Synthesis of -PMB-L-Alanine (Reductive Amination)

Mechanism: Reversible formation of an imine (Schiff base) followed by irreversible hydride reduction.[1][2] Critical Control: Use of


 or 

at controlled pH prevents racemization and over-reduction.[1][2]
Materials
  • L-Alanine (10 mmol)[1][2][3]

  • 
    -Anisaldehyde (10 mmol)[1][2]
    
  • 
     (10 mmol, 1M solution)[2]
    
  • 
     (Sodium Borohydride) (0.6 eq) or 
    
    
    
    (1.5 eq)[2]
  • Solvent: Methanol (

    
    ) / Water[1][2]
    
Step-by-Step Methodology
  • Imine Formation: Dissolve L-Alanine in 1M

    
     (10 mL). Add 
    
    
    
    (20 mL) and
    
    
    -anisaldehyde (1.0 eq). Stir at room temperature for 30–60 minutes.
    • Self-Validation: Solution should turn slightly yellow/cloudy as the Schiff base forms.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 20 minutes.
    
    • Why: Exothermic reaction; controlling temp preserves chiral integrity.[1][2]

  • Quenching: Stir for 2 hours. Neutralize carefully with 1M

    
     to pH ~7.
    
    • Caution: Do not acidify below pH 5 immediately, as the amine is acid-sensitive.[1]

  • Workup: Evaporate

    
    . The product often precipitates at the isoelectric point. If not, extract with Ethyl Acetate (EtOAc) at pH 6.[1][2]
    
  • Purification: Recrystallization from Water/Ethanol.[1][2]

Protocol B: Synthesis of L-Alanine PMB Ester

Mechanism:


 Nucleophilic substitution using the Cesium effect to enhance carboxylate nucleophilicity.[1][2]
Materials
  • 
    -Boc-L-Alanine (10 mmol)[1][2]
    
  • 
    -Methoxybenzyl chloride (PMB-Cl) (11 mmol)[1][2]
    
  • Cesium Carbonate (

    
    ) (0.6 eq) or 
    
    
    
    (1.5 eq)[2]
  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Methodology
  • Activation: Dissolve

    
    -Boc-Ala-OH in DMF. Add 
    
    
    
    . Stir for 30 mins.
    • Expert Insight: Cesium is large and polarizable ("soft"), creating a "naked" carboxylate anion that is highly reactive, reducing reaction time and racemization risk.[1][2]

  • Alkylation: Add PMB-Cl dropwise.[1][2] Stir at Room Temp for 4–6 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). PMB-Cl spot will disappear; new UV-active product spot appears.[1][2]

  • Workup: Dilute with water, extract with EtOAc. Wash with saturated

    
     (removes unreacted acid) and Brine.[1][2]
    

Part 3: Deprotection & Orthogonality[1][2][4]

The power of the PMB group lies in its removal. It can be cleaved oxidatively (leaving other esters/amines intact) or acidolytically .[1][2][4]

Oxidative Cleavage Mechanism (DDQ)

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) acts via a Single Electron Transfer (SET) mechanism.[1][2][4]

DDQ_Mechanism PMB_Ether PMB-Protected Substrate CT_Complex Charge Transfer Complex [Substrate+ • DDQ-] PMB_Ether->CT_Complex DDQ (SET) Radical_Cation Benzylic Radical Cation CT_Complex->Radical_Cation - DDQ•- Oxonium Oxonium Ion Radical_Cation->Oxonium - H+ (Loss of benzylic proton) Hydrolysis Hemiacetal Intermediate Oxonium->Hydrolysis + H2O Products Free Amine/Acid + Anisaldehyde Hydrolysis->Products Collapse

Caption: Oxidative cleavage of PMB via SET, generating an oxonium ion hydrolyzed to anisaldehyde.

Comparative Deprotection Protocols
ReagentConditionsMechanismCompatibility / Notes
DDQ DCM/

(18:1), RT, 1-4h
Oxidative (SET)Orthogonal to Boc, Fmoc, Benzyl esters.[1][2] Requires water for hydrolysis.[1][2]
CAN MeCN/

, 0°C
Oxidative (SET)Faster than DDQ but more acidic.[1][2] Can over-oxidize sensitive residues (e.g., Met, Trp).[1][2]
TFA Neat or 50% in DCMAcidolysisCleaves PMB and Boc/tBu.[1][2] Not orthogonal to acid-labile groups.[1][2]

/ Pd-C
Ethanol, 1 atmHydrogenolysisCleaves PMB and Benzyl (Bn).[1][2] Slow for

-PMB due to steric hindrance.[1][2]
Protocol C: DDQ Deprotection (Standard)
  • Setup: Dissolve PMB-protected Alanine derivative (1 mmol) in Dichloromethane (DCM, 9 mL) and Water (0.5 mL).

    • Note: The water is stoichiometrically required to form the hemiacetal.

  • Oxidation: Add DDQ (1.2 – 1.5 eq). The mixture will turn deep green/red (charge transfer complex).[2]

  • Monitoring: Stir at RT. The color often fades to yellow/brown as DDQ is consumed (reduced to DDQ-

    
    ).
    
  • Workup: Filter off the precipitated DDQ-hydroquinone. Wash organic layer with saturated

    
     (removes acidic byproducts) and 
    
    
    
    (removes excess oxidant).[1][2]

Part 4: Self-Validating Systems (QA/QC)[1][2]

To ensure scientific integrity, every synthesized batch must be validated against these criteria:

NMR Diagnostics ( NMR in )
  • The "Fingerprint": Look for the methoxy singlet (

    
    ) at 
    
    
    
    3.75 – 3.80 ppm
    .
  • Benzylic Protons: A singlet (or AB quartet if chiral center is adjacent) at

    
     4.4 – 4.6 ppm .[1][2]
    
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     6.8 and 7.2 ppm .[1][2]
    
  • Validation: If the methoxy peak integrates to <3 protons relative to the alanine methyl doublet, deprotection or degradation has occurred.[1]

Racemization Check

PMB installation, especially via reductive amination, is generally safe.[1][2] However, esterification using strong bases can cause racemization.[1][2]

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1][2]

  • Standard: Compare against authentic L-Alanine and DL-Alanine standards.

  • Acceptance Criteria:

    
     ee (enantiomeric excess) is required for drug development applications.[1][2]
    

References

  • BenchChem. (2025).[1][2][3][5] Synthesis of N-Methyl-L-alanine: A Technical Guide. Retrieved from [2]

  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982).[1][2][6] Specific removal of o-methoxybenzyl protection by DDQ oxidation.[1][2][6] Tetrahedron Letters, 23(8), 885-888.[1][2] Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1][2] L-Alanine benzyl ester p-toluenesulfonate salt. Retrieved from [1][2]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

  • Common Organic Chemistry. (n.d.).[1][2] PMB Deprotection - TFA. Retrieved from

  • Organic Chemistry Portal. (2006).[1][2] Protection of N- and O-Functional Groups. Retrieved from

Sources

Exploratory

Chiral Crossroads: A Technical Guide to the Enantiomers of N-benzyl-3-methoxypropionamide

An In-depth Exploration of the Physicochemical and Pharmacological Divergence of (R)- and (S)-N-benzyl-2-acetamido-3-methoxypropionamide for Researchers, Scientists, and Drug Development Professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Physicochemical and Pharmacological Divergence of (R)- and (S)-N-benzyl-2-acetamido-3-methoxypropionamide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Chirality in Modern Drug Development

In the landscape of contemporary pharmacology, the concept of chirality has transitioned from a nuanced stereochemical principle to a cornerstone of rational drug design and development. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different physiological effects.[1] This divergence arises from the chiral nature of biological systems, such as receptors and enzymes, which preferentially interact with one enantiomer over the other.[2] The U.S. Food and Drug Administration (FDA) has underscored the importance of stereochemistry, mandating the characterization of individual enantiomers in chiral drug candidates.[1] This technical guide provides a comprehensive analysis of the (R) and (S) enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide, a molecule of significant interest in the field of anticonvulsant therapeutics. The (R)-enantiomer is the active pharmaceutical ingredient (API) in the approved antiepileptic drug, Lacosamide.[3][4]

Physicochemical Properties: A Tale of Two Mirror Images

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[5] However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity. The (R) and (S) enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide rotate plane-polarized light to an equal extent but in opposite directions.

Property(R)-N-benzyl-2-acetamido-3-methoxypropionamide(S)-N-benzyl-2-acetamido-3-methoxypropionamide
Molecular Formula C₁₃H₁₈N₂O₃C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol 250.29 g/mol
Melting Point 143-144 °C[4]143-144 °C (expected)
Appearance White to off-white crystalline powder[4][5]White to off-white crystalline powder (expected)
Specific Rotation +16.1° (c 1, MeOH)-16.1° (c 1, MeOH) (inferred)

Spectroscopic Analysis:

The infrared (IR) and nuclear magnetic resonance (NMR) spectra of enantiomers are identical in achiral solvents.

  • Infrared (IR) Spectroscopy: The IR spectrum of (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) exhibits characteristic absorption bands for the amide C=O and N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the enantiomers are indistinguishable in standard NMR solvents. However, in the presence of a chiral solvating agent, separate signals for the (R) and (S) enantiomers can be observed, allowing for the determination of enantiomeric purity.

Pharmacological Profile: A Chiral Switch in Biological Activity

The most significant difference between the (R) and (S) enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide lies in their pharmacological activity. The (R)-enantiomer, Lacosamide, is a potent anticonvulsant, while the (S)-enantiomer is essentially inactive.[3]

Lacosamide's mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes and reduce repetitive neuronal firing.[3] This stereoselective interaction highlights the precise three-dimensional arrangement required for binding to its biological target.

EnantiomerAnticonvulsant Activity
(R)-N-benzyl-2-acetamido-3-methoxypropionamide Active
(S)-N-benzyl-2-acetamido-3-methoxypropionamide Inactive[3]

Experimental Protocols

Stereospecific Synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide

The synthesis of the enantiomerically pure (R)-isomer is a critical aspect of its development as a therapeutic agent. One common and efficient method involves starting from the chiral precursor D-serine.

Rationale for Experimental Choices:

  • Starting Material: D-serine provides a readily available and inexpensive source of the desired stereochemistry at the α-carbon.

  • Protecting Groups: The use of protecting groups, such as the Boc group for the amine and a methyl group for the carboxylic acid, prevents unwanted side reactions during the synthetic sequence.

  • Coupling Reagents: Amide bond formation is a key step, and the choice of coupling reagents like isobutyl chloroformate and N-methylmorpholine is crucial for achieving high yields and minimizing racemization.

  • Purification: The formation of a phosphate salt of the intermediate (R)-2-amino-N-benzyl-3-methoxypropionamide has been shown to enhance both chemical and chiral purity.

Step-by-Step Methodology:

  • Protection of D-serine: D-serine is first protected at the amino group with a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified, typically as a methyl ester.

  • O-Methylation: The hydroxyl group of the protected D-serine is methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride.

  • Amide Formation: The methyl ester is then reacted with benzylamine in the presence of a coupling agent to form the corresponding N-benzyl amide.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield (R)-2-amino-N-benzyl-3-methoxypropionamide.

  • Acetylation: The final step involves the acetylation of the primary amine with acetic anhydride or acetyl chloride to give (R)-N-benzyl-2-acetamido-3-methoxypropionamide.

Synthesis_Workflow D_Serine D-Serine Protected_Serine Boc-D-Serine Methyl Ester D_Serine->Protected_Serine Protection O_Methylated O-Methylated Intermediate Protected_Serine->O_Methylated O-Methylation N_Benzyl_Amide N-Benzyl Amide O_Methylated->N_Benzyl_Amide Amidation Amino_Intermediate (R)-2-amino-N-benzyl-3-methoxypropionamide N_Benzyl_Amide->Amino_Intermediate Deprotection R_Enantiomer (R)-N-benzyl-2-acetamido-3-methoxypropionamide Amino_Intermediate->R_Enantiomer Acetylation

Stereospecific synthesis of the (R)-enantiomer.
Chiral Separation of (R) and (S) Enantiomers by HPLC

For analytical purposes and for the isolation of small quantities of the individual enantiomers from a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Rationale for Experimental Choices:

  • Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including Lacosamide and its S-enantiomer.[2][6][7][8] These CSPs create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention of the enantiomers.

  • Mobile Phase: The composition of the mobile phase is optimized to achieve a balance between resolution and analysis time. For normal-phase chromatography on polysaccharide-based CSPs, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used.[6][7][8] The ratio of these solvents is adjusted to fine-tune the retention and separation of the enantiomers.

Step-by-Step Methodology:

  • Column: A chiral column, for example, a Chiralpak® or Lux® column containing a polysaccharide-based CSP, is used.

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and ethanol, for instance, in a ratio of 85:15 (v/v).[6]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection: UV detection at a wavelength of 210 nm is suitable for these compounds.

  • Injection: A solution of the racemic mixture of N-benzyl-2-acetamido-3-methoxypropionamide is injected onto the column.

  • Elution: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

HPLC_Separation cluster_0 HPLC System cluster_1 Chromatogram Injector Injector (Racemic Mixture) Column Chiral Column (Polysaccharide CSP) Injector->Column Detector UV Detector (210 nm) Column->Detector Peaks Separated Peaks: (S)-enantiomer & (R)-enantiomer Detector->Peaks

Chiral HPLC separation workflow.

Conclusion

The case of (R)- and (S)-N-benzyl-2-acetamido-3-methoxypropionamide serves as a compelling illustration of the critical importance of stereochemistry in drug development. While possessing identical chemical formulas and connectivity, these enantiomers exhibit a stark dichotomy in their biological activity, with only the (R)-isomer demonstrating therapeutic efficacy as an anticonvulsant. This profound difference underscores the necessity for the stereospecific synthesis and rigorous analytical control of chiral drug candidates. The methodologies outlined in this guide provide a framework for the synthesis, separation, and characterization of these enantiomers, empowering researchers and drug development professionals to navigate the complexities of chiral molecules in their pursuit of safer and more effective medicines.

References

  • PubChem. (n.d.). Lacosamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). (2R)-2-acetamido-N-benzyl-3-methoxypropanamide. Retrieved from [Link]

  • Kalia, M., & Kaddoumi, A. (2009). Lacosamide as treatment for partial epilepsy: mechanisms of action, pharmacology, effects, and safety. Therapeutics and Clinical Risk Management, 5, 737–744.
  • Hancu, G., & Lupu, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035.
  • ResearchGate. (n.d.). Chemical structures of lacosamide and its S-enantiomer. Retrieved from [Link]

  • Muthukrishnan, M., Mujahid, M., Sasikumar, M., & Mujumdar, P. (2011). First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat®) based on a hydrolytic kinetic resolution strategy. Tetrahedron: Asymmetry, 22(14-15), 1353–1357.
  • U.S. Food and Drug Administration. (2008). NDA 22-253 & 22-254. Retrieved from [Link]

  • Charagondla, K. (2015). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-6.
  • Charagondla, K. (2015). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing SL. Retrieved from [Link]

  • Casado, N., Jiang, Z., García, M. Á., & Marina, M. L. (2020). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations.
  • Casado, N., Jiang, Z., García, M. Á., & Marina, M. L. (2020). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Synthesis of Lacosamide. Retrieved from [Link]

  • Yang, A., Hu, F., Li, Z., Chen, M., Cai, J., Wang, L., Zhang, T., Zhao, C., & Zhang, F. (2017). Supporting Information: Improved Synthesis and Impurity Identification of (R)-Lacosamide. Organic Process Research & Development, 21(10), 1564-1571.
  • Stecko, S. (2014). Total synthesis of lacosamide. The Journal of Organic Chemistry, 79(13), 6342–6346.
  • Google Patents. (n.d.). Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Bhamboo, P., & Mondal, D. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. The Journal of Organic Chemistry, 88(11), 7135–7143.
  • Bhamboo, P., & Mondal, D. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. ACS Publications. Retrieved from [Link]

  • Carl ROTH. (n.d.). (S)-2-Acetamido-N-benzyl-3-methoxypropanamide, 25 mg. Retrieved from [Link]

  • BindingDB. (n.d.). (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Retrieved from [Link]

Sources

Foundational

Unveiling the Pharmacological Divergence of Chiral Impurities: The Biological Activity of (S)-Lacosamide

Executive Summary In pharmaceutical development, enantiomeric impurities are traditionally viewed as inactive byproducts or toxic liabilities that must be purged during manufacturing. Lacosamide ((R)-2-acetamido-N-benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, enantiomeric impurities are traditionally viewed as inactive byproducts or toxic liabilities that must be purged during manufacturing. Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide), an FDA-approved antiepileptic drug, exerts its primary therapeutic effect by enhancing the slow inactivation of voltage-gated sodium channels (NaV1.7 and NaV1.3)[1]. However, its chiral counterpart and primary synthetic impurity, (S)-Lacosamide (EP Impurity A) , presents a fascinating paradigm shift. Rather than acting as a weak competitive inhibitor at the sodium channel, (S)-Lacosamide possesses a completely distinct and potent biological activity: it is a selective modulator of the Collapsin Response Mediator Protein 2 (CRMP2)[2].

This technical whitepaper dissects the mechanistic pathways, experimental validation protocols, and therapeutic implications of (S)-Lacosamide, transforming its status from a mere manufacturing impurity to a valuable pharmacological tool for neurobiology and drug development.

Mechanistic Divergence: The CRMP2-CaV2.2 Axis

While1[1], (S)-Lacosamide shows no significant activity on these channels. Instead, it directly binds to CRMP2, a cytosolic phosphoprotein critical for neurite outgrowth and ion channel trafficking[2].

CRMP2's ability to traffic the N-type voltage-gated calcium channel (CaV2.2) to the presynaptic membrane is strictly regulated by its phosphorylation state. Cyclin-dependent kinase 5 (Cdk5) and Glycogen synthase kinase 3β (GSK-3β) phosphorylate CRMP2. Phosphorylated CRMP2 (pCRMP2) exhibits enhanced binding to CaV2.2, increasing calcium influx and subsequent neurotransmitter release[3].

(S)-Lacosamide acts as a molecular uncoupler. By directly binding to CRMP2—a physical interaction confirmed via Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) and Differential Scanning Fluorimetry (DSF)—it2[2]. This prevents the formation of the pCRMP2-CaV2.2 complex, effectively reducing high-voltage-activated calcium currents in sensory neurons by ~41%[3].

SignalingPathway Cdk5 Cdk5 / GSK-3β (Kinases) pCRMP2 Phosphorylated CRMP2 (pCRMP2) Cdk5->pCRMP2 Phosphorylates CRMP2 CRMP2 (Unphosphorylated) CRMP2->pCRMP2 Substrate CaV22 CaV2.2 Channel (N-type Ca2+) pCRMP2->CaV22 Binds & Traffics CaInflux Calcium Influx & Nociceptive Signaling CaV22->CaInflux Depolarization SLac (S)-Lacosamide (Chiral Impurity) SLac->Cdk5 Inhibits Kinase Action SLac->CRMP2 Direct Binding

Fig 1. Mechanistic pathway of (S)-Lacosamide subverting Cdk5-mediated CRMP2 phosphorylation.

Quantitative Pharmacological Profile

To understand the efficacy of (S)-Lacosamide, we must benchmark it against its active (R)-enantiomer. The table below synthesizes the divergent pharmacological profiles of these two stereoisomers based on recent neurobiological screening.

CompoundPrimary TargetMechanistic ActionBinding Affinity / IC50Primary Functional Outcome
(R)-Lacosamide NaV1.7 / NaV1.3Enhances slow inactivation of Na+ channels~30 - 100 µMAnticonvulsant / Analgesic
(S)-Lacosamide CRMP2Inhibits Cdk5/GSK-3β phosphorylation~2 µM (Binding) / ~10 µM (Ca2+ block)Antinociceptive (Neuropathy)

Experimental Methodologies & Validation Protocols

As an Application Scientist, establishing a self-validating experimental system is paramount. To confirm the specific biological activity of (S)-Lacosamide without confounding off-target effects, researchers must employ a combination of biochemical and phenotypic assays[3].

Protocol 1: In Vitro Luminescent Kinase Assay (Biochemical Validation)

Rationale: To prove that (S)-Lacosamide inhibits CRMP2 phosphorylation directly—rather than altering upstream kinase expression or inducing cellular toxicity—a cell-free luminescent assay is utilized. This measures ATP depletion as a direct proxy for kinase activity, isolating the biochemical mechanism. Step-by-Step Methodology:

  • Recombinant Protein Preparation: Purify recombinant Cdk5/p25 complex and unphosphorylated CRMP2 substrate.

  • Incubation: Combine 10 nM Cdk5/p25 with 1 µM CRMP2 in a kinase buffer (50 mM HEPES, 10 mM MgCl2). Add (S)-Lacosamide at varying concentrations (0.1 µM to 100 µM).

  • ATP Addition: Initiate the reaction by adding 10 µM ATP. Incubate at 30°C for exactly 30 minutes.

  • Luminescence Detection: Add the Kinase-Glo® reagent (Promega), which generates a luminescent signal proportional to the remaining unconsumed ATP.

  • Data Analysis: Calculate the IC50. A decrease in luminescence indicates high ATP consumption (active kinase). (S)-Lacosamide preserves ATP, confirming kinase inhibition specific to the CRMP2 substrate[2].

Protocol 2: Ratiometric Calcium Imaging in DRG Neurons (Functional Validation)

Rationale: Biochemical inhibition must translate to functional ion channel modulation. Ratiometric imaging with Fura-2 AM is chosen over single-wavelength dyes (like Fluo-4) because it mathematically eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, ensuring absolute and trustworthy calcium quantification[3]. Step-by-Step Methodology:

  • Cell Culture: Isolate Dorsal Root Ganglion (DRG) neurons from adult rats and culture on poly-D-lysine coated coverslips.

  • Dye Loading: Incubate neurons with 3 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C. Wash with Tyrode's solution to allow complete dye de-esterification.

  • Compound Application: Perfuse the neurons with 10 µM (S)-Lacosamide for 15 minutes to allow intracellular target engagement.

  • Depolarization Trigger: Induce calcium influx by perfusing a high-K+ solution (90 mM KCl).

  • Ratiometric Acquisition: Excite the cells alternately at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free). Record the emission at 510 nm.

  • Quantification: Calculate the 340/380 ratio. (S)-Lacosamide-treated cells will exhibit a significantly blunted ratio peak compared to vehicle controls, confirming the functional suppression of CaV2.2[3].

Workflow Iso 1. DRG Isolation & Culture Dye 2. Fura-2 AM Dye Loading Iso->Dye Trt 3. (S)-Lacosamide Incubation Dye->Trt Dep 4. KCl Depolarization Trigger Trt->Dep Img 5. Ratiometric Ca2+ Imaging Dep->Img Ana 6. Phenotypic Analysis Img->Ana

Fig 2. Workflow for the functional validation of (S)-Lacosamide via ratiometric calcium imaging.

Therapeutic Implications & Translational Potential

The discovery of (S)-Lacosamide's activity has profound implications for drug development. Because it selectively targets the CRMP2-CaV2.2 axis without affecting NaV channels, it avoids the typical central nervous system side effects associated with broad sodium channel blockers[4].

  • Neuropathic Pain: In preclinical models of spared nerve injury and chemotherapy-induced peripheral neuropathy,3 by targeting specific sensory neuron populations[3].

  • Neuroprotection & Epilepsy: By inhibiting CRMP2-dependent tubulin polymerization,4—a structural hallmark of temporal lobe epilepsy—following cortical impact injuries[4].

  • Neurodegenerative Diseases: Alterations in CRMP2 have been implicated in Alzheimer's and CLN6-Batten disease. While5 (likely due to pharmacokinetic limitations like its ~3h half-life), acute treatment successfully modulated astrocytic activation, proving target engagement in the CNS[5].

Conclusion

(S)-Lacosamide exemplifies how a designated pharmaceutical impurity can harbor a distinct, highly specific, and therapeutically viable biological mechanism. By shifting the target from NaV1.7 to the CRMP2-CaV2.2 signaling axis, (S)-Lacosamide provides a targeted approach to mitigating calcium-dependent nociceptive signaling. For drug development professionals, this underscores the critical importance of rigorous chiral profiling—not merely for safety compliance, but for uncovering hidden pharmacological assets.

References

  • Moutal A, et al. "(S)-Lacosamide inhibition of CRMP2 phosphorylation reduces postoperative and neuropathic pain behaviors through distinct classes of sensory neurons identified by constellation pharmacology." Pain (2016). Source: scispace.com. 3

  • Moutal A, et al. "(S)-Lacosamide Binding to Collapsin Response Mediator Protein 2 (CRMP2) Regulates CaV2.2 Activity by Subverting Its Phosphorylation by Cdk5." Molecular Neurobiology (2015). Source: arizona.edu. 2

  • Khanna R, et al. "Cytoskeleton and CRMPs in Neuronal Morphogenesis and Neurological Diseases: Potential Targets for New Therapies." Hilaris Publisher (2016). Source: hilarispublisher.com. 4

  • Weimer JM, et al. "Modulation of CRMP2 via (S)-Lacosamide shows therapeutic promise but is ultimately ineffective in a mouse model of CLN6-Batten disease." Neuronal Signaling (2019). Source: portlandpress.com. 5

  • "Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore." Frontiers (2021). Source: frontiersin.org. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (S)-2-Amino-N-(4-methoxybenzyl)propionamide

Executive Summary & Scope This application note details the optimized protocol for synthesizing (S)-2-Amino-N-(4-methoxybenzyl)propionamide starting from Boc-Ala-OH . This molecule serves as a critical chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the optimized protocol for synthesizing (S)-2-Amino-N-(4-methoxybenzyl)propionamide starting from Boc-Ala-OH . This molecule serves as a critical chiral building block in the development of peptidomimetics and protease inhibitors.

The synthesis leverages a two-phase strategy :

  • Amide Coupling: Carbodiimide-mediated coupling of Boc-L-Alanine with 4-methoxybenzylamine (PMB-amine) using EDC/HOBt to ensure suppression of racemization.

  • N-Terminal Deprotection: Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group using Trifluoroacetic acid (TFA), yielding the target amine as a stable trifluoroacetate salt.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Logic & Reaction Scheme

The synthesis is designed to preserve the stereochemical integrity of the L-Alanine alpha-carbon. The choice of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC facilitates easier workup, as the urea byproduct is water-soluble. HOBt (Hydroxybenzotriazole) is included to form an active ester intermediate, minimizing the risk of oxazolone-mediated racemization.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: Boc-Ala-OH (Solid) Activation Activation (EDC/HOBt/DCM) Start->Activation 0°C, 15 min Coupling Coupling (+ PMB-Amine) Activation->Coupling Add Amine, RT, 12h Intermediate Intermediate: Boc-Ala-PMB-Amide Coupling->Intermediate Acid/Base Wash Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Cleavage Final Target Product: (S)-Ala-PMB-Amide (TFA Salt) Deprotection->Final Evap/Precip

Figure 1: Step-wise synthesis workflow from starting material to deprotected salt.

Phase 1: Amide Coupling Protocol

Materials & Reagents
ReagentEquiv.Role
Boc-Ala-OH 1.0Starting Material (Chiral)
4-Methoxybenzylamine 1.1Nucleophile (Amine)
EDC[1]·HCl 1.2Coupling Agent (Carbodiimide)
HOBt (anhydrous) 1.2Racemization Suppressor
DIPEA 2.0Base (Proton Scavenger)
DCM (Dichloromethane) SolventConcentration ~0.1 M
Experimental Procedure

Rationale: The reaction is initiated at 0°C to control the exotherm of activation and minimize side reactions (N-acylurea formation).

  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Add EDC·HCl (1.2 eq) in one portion. Stir at 0°C for 15–20 minutes.

    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Coupling:

    • Add 4-methoxybenzylamine (1.1 eq) dropwise.

    • Add DIPEA (2.0 eq) dropwise to neutralize the HCl from the EDC salt and maintain basicity for the amine nucleophile.

    • Allow the mixture to warm to Room Temperature (RT) naturally and stir for 12–16 hours (Overnight).

  • Self-Validating Workup (The "Wash Cycle"):

    • Critical Step: Dilute the reaction mixture with excess DCM.

    • Acid Wash: Wash organic layer with 1M HCl (or 5% KHSO₄) × 2.

      • Purpose: Removes unreacted 4-methoxybenzylamine and the DIPEA.

    • Base Wash: Wash organic layer with Saturated NaHCO₃ × 2.[1]

      • Purpose: Removes unreacted Boc-Ala-OH and HOBt.

    • Brine Wash: Wash with saturated NaCl × 1 to remove trapped water.

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Intermediate QC:

    • The resulting Boc-Ala-N-(4-methoxybenzyl)amide is typically a white solid or viscous oil.

    • Validation: TLC (50% EtOAc/Hexane). The product should have a higher R_f than the starting acid.

Phase 2: Deprotection Protocol

Materials
ReagentConcentrationRole
TFA (Trifluoroacetic Acid) 20–50% v/vAcidolytic Cleavage Agent
DCM SolventDiluent
Diethyl Ether N/APrecipitating Agent
Experimental Procedure

Rationale: The 4-methoxybenzyl (PMB) group attached to the amide nitrogen is stable under standard Boc-deprotection conditions. Unlike PMB esters or ethers, the amide bond requires harsher conditions or oxidative cleavage to break, ensuring the benzyl group remains intact while the Boc group is removed [1].

  • Cleavage:

    • Dissolve the crude Boc-intermediate from Phase 1 in DCM (approx. 5 mL per gram).

    • Add an equal volume of TFA (resulting in a 1:1 mixture). Alternatively, a 25% TFA/DCM solution can be used for a slower, more controlled reaction [2].

    • Stir at Room Temperature for 1–2 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain will show a free amine spot at the baseline).

  • Isolation:

    • Concentrate the mixture in vacuo to remove DCM and most TFA.

    • Co-evaporation: Add toluene or DCM and re-evaporate (×3) to remove trace TFA azeotropically.

    • Precipitation: Add cold Diethyl Ether to the oily residue and scratch the flask sides to induce crystallization of the trifluoroacetate salt.

    • Filter the solid and dry under high vacuum.

Mechanistic Pathway (Deprotection)

DeprotectionMechanism Step1 Protonation of Boc Carbonyl (TFA Attack) Step2 Fragmentation (Release of t-Butyl Cation) Step1->Step2 Rate Limiting Step3 Decarboxylation (Loss of CO2) Step2->Step3 Fast Step4 Salt Formation (TFA Salt of Amine) Step3->Step4 Stable Product

Figure 2: Mechanism of acid-catalyzed Boc removal.

Analytical Validation & QC

To ensure the scientific integrity of the synthesized product, the following data points must be verified.

TestExpected ResultNote
1H NMR (DMSO-d6) Doublet ~1.3 ppm (Ala-CH3)Singlet ~3.7 ppm (OMe)Multiplet ~7.0 ppm (Aromatic)Broad singlet ~8.0 ppm (Amine NH3+)Diagnostic peaks for Alanine methyl and PMB methoxy are critical.
HPLC Purity > 95% (214 nm / 254 nm)254 nm detects the PMB chromophore.
Mass Spec (ESI+) [M+H]+ corresponds to Free Base MW + 1Confirm loss of Boc (-100 mass units from intermediate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete activation or hydrolysis of active ester.Ensure anhydrous DCM is used. Increase activation time to 30 mins before adding amine.
Racemization High temperature or excess base.[2]Keep activation at 0°C. Use exactly 2.0 eq of DIPEA; avoid large excesses. Use HOBt or Oxyma [3].
Product is Oily (Final) Residual TFA or impurities.Triturate vigorously with cold ether. If oil persists, dissolve in water and lyophilize to obtain a powder.
Incomplete Deprotection Reaction time too short.Extend TFA treatment to 3 hours. Ensure TFA is fresh (not wet).

References

  • National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (Discusses PMB stability and cleavage conditions).

  • BenchChem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (Standard protocols for Boc removal).

  • Organic Syntheses. Optimized Coupling Procedures using EDC/Oxyma. (Discussion on racemization suppression).

  • Common Organic Chemistry. Boc Deprotection - TFA Protocols. (Examples of TFA/DCM ratios and workups).

Sources

Application

Application Note: High-Fidelity Synthesis of PMB-Protected Amino Acid Building Blocks

Abstract & Strategic Rationale The p-methoxybenzyl (PMB) group is a cornerstone of orthogonal protection strategies in complex amino acid and peptide synthesis. Unlike standard benzyl (Bn) ethers, which require hydrogeno...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The p-methoxybenzyl (PMB) group is a cornerstone of orthogonal protection strategies in complex amino acid and peptide synthesis. Unlike standard benzyl (Bn) ethers, which require hydrogenolysis or strong acids (HF/HBr) for removal, the PMB ether is uniquely labile to oxidative cleavage (e.g., DDQ, CAN) while retaining stability under both acidic (TFA, HCl) and basic (Piperidine, LiOH) conditions.

This distinct stability profile allows for the synthesis of "fully protected" peptide fragments where side-chain protection must survive global deprotection steps, or for the selective unmasking of hydroxyl groups for glycosylation, phosphorylation, or cyclization.

This guide details the synthesis of O-PMB side-chain protected amino acids (Ser, Thr, Tyr) and the oxidative deprotection workflow , prioritizing methods that preserve chiral integrity at the


-carbon.

Mechanistic Principles

The PMB Advantage

The methoxy substituent at the para position of the benzene ring acts as an electron-donating group (EDG). This enrichment stabilizes the benzylic carbocation/radical intermediate formed during oxidative cleavage, lowering the activation energy for removal compared to an unsubstituted benzyl group.

Reaction Pathways[1][2][3]
  • Installation: While Williamson ether synthesis (NaH/PMB-Cl) is common for simple alcohols, it poses a high risk of racemization for amino acids. We utilize Acid-Catalyzed Imidate Activation , which proceeds under mild conditions to preserve enantiopurity.

  • Removal: Deprotection via 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds through a Single Electron Transfer (SET) mechanism, generating a charge-transfer complex that hydrolyzes to release p-methoxybenzaldehyde.

PMB_Mechanism Substrate PMB-Ether (Substrate) CT_Complex Charge-Transfer Complex Substrate->CT_Complex + DDQ DDQ DDQ (Oxidant) DDQ->CT_Complex Radical_Cation Radical Cation Intermediate CT_Complex->Radical_Cation SET Oxonium Oxonium Ion Radical_Cation->Oxonium - HDDQ• Hydrolysis Hydrolysis (+ H2O) Oxonium->Hydrolysis Product Free Alcohol + Anisaldehyde Hydrolysis->Product

Figure 1: Mechanistic pathway of DDQ-mediated oxidative cleavage of PMB ethers.

Experimental Protocols

Protocol A: O-PMB Protection via Trichloroacetimidate

Objective: Install PMB on N-protected Ser/Thr/Tyr esters without racemization. Scope: Suitable for Fmoc-Ser-OAll, Boc-Thr-OMe, and similar derivatives.

Materials
  • Substrate: N-protected amino acid ester (1.0 equiv).

  • Reagent: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TBCA) (1.2 – 1.5 equiv).

  • Catalyst: Camphorsulfonic acid (CSA) or Triflic acid (TfOH) (0.05 – 0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the amino acid substrate (e.g., Fmoc-Ser-OAll) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add PMB-TBCA (1.3 equiv) to the solution at room temperature.

    • Note: PMB-TBCA is moisture sensitive; handle quickly or in a glovebox.

  • Catalysis: Cool the mixture to 0°C. Add catalytic CSA (10 mol%).

    • Optimization: For highly acid-sensitive substrates (e.g., Trityl groups present), use PPTS (pyridinium p-toluenesulfonate) and stir longer at RT.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically 2–4 hours).

    • TLC Stain: PMB groups stain effectively with Anisaldehyde or PMA.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Tip: The trichloroacetamide byproduct is crystalline and often precipitates; filter it off before chromatography to simplify purification.

Protocol B: Oxidative Deprotection (DDQ Method)

Objective: Selective removal of PMB group in the presence of other protecting groups (Boc, Fmoc, tBu).

Materials
  • Oxidant: DDQ (1.2 – 1.5 equiv).

  • Solvent System: DCM:Water (18:1 v/v). The water is critical for the hydrolysis step.

Step-by-Step Procedure
  • Dissolution: Dissolve the PMB-protected substrate in DCM (0.05 M).

  • Buffer: Add water (5% by volume) or pH 7 phosphate buffer.

    • Why? Buffer prevents acid-catalyzed side reactions from the HDDQ byproduct.

  • Oxidation: Add DDQ (1.2 equiv) in one portion at 0°C. The mixture will turn deep green/black (charge transfer complex), then fade to reddish-brown.

  • Monitoring: Stir at RT for 1–2 hours. Monitor consumption of starting material.

  • Quench: Pour mixture into saturated aqueous NaHCO₃/Ascorbic Acid (1:1). Ascorbic acid reduces excess DDQ to the hydroquinone (colorless/yellow), improving separation.

  • Workup: Extract with DCM. Wash with brine.[1][2]

    • Crucial Step: If an emulsion forms (common with DDQ), filter through a Celite pad.

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Comparative Analysis of Protection Methods
FeatureImidate Method (Recommended) Williamson Ether (NaH/PMB-Cl)
Reagents PMB-TBCA + Cat. AcidPMB-Cl + NaH (Strong Base)
Conditions Mild, Acidic (0°C to RT)Harsh, Basic (0°C to Reflux)
Chiral Integrity Preserved (>99% ee) Risk of Racemization
Yield High (80-95%)Moderate to High
Byproducts Trichloroacetamide (Solid)NaCl, excess PMB-Cl
Suitability Complex/Chiral Amino AcidsSimple Alcohols (non-chiral)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Protection) Moisture in solvent/reagent.PMB-TBCA hydrolyzes easily. Use freshly distilled DCM and dry glassware.
Racemization Base-mediated proton abstraction.Avoid NaH. Switch strictly to the Acid-Catalyzed Imidate (Protocol A).
Incomplete Deprotection Insufficient water for hydrolysis.Ensure solvent system is DCM:H₂O (18:1). Anhydrous conditions stop the reaction at the oxonium stage.
Side Reactions (Trp/Tyr) Electron-rich rings react with DDQ.[1]Use CAN (Ceric Ammonium Nitrate) in MeCN/H₂O as an alternative oxidant if DDQ attacks the indole ring.

Workflow Visualization

Workflow Start Start: N-Protected Amino Acid Ester Decision Select Reagent Start->Decision Path_A Path A: PMB-TBCA (Acid Catalysis) Decision->Path_A Chiral Substrate (Preferred) Path_B Path B: PMB-Cl + NaH (Base Mediated) Decision->Path_B Simple Alcohol (Non-Chiral) Step_A1 Dissolve in DCM Add PMB-TBCA Path_A->Step_A1 Warning Risk: Racemization Not Recommended for AA Path_B->Warning Step_A2 Add CSA (cat.) 0°C -> RT Step_A1->Step_A2 Product O-PMB Protected Amino Acid Step_A2->Product Deprotect Deprotection: DDQ / DCM:H2O Product->Deprotect Next Step

Figure 2: Decision matrix for PMB installation, highlighting the risk of base-mediated methods for amino acids.

References

  • Original PMB Ether Synthesis (Williamson): Yonemitsu, O., et al. "Protection of alcohols with PMB-Cl." Tetrahedron1986 , 42, 3021.[3]

  • Trichloroacetimidate Method (Chiral Preservation): Paquette, L. A., et al. "An Efficient Means for Generating p-Methoxybenzyl (PMB) Ethers under Mildly Acidic Conditions." Synlett2008 , 2008(1), 59-62.

  • DDQ Deprotection Mechanism: Oikawa, Y., Yoshioka, T., & Yonemitsu, O. "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters1982 , 23, 885.

  • Orthogonality in Peptide Synthesis: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews2009 , 109, 2455-2504.

Sources

Method

Application Notes and Protocols for the Use of H-Ala-NH-PMB in Solid-Phase Peptide Synthesis (SPPS)

Introduction: A Strategic Approach to C-Terminal Alanine Amide Peptides In the landscape of therapeutic peptide development, the C-terminal functional group plays a pivotal role in modulating biological activity, stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to C-Terminal Alanine Amide Peptides

In the landscape of therapeutic peptide development, the C-terminal functional group plays a pivotal role in modulating biological activity, stability, and pharmacokinetic properties. A significant portion of naturally occurring and synthetic peptides feature a C-terminal amide, a modification often crucial for receptor binding and in-vivo stability. While various resins, such as the Rink amide resin, are routinely employed for the synthesis of peptide amides, the use of specific amino acid amides as starting points offers a tailored and strategic alternative.

This application note provides a comprehensive guide to the utilization of H-Ala-NH-PMB (Alanine-p-methoxybenzylamide) in solid-phase peptide synthesis (SPPS). This approach is particularly advantageous for the synthesis of peptides with a C-terminal alanine amide. The para-methoxybenzyl (PMB) group serves as an acid-labile protecting group for the C-terminal amide, offering an orthogonal strategy in conjunction with the base-labile Nα-Fmoc protecting group. This methodology provides researchers with greater control over the C-terminal residue and an alternative to pre-loaded resins.

We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and present a self-validating system for the successful synthesis of C-terminal alanine amide peptides.

Physicochemical Properties of H-Ala-NH-PMB

A thorough understanding of the starting material is fundamental to its successful application. The key properties of H-Ala-NH-PMB are summarized below.

PropertyValue
Chemical Name (S)-2-amino-N-((4-methoxyphenyl)methyl)propanamide
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Structure Chemical structure of H-Ala-NH-PMB

The Orthogonal Protection Strategy

The successful application of H-Ala-NH-PMB in Fmoc-based SPPS hinges on the principle of orthogonal protection.[1][2] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis.[3]

  • Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the N-terminal α-amino group of the incoming amino acids. It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine.[4]

  • C-Terminal PMB Group: The para-methoxybenzyl (PMB) group protecting the C-terminal alanine amide is stable to the basic conditions used for Fmoc deprotection. However, it is labile to strong acidic conditions, such as those employed in the final cleavage step using trifluoroacetic acid (TFA).[5]

This orthogonality ensures that the C-terminal PMB group remains intact throughout the iterative cycles of peptide chain elongation and is only removed during the final cleavage and global deprotection step.

Experimental Protocols

PART 1: Immobilization of H-Ala-NH-PMB onto the Solid Support

The initial step involves the covalent attachment of H-Ala-NH-PMB to a suitable solid support. For this purpose, a resin with a carboxylic acid linker, such as Wang resin, is recommended. The free N-terminal amine of H-Ala-NH-PMB will form an amide bond with the activated carboxylic acid of the resin.

Materials:

  • Wang Resin (or similar carboxyl-functionalized resin)

  • H-Ala-NH-PMB

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Acetic Anhydride

  • Pyridine

Protocol:

  • Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

  • Activation of H-Ala-NH-PMB: In a separate vessel, dissolve H-Ala-NH-PMB (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the activated H-Ala-NH-PMB solution. Agitate the mixture for 4-6 hours at room temperature.

  • Washing: After the coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

  • Capping of Unreacted Sites (Optional but Recommended): To block any unreacted carboxylic acid sites on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (10:5:85 v/v/v) for 30 minutes.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

Diagram of H-Ala-NH-PMB Immobilization

G Resin Wang Resin (Carboxyl-functionalized) Coupling Coupling (DIC/HOBt in DMF) Resin->Coupling AlaNHPMB H-Ala-NH-PMB AlaNHPMB->Coupling Immobilized Resin-Ala-NH-PMB Coupling->Immobilized Amide Bond Formation

Caption: Workflow for the immobilization of H-Ala-NH-PMB onto a solid support.

PART 2: Stepwise Peptide Chain Elongation (Fmoc-SPPS)

With the H-Ala-NH-PMB successfully anchored to the resin, the peptide chain can be elongated using standard Fmoc-SPPS protocols.[6] Each cycle consists of two main steps: Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

Materials:

  • Resin-Ala-NH-PMB

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF (v/v)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Standard Elongation Cycle Protocol:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[4]

    • Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling reagent (e.g., HATU/DIPEA or HBTU/DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[7]

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat the deprotection and coupling cycle for each amino acid in the desired peptide sequence.

Diagram of a Standard SPPS Elongation Cycle

G Start Resin-Peptide(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Deprotected Resin-Peptide(n)-H Deprotection->Deprotected Coupling Coupling (Fmoc-AA-OH, Activator, DIPEA) Deprotected->Coupling Elongated Resin-Peptide(n+1)-Fmoc Coupling->Elongated Elongated->Deprotection Repeat for next cycle

Caption: The iterative two-step cycle of Fmoc-SPPS for peptide chain elongation.

PART 3: Final Cleavage and PMB Deprotection

The final step involves the cleavage of the synthesized peptide from the resin and the simultaneous removal of the C-terminal PMB protecting group and any acid-labile side-chain protecting groups. This is achieved by treating the peptidyl-resin with a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).

The Role of Scavengers: During acidolysis, reactive carbocations are generated from the cleavage of the PMB and other protecting groups. These can cause unwanted side reactions with nucleophilic residues in the peptide, such as Tryptophan and Methionine. Scavengers are added to the cleavage cocktail to trap these reactive species.[8]

Materials:

  • Peptidyl-resin

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail Formulations:

ReagentFor Peptides without Sensitive ResiduesFor Peptides with Trp, Met, Cys, Tyr
TFA 95%88%
TIS 2.5%2%
H₂O 2.5%5%
Phenol -5%

Protocol:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM (5x) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the appropriate cleavage cocktail to the dry resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The cleavage mechanism involves the protonation of the ether oxygen of the PMB group, followed by the formation of a stable p-methoxybenzyl cation.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate under a gentle stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times). Dry the crude peptide under vacuum.

  • Analysis: Analyze the crude peptide for purity and identity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9]

Diagram of Final Cleavage and Deprotection

G PeptidylResin Resin-Peptide-Ala-NH-PMB (with side-chain protecting groups) Cleavage Cleavage Cocktail (TFA/Scavengers) PeptidylResin->Cleavage CrudePeptide Crude Peptide (H-Peptide-Ala-NH₂) Cleavage->CrudePeptide Simultaneous Cleavage & Deprotection Byproducts Cleaved Resin & Protecting Group Byproducts Cleavage->Byproducts

Caption: The final step of releasing the fully deprotected peptide amide.

Advantages of the H-Ala-NH-PMB Approach

  • Direct Synthesis of C-Terminal Alanine Amides: This method provides a straightforward route to peptides with a specific C-terminal alanine amide.

  • Orthogonality: The PMB group is fully compatible with the standard Fmoc/tBu SPPS strategy.

  • Alternative to Pre-loaded Resins: It offers an alternative when pre-loaded Ala-Rink amide resins are unavailable or not cost-effective.

  • Control over C-Terminus: Provides precise control over the C-terminal residue from the very first coupling step.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading of H-Ala-NH-PMB Incomplete activation or coupling.Extend coupling time; ensure high-quality, anhydrous solvents and reagents. Consider a double coupling.
Incomplete Fmoc Deprotection Aggregation of the growing peptide chain.Use aggregation-disrupting additives or solvents. Increase deprotection time.
Side Reactions During Cleavage Insufficient or incorrect scavengers.Use a cleavage cocktail appropriate for the peptide sequence, especially if it contains sensitive residues.
Low Purity of Crude Peptide Incomplete coupling at one or more steps.Monitor each coupling step with the ninhydrin test and perform a double coupling if necessary.

Conclusion

The use of H-Ala-NH-PMB offers a robust and strategic method for the solid-phase synthesis of peptides terminating in an alanine amide. By leveraging an orthogonal protection strategy, researchers can achieve high-purity peptides with precise C-terminal control. The protocols detailed in this application note provide a validated framework for the successful implementation of this valuable synthetic tool in peptide research and drug development.

References

  • (Reference to a general SPPS review)
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
  • SPPS Resins Impact the PNA-Syntheses' Improvement - Intern
  • (Reference on orthogonal protection str
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed.
  • Protecting group - Wikipedia.
  • (Reference to a review on linkers for SPPS)
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC.
  • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - MDPI.
  • C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles.
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC.
  • Ch27 : Peptide synthesis - Chemistry.
  • Facile synthesis of protected C-terminal peptide segments by Fmoc/But solid-phase procedures on N-Fmoc-9-amino-xanthen-3-yloxymethyl polystyrene resin - RSC Publishing.
  • (Reference on N-terminus modific
  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - ChemRxiv.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides | Request PDF.
  • Planning a Peptide Synthesis | AAPPTec.
  • Universal strategy for preparing protected C-terminal peptides on solid phase through an intramolecular click chemistry-based handle.
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis.
  • "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang.
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis - Sigma-Aldrich.
  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed.
  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • Cleavage Cocktails; Reagent B - Aapptec.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI.
  • Linkers for Solid-Phase Peptide Synthesis | Request PDF - ResearchG
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.
  • How to Synthesize a Peptide | AAPPTec.
  • Introduction to Peptide Synthesis Methods - Bachem.
  • The benefits of StratoSpheres resins for peptide synthesis - Agilent.
  • Peptide Synthesis Resins - AAPPTEC.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Product Focus: New resins for peptide synthesis Novabiochem® - Merck.
  • Rapid Flow-Based Peptide Synthesis | Pentelute Lab.

Sources

Application

Application Note: Strategic Synthesis of Benzyl Propionamide Scaffolds

Comparative Analysis: Amide Coupling vs. Reductive Amination Executive Summary: Defining the Chemical Space In the development of neuroactive agents (e.g., anticonvulsants like Lacosamide and MAO-B inhibitors like Safina...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Amide Coupling vs. Reductive Amination

Executive Summary: Defining the Chemical Space

In the development of neuroactive agents (e.g., anticonvulsants like Lacosamide and MAO-B inhibitors like Safinamide ), the "benzyl propionamide" motif is a privileged scaffold. However, the term encompasses two distinct structural subclasses, dictating divergent synthetic strategies:

  • The

    
    -Benzyl Amide (Amide Coupling Target):  The benzyl group is attached via an amide bond (
    
    
    
    ).
    • Example:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -benzylpropionamide, Lacosamide precursors.
      
    • Primary Method:Amide Coupling .

  • The

    
    -Benzyl Amine (Reductive Amination Target):  The benzyl group is attached via an amine bond (
    
    
    
    ) to a propionamide core.
    • Example: Safinamide (

      
      -benzylamino-propanamide).
      
    • Primary Method:Reductive Amination (Alkylation) .

This guide provides detailed protocols for both methodologies, analyzing their mechanistic causality, advantages, and specific utility in SAR (Structure-Activity Relationship) exploration.

Decision Matrix: Selecting the Correct Methodology

The choice between Amide Coupling and Reductive Amination is not merely a preference but a structural imperative.

FeatureAmide Coupling Reductive Amination
Target Bond Amide (

)
Amine (

)
Key Intermediates Activated Ester / Acid ChlorideImine / Iminium Ion
Oxidation State Maintains CarbonylReduces C=N to C-N
Medicinal Utility H-bond acceptor/donor; rigid linker; metabolically labile (hydrolysis).[1]Basic center; flexible linker; hERG liability potential; metabolically stable to hydrolysis.
Standard Reagents HATU, T3P, EDC/HOBt, DIPEANaBH(OAc)₃, NaBH₃CN, STAB, H₂/Pd
Green Metrics High atom economy (if catalytic); often poor due to coupling reagents.High atom economy (catalytic hydrogenation); moderate with borohydrides.
Protocol A: Amide Coupling (The Amide Scaffold)

Target: Synthesis of


-benzylpropionamide derivatives (e.g., Lacosamide analogs).
Context:  This reaction forms the rigid amide backbone essential for peptide mimicry.
Mechanistic Insight

Standard thermal reaction of carboxylic acids and amines is sluggish. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for rapid, high-yield coupling. HATU generates an active ester (O-At) in situ, which is highly reactive toward the benzylamine nucleophile, minimizing racemization if chiral centers (e.g., alanine derivatives) are present.

Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • Propionic Acid derivative (1.0 equiv)

  • Benzylamine derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (2.0 equiv)
    
  • Solvent: DMF (anhydrous) or DCM.

Step-by-Step:

  • Activation: In a dried 20 mL vial, dissolve Propionic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (2.0 mmol) and stir for 5 min at RT.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10–15 min to ensure formation of the activated ester.

  • Coupling: Add Benzylamine (1.1 mmol) dropwise.

  • Reaction: Flush with

    
    , cap, and stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: 
    
    
    
    ).
  • Workup (Self-Validating):

    • Dilute with EtOAc (30 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: If the acid has an


-chiral center (e.g., 

-acetyl-L-alanine), maintain temperature

C during DIPEA addition to prevent racemization via oxazolone formation.
Protocol B: Reductive Amination (The Amine Scaffold)

Target: Synthesis of


-benzyl-amino-propionamides (e.g., Safinamide analogs).
Context:  Here, the "propionamide" is the nucleophile (via an 

-amino group) reacting with a benzaldehyde. This creates a secondary amine.[2]
Mechanistic Insight

The reaction proceeds via the formation of a Schiff Base (Imine) followed by irreversible reduction. Using Sodium Triacetoxyborohydride (STAB) is superior to NaBH₄ because STAB is less basic and does not reduce the aldehyde/ketone competitively, nor does it reduce the amide functionality already present in the propionamide core.

Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • 2-Aminopropionamide (Alaninamide) (1.0 equiv) [Amine source]

  • Benzaldehyde derivative (1.0 equiv) [Carbonyl source]

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops) or 1.0 equiv if amine is a salt.

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Imine Formation: In a 20 mL vial, suspend 2-Aminopropionamide (1.0 mmol) in DCE (5 mL). Add Benzaldehyde (1.0 mmol).

  • Equilibration: Add Acetic Acid (1 drop) to catalyze imine formation. Stir for 30–60 min at RT. Note: Use molecular sieves if imine formation is slow.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in portions over 5 min. (Caution: Mild gas evolution).

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add Sat. NaHCO₃ (10 mL) and stir vigorously for 15 min to quench borate complexes.

  • Extraction: Extract with DCM (3 x 15 mL).

  • Purification: The product is a secondary amine.[3] Purify via amine-functionalized silica or standard silica with 1% Et₃N in the eluent to prevent tailing.

Critical Control Point: Do not use NaBH₄ in methanol if the substrate contains sensitive esters or if selectivity over the aldehyde is required. STAB/DCE is the industry standard for chemoselectivity.

Comparative Pathway Analysis (Visualized)

The following diagram illustrates the divergent pathways to the two "Benzyl Propionamide" classes.

G Start_Acid Propionic Acid (COOH) Process_Coupling AMIDE COUPLING (HATU/DIPEA) Start_Acid->Process_Coupling Start_Amine Benzylamine (NH2-Bn) Start_Amine->Process_Coupling Start_Aldehyde Benzaldehyde (CHO-Bn) Process_RedAm REDUCTIVE AMINATION (STAB/DCE) Start_Aldehyde->Process_RedAm Start_AminoAmide 2-Aminopropionamide (NH2-CH(R)-CONH2) Start_AminoAmide->Process_RedAm Inter_ActiveEster Activated Ester (O-At) Process_Coupling->Inter_ActiveEster Activation Inter_Imine Imine Species (C=N) Process_RedAm->Inter_Imine -H2O Product_Amide N-Benzylpropionamide (Amide Linkage) Ph-CH2-NH-CO-Et Inter_ActiveEster->Product_Amide Nucleophilic Acyl Subst. Product_Amine N-Benzyl-aminopropionamide (Amine Linkage) Ph-CH2-NH-CH(R)-CONH2 Inter_Imine->Product_Amine Reduction (H-) Product_Amide->Product_Amine Bioisostere Comparison (Rigid vs Flexible)

Figure 1: Divergent synthetic pathways for Amide vs. Amine linked benzyl propionamide scaffolds.

Advanced Application: The "Amide Reduction" Route

A common question in SAR optimization is: "Can I convert my Amide library directly to the Amine library?"

Yes. If you have synthesized a library of


-benzylpropionamides via coupling and wish to evaluate the amine bioisosteres (

-benzylpropylamines), you can perform a Global Amide Reduction .

Protocol (Amide


 Amine): 
  • Reagent: Borane-THF (

    
    ) or 
    
    
    
    .
  • Conditions: Reflux in THF for 4h.

  • Workup: Requires careful oxidative quenching (HCl/MeOH) to break the Borane-Amine complex.

  • Note: This route is often preferred over Reductive Amination if the aldehyde precursor is unstable or unavailable.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Abdel-Magid, A. F., et al. (1996).[6][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pella, R., et al. (2007). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides (Safinamide Synthesis).[8][9] World Intellectual Property Organization, WO2007147491. Link

  • Morieux, P., et al. (2008).[1] Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives (Lacosamide analogs). Bioorganic & Medicinal Chemistry, 16(19), 8968-8975. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Method

Preparation of N-benzyl amino acid amides

Application Note: Strategic Preparation of N-Benzyl Amino Acid Amides Abstract N-benzyl amino acid amides are pivotal pharmacophores in drug discovery, serving as core motifs in anticonvulsants (e.g., Lacosamide), peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Preparation of N-Benzyl Amino Acid Amides

Abstract

N-benzyl amino acid amides are pivotal pharmacophores in drug discovery, serving as core motifs in anticonvulsants (e.g., Lacosamide), peptidomimetics, and chiral auxiliaries. This guide delineates the two distinct structural classes—


-N-benzyl derivatives  and C-terminal N-benzyl amides —and provides high-fidelity protocols for their synthesis. Emphasis is placed on controlling racemization, optimizing stoichiometry for mono-alkylation, and ensuring scalability.

Structural Scope & Strategic Analysis

Before initiating synthesis, one must distinguish between the two regioisomers, as their synthetic disconnections differ fundamentally.

  • Type A:

    
    -N-Benzyl Amino Acid Amides 
    
    • Structure:

      
      
      
    • Challenge: Preventing over-alkylation (formation of tertiary amines) and maintaining stereochemical integrity at the

      
      -carbon.
      
    • Preferred Route: Reductive Amination.[1][2][3][4][5]

  • Type B: C-Terminal N-Benzyl Amides

    • Structure:

      
      
      
    • Challenge: Suppressing oxazolone-mediated racemization during coupling.

    • Preferred Route: Carbodiimide/Uronium-mediated Amidation.

G cluster_0 Target Identification cluster_1 Synthetic Strategy Start Target Molecule TypeA Type A: α-N-Benzyl (Amine Alkylation) Start->TypeA TypeB Type B: C-Terminal Amide (Carboxyl Amidation) Start->TypeB RouteA Reductive Amination (Aldehyde + Amine) TypeA->RouteA RouteB Peptide Coupling (Acid + Benzylamine) TypeB->RouteB RiskA Risk: Over-alkylation RouteA->RiskA RiskB Risk: Racemization RouteB->RiskB

Figure 1: Decision tree for selecting the synthetic pathway based on the target regioisomer.

Protocol A: Synthesis of -N-Benzyl Amino Acid Amides

Methodology: Reductive Amination via Sodium Triacetoxyborohydride (


)

This method is superior to direct alkylation with benzyl halides, which often leads to mixtures of mono- and bis-benzylated products.


 is mild, allowing the reaction to proceed without racemizing the sensitive 

-center.
Mechanism of Action

The amino acid amide condenses with benzaldehyde to form an iminium ion intermediate.


 selectively reduces this iminium species faster than it reduces the aldehyde, preventing side reactions.

Reaction SM1 Amino Acid Amide (R-NH2) Imine Iminium Intermediate SM1->Imine - H2O SM2 Benzaldehyde (Ph-CHO) SM2->Imine Product α-N-Benzyl Product Imine->Product + H- (from STAB)

Figure 2: Mechanistic flow of reductive amination using STAB.

Experimental Procedure

Reagents:

  • Amino Acid Amide (HCl salt or free base): 1.0 equiv

  • Benzaldehyde (freshly distilled): 1.05 equiv

  • Sodium Triacetoxyborohydride (

    
    ): 1.4 equiv
    
  • Acetic Acid (glacial): 1.0 equiv (if using free base)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend the amino acid amide (10 mmol) in DCE (30 mL).
    
    • Note: If starting with the HCl salt, add 1.0 equiv of Triethylamine (

      
      ) to liberate the free amine. Stir for 15 min.
      
  • Imine Formation: Add Benzaldehyde (10.5 mmol). If the reaction pH is neutral, add Glacial Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC.[2][6][7] Formation of the imine (often less polar) should be visible.

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (14 mmol) portion-wise over 10 minutes.
    • Why? Portion-wise addition prevents localized exotherms that could degrade the hydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (20 mL). Stir vigorously for 30 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

Table 1: Troubleshooting Reductive Amination

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amino acid side chain.Switch solvent to THF; increase temp to

.
Bis-alkylation Excess aldehyde or too strong reducing agent.Ensure strict 1.05 equiv aldehyde; Use

, not

.
Racemization High pH or high temperature during imine formation.Keep temp

; ensure pH is weakly acidic (AcOH).

Protocol B: Synthesis of C-Terminal N-Benzyl Amides

Methodology: HATU-Mediated Coupling

This protocol is relevant for synthesizing compounds like Lacosamide intermediates.[8] The key is to activate the carboxylic acid of an N-protected amino acid and couple it with benzylamine.

Experimental Procedure

Reagents:

  • N-Protected Amino Acid (e.g., Boc-Ser(OBn)-OH): 1.0 equiv

  • Benzylamine: 1.1 equiv

  • HATU (Coupling Agent): 1.1 equiv

  • DIPEA (Base): 2.5 equiv

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the N-protected amino acid (5 mmol) in DMF (15 mL). Add DIPEA (12.5 mmol) and stir at

    
    .
    
  • Coupling: Add HATU (5.5 mmol). Stir for 5 minutes to form the activated ester (O-azabenzotriazole ester).

    • Critical: Do not stir too long before adding the amine, as the active ester can hydrolyze or racemize.

  • Amine Addition: Add Benzylamine (5.5 mmol) dropwise.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup:

    • Dilute with EtOAc (100 mL).

    • Wash Sequence (Critical for Purity):

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat.

        
         (removes unreacted acid/HOBt).
        
      • Brine.

  • Isolation: Dry over

    
     and concentrate. Recrystallization (EtOAc/Hexane) is often sufficient; otherwise, use chromatography.
    

Advanced Considerations: Racemization Control

Racemization is the silent killer in amino acid chemistry. It occurs primarily via two mechanisms:[9]

  • Direct Enolization: Base-catalyzed proton abstraction at the

    
    -carbon.[9]
    
  • Oxazolone Formation: Cyclization of the activated acid intermediate.[9]

Prevention Strategy:

  • Use Uronium/Phosphonium Salts (HATU/PyBOP): These are faster than carbodiimides, reducing the lifetime of the activated species prone to racemization [1].

  • Additives: Always use HOBt or HOAt if using EDC/DCC. These form active esters that are less prone to oxazolone formation.

  • Temperature: Never heat the activation step. Keep at

    
    –RT.
    

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • UCB Pharma. (2010). Process for preparation of Lacosamide. US Patent US8957252B2. Link

  • Hamada, Y., et al. (2011). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine.[2] Heterocycles, 87(8).[2] Link

Sources

Application

Scalable synthesis of Lacosamide (S)-isomer intermediates

Application Note: Scalable Synthesis of (S)-Lacosamide Intermediates for Impurity Profiling & Reference Standards Part 1: Strategic Overview & Rationale The Chiral Challenge in Antiepileptics Lacosamide (Vimpat®) is a fu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (S)-Lacosamide Intermediates for Impurity Profiling & Reference Standards

Part 1: Strategic Overview & Rationale

The Chiral Challenge in Antiepileptics Lacosamide (Vimpat®) is a functionalized amino acid belonging to the class of anticonvulsants.[1] The pharmacologically active substance is the (R)-enantiomer [(R)-2-acetamido-N-benzyl-3-methoxypropionamide].[1] The (S)-isomer (Impurity A per USP/EP monographs) is pharmacologically inactive but represents a critical process impurity that must be controlled to <0.5% (and typically <0.1%) in the final drug substance.

Why Synthesize the (S)-Isomer? While industrial production targets the (R)-isomer, the scalable synthesis of the (S)-isomer and its intermediates is a mandatory requirement for:

  • Analytical Method Validation: Establishing Resolution (Rs) and Limit of Quantitation (LOQ) parameters in Chiral HPLC methods.

  • Toxicology Studies: Qualifying the safety profile of the distomer as per ICH Q3A/B guidelines.

  • Racemization Studies: Serving as a "worst-case" marker to optimize the critical O-methylation step where stereocenter integrity is often compromised.

Route Selection: Chiral Pool Strategy To ensure high optical purity of the (S)-isomer without complex resolution steps, this protocol utilizes L-Serine (the natural, abundant amino acid) as the chiral pool starting material. This mirrors the industrial D-Serine route but yields the required enantiomeric impurity with high fidelity.

Part 2: Scalable Experimental Protocol

This workflow details the synthesis of (S)-Lacosamide, focusing on the critical Phase Transfer Catalyzed (PTC) O-Methylation , which replaces expensive and non-scalable Silver Oxide (Ag₂O) methods.

Workflow Diagram (Reaction Pathway)

Lacosamide_Synthesis L_Serine L-Serine (Starting Material) Step1 Step 1: Protection (Boc-L-Serine) L_Serine->Step1 (Boc)2O, NaOH Step2 Step 2: Amidation (Mixed Anhydride Coupling) Step1->Step2 IBCF, NMM Benzylamine Int_1 Intermediate A: (S)-N-Boc-Serine benzylamide Step2->Int_1 Step3 Step 3: O-Methylation (PTC Conditions) Int_1->Step3 Me2SO4, NaOH TBAB (Cat.) Int_2 Intermediate B: (S)-O-Methyl precursor Step3->Int_2 Critical Control Point Step4 Step 4: Deprotection & Acetylation Int_2->Step4 HCl; Ac2O Final (S)-Lacosamide (Target Impurity) Step4->Final

Figure 1: Synthetic pathway from L-Serine to (S)-Lacosamide. Yellow nodes indicate isolatable intermediates critical for impurity tracking.

Detailed Methodology

Reagents:

  • Starting Material: L-Serine (CAS: 56-45-1)

  • Key Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), Benzylamine, Isobutyl chloroformate (IBCF), Dimethyl sulfate (DMS), Tetrabutylammonium bromide (TBAB).

Step 1: Synthesis of N-Boc-L-Serine

  • Protocol: Dissolve L-Serine (1.0 eq) in 1M NaOH/Dioxane (1:1). Add (Boc)₂O (1.1 eq) at 0°C. Stir at RT for 12h. Acidify with KHSO₄ to pH 2–3 and extract with Ethyl Acetate.

  • Scalability Note: This step is robust and can be performed in aqueous media, avoiding expensive organic solvents.

Step 2: Amidation (Formation of Intermediate A)

  • Target: (S)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate.[2]

  • Protocol:

    • Dissolve N-Boc-L-Serine in THF/EtOAc. Cool to -15°C.[3][4]

    • Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (IBCF, 1.1 eq) to form the mixed anhydride in situ.

    • Stir for 30 min, then add Benzylamine (1.0 eq) dropwise.

    • Warm to RT and stir for 2 hours.

    • Workup: Wash with 1N HCl, NaHCO₃, and Brine. Crystallize from Hexane/EtOAc.

  • Checkpoint: This intermediate is stable. Purity should be >98% by HPLC before proceeding to methylation.

Step 3: O-Methylation via Phase Transfer Catalysis (Critical Step)

  • Target: (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate.

  • Challenge: Traditional methods use Ag₂O/MeI (expensive, hazardous) or NaH (hydrogen gas evolution).

  • Scalable Protocol:

    • Suspend Intermediate A (10g) in Toluene (100 mL).

    • Add Tetrabutylammonium bromide (TBAB) (0.05 eq) as the Phase Transfer Catalyst.

    • Add 50% aq. NaOH (4.0 eq). The mixture becomes biphasic.[5]

    • Add Dimethyl Sulfate (DMS) (1.5 eq) dropwise at 0–5°C. Strict temperature control is required to prevent racemization.

    • Stir vigorously at 10°C for 4 hours.

    • Quench: Add water and separate layers. The product remains in Toluene.

  • Why this works: The biphasic system protects the carbamate group from hydrolysis, while the PTC facilitates the specific alkylation of the hydroxyl group.

Step 4: Deprotection and Acetylation [5]

  • Protocol: Treat the methylated intermediate with 4N HCl in Dioxane to remove the Boc group. Isolate the amine salt. Resuspend in DCM, add Acetic Anhydride (1.2 eq) and Triethylamine (2.0 eq).

  • Final Product: (S)-Lacosamide.[2][6]

Part 3: Quality Control & Validation Data

To validate the synthesis, the (S)-isomer must be distinguished from the (R)-isomer (Lacosamide).

Table 1: Physicochemical Comparison of Enantiomers

Parameter(R)-Lacosamide (Drug)(S)-Lacosamide (Impurity A)
Starting Material D-SerineL-Serine
Optical Rotation Dextrorotatory (+)Levorotatory (-)
Melting Point 145–146°C145–146°C
CAS Number 175481-39-71253790-58-7 (related intermediate)
Pharmacology Na+ Channel ModulatorInactive

Chiral HPLC Method (USP/EP Compatible)

  • Column: Lux® 5 µm Amylose-1 (Phenomenex) or Chiralpak AD-H.

  • Mobile Phase: Heptane : Ethanol (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

  • Result: The (S)-isomer elutes after the (R)-isomer in standard Amylose-1 conditions (Selectivity factor

    
    ).
    

Part 4: References

  • Choi, D., et al. (2015). "Development of Scalable Conditions for the Ugi Reaction—Application to the Synthesis of (R)-Lacosamide." Organic Process Research & Development, 19(12), 1980–1986. Link

  • Wehlan, H., et al. (2008). "Improved Synthesis of Lacosamide." Patent WO2006037574.[7] Describes the industrial D-Serine route and methylation challenges. Link

  • Phenomenex Application Note. "Limit of Lacosamide S-enantiomer in USP Lacosamide Drug Substance using Lux® 5 µm Amylose-1 Column." Link

  • Sriram Chem. "Lacosamide EP Impurity H (SS-Isomer) Reference Standard." Link

  • Muthukrishnan, M., et al. (2011). "First asymmetric synthesis of the antiepileptic drug Lacosamide based on a hydrolytic kinetic resolution strategy." Tetrahedron: Asymmetry, 22, 1353-1357.[6] Link

Sources

Method

Advanced Recrystallization Protocols for Amino-N-benzyl-propionamide Salts

Content Type: Application Note & Technical Guide Subject: Purification strategies for (R/S)-2-amino-N-benzylpropionamide and its salts (Lacosamide intermediates). Target Audience: Process Chemists, API Manufacturers, and...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Guide Subject: Purification strategies for (R/S)-2-amino-N-benzylpropionamide and its salts (Lacosamide intermediates). Target Audience: Process Chemists, API Manufacturers, and Drug Development Scientists.[1]

Executive Summary & Application Context

The compound 2-amino-N-benzylpropionamide is a critical pharmacophore, most notably serving as the immediate precursor to Lacosamide (Vimpat®), a functionalized amino acid used in the treatment of epilepsy and neuropathic pain. High-purity isolation of this intermediate is non-negotiable; impurities such as unreacted benzylamine, O-methylated byproducts, or the wrong enantiomer (in chiral applications) can propagate to the final API, failing ICH Q3A guidelines.[1]

This guide details the recrystallization strategies for both the achiral salts (purification) and chiral salts (optical resolution).[1] It synthesizes industrial patent data with fundamental solubility principles to provide a robust, self-validating workflow.

Solvent Selection Strategy

The choice of solvent depends heavily on the specific salt form (HCl vs. Tartrate) and the objective (chemical purity vs. optical purity).[1]

Solvent Performance Matrix[2]
Solvent SystemPrimary ApplicationMechanismTemperature Profile
Ethyl Acetate (EtOAc) Free Base & HCl Salt High temperature coefficient of solubility.[1] Excellent for removing non-polar impurities.[1]Dissolve: 70–75°C Crystallize: 0–5°C
Methanol / Water (9:1) Chiral Resolution (Tartrates) Polarity adjustment.[1] Water acts as a co-solvent to solubilize the ionic tartrate lattice; MeOH acts as the bulk carrier.Dissolve: Reflux Crystallize: Ambient
Isopropanol (IPA) / MTBE HCl Salt Polish Antisolvent crystallization.[1] IPA dissolves the salt; MTBE (or DIPE) reduces solubility to induce nucleation.[1]Dissolve: 50°C Add Antisolvent: 40°C
Toluene Impurity Rejection Rejects polar byproducts.[1] Often used to wash the free base or as a co-solvent to remove benzylamine traces.Wash: Ambient Recryst: 80°C

10°C
The "Oiling Out" Phenomenon

Amino-amides are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly in the presence of water or excess impurities.

  • Cause: The melting point of the solvated impurity/salt mixture drops below the process temperature.

  • Mitigation: Use seeded cooling (add 0.1% wt pure seed crystals at metastability limit) and avoid rapid cooling.[1]

Detailed Experimental Protocols

Protocol A: Chiral Resolution via Tartrate Salts

Objective: Isolate (R)-2-amino-N-benzyl-3-methoxypropionamide from the racemate using D-(+)-O,O'-di-p-toluoyl tartaric acid.[1]

Reagents:

  • Crude Racemic Amine (Free Base)[1]

  • D-(+)-Di-p-toluoyl tartaric acid (D-DTTA)[1]

  • Solvent: Methanol/Water (95:5 v/v)[1]

Workflow:

  • Dissolution: Charge 1.0 eq of crude amine and 500 mL (per 50g scale) of MeOH/Water into a reactor. Heat to 40–45°C until clear.

  • Salt Formation: Add 1.0 eq of D-DTTA. The exotherm will raise the temperature; maintain at 55–60°C .

  • Nucleation: Stir at 60°C for 30 minutes. If solution remains clear, cool to 50°C and seed with 0.1% pure chiral salt.

  • Controlled Cooling:

    • Ramp 1: 60°C

      
       40°C over 1 hour (0.33°C/min).[1]
      
    • Hold: 40°C for 1 hour (Ostwald ripening).

    • Ramp 2: 40°C

      
       5°C over 2 hours.[1]
      
  • Filtration: Filter the white crystalline solid.

  • Wash: Wash cake with cold MeOH (0°C).

  • Validation: Check chiral purity via HPLC (Chiralpak AD-H or similar). Target: >98% ee.

Protocol B: Purification of Hydrochloride Salt

Objective: Remove chemical impurities (benzylamine, colored byproducts) from the isolated intermediate.[1]

Reagents:

  • Amino-amide HCl crude[1]

  • Solvent: Isopropanol (IPA)[1]

  • Antisolvent: Ethyl Acetate (EtOAc) or MTBE[1]

Workflow:

  • Saturation: Suspend crude HCl salt in IPA (5 vol, i.e., 5 mL per gram).

  • Reflux: Heat to 80°C (reflux). If insolubles persist (inorganic salts), perform a hot filtration .[1]

  • Antisolvent Addition: While maintaining T > 60°C, slowly add EtOAc (approx. 2–3 vol) until the solution turns slightly turbid.

  • Re-dissolution: Add just enough hot IPA (drops) to clear the turbidity.

  • Crystallization:

    • Cool to room temperature (20°C) with slow stirring (100 RPM).

    • Chill to 0–5°C for 2 hours.

  • Isolation: Filter and wash with 1:1 IPA/EtOAc (chilled).[1] Dry under vacuum at 45°C.[1]

Visualizing the Purification Logic

The following diagrams illustrate the decision-making process and the physical workflow for these specific salts.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Amino-N-benzyl-propionamide CheckType Determine Target Form Start->CheckType Chiral Chiral Resolution (Isolate Enantiomer) CheckType->Chiral Racemic Mix Achiral Chemical Purification (Remove Impurities) CheckType->Achiral Single Enantiomer/Achiral Tartrate Form Tartrate Salt (D-DTTA) Chiral->Tartrate HCl Form HCl Salt Achiral->HCl Ionic Stability Needed FreeBase Keep as Free Base Achiral->FreeBase Next Step is Coupling Solv_Tartrate Solvent: MeOH/Water (High Solubility Diff) Tartrate->Solv_Tartrate Solv_HCl Solvent: IPA + EtOAc (Antisolvent Method) HCl->Solv_HCl Solv_Base Solvent: Ethyl Acetate (Temp Coefficient) FreeBase->Solv_Base

Caption: Decision matrix for selecting the optimal solvent system based on the salt form and purification objective.

Diagram 2: Recrystallization Workflow (Tartrate Resolution)

ResolutionWorkflow Dissolve 1. Dissolve (MeOH/H2O, 45°C) React 2. Add D-DTTA (Exotherm -> 60°C) Dissolve->React Seed 3. Seed Addition (at 50°C) React->Seed Crystallize 4. Controlled Cooling (0.3°C/min -> 5°C) Seed->Crystallize Filter 5. Filtration & Wash (Cold MeOH) Crystallize->Filter Dry 6. Dry (Vacuum, 50°C) Filter->Dry

Caption: Step-by-step unit operations for the chiral resolution of the amino-amide intermediate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Crystals (Clear Solution) Supersaturation not reached; solution too dilute.Concentrate solution by 20% via vacuum distillation.[1] Add seed crystal.[1][2][3]
Oiling Out (Two Liquid Layers) Temperature too high; impurities lowering melting point.[1]Re-heat to dissolve oil.[1] Add more solvent (dilution).[1] Cool very slowly.
Low Yield (<60%) Product too soluble in cold solvent; over-washing.[1]Cool to -10°C. Use pre-chilled wash solvents. Recycle mother liquor.
Low Chiral Purity (<95% ee) Cooling too fast (entrapment of wrong isomer).[1]Re-slurry the solid in refluxing MeOH for 30 mins, then cool and filter again.

References

  • Reddy, C. R., et al. (2015).[1] Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. US Patent 8,957,252.[1] United States Patent and Trademark Office.[1]

  • Rao, D. R., et al. (2013).[1] Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. WO Patent 2013/072933.[1] WIPO.[1]

  • BenchChem Technical Support. (2025). Purification of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem Application Notes. [1]

  • Sigma-Aldrich. (2025).[1] Benzyl 2-aminopropanoate hydrochloride Product Data. MilliporeSigma.[1] [1]

Sources

Application

Advanced Chiral Resolution of Alanine: Pre-Column Derivatization Strategies for HPLC and LC-MS/MS

The Chiral Bottleneck in Amino Acid Analysis The enantiomeric resolution of amino acids like alanine is a critical quality attribute in peptide drug development, natural product characterization, and geochronology. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

The Chiral Bottleneck in Amino Acid Analysis

The enantiomeric resolution of amino acids like alanine is a critical quality attribute in peptide drug development, natural product characterization, and geochronology. However, native alanine presents a triad of analytical challenges: it lacks a strong chromophore or fluorophore for sensitive detection, it is highly polar (leading to poor retention on standard reversed-phase columns), and its enantiomers (L- and D-alanine) possess identical physical properties in an achiral environment.

To bypass the need for expensive and often fragile Chiral Stationary Phases (CSPs), pre-column derivatization using chiral auxiliaries remains the gold standard. By covalently bonding a chiral derivatizing agent (CDA) to the primary amine of alanine, the enantiomers are converted into diastereomers. These diastereomers exhibit distinct physicochemical properties—specifically, differing degrees of hydrophobicity and intramolecular hydrogen bonding—allowing for baseline resolution on robust, conventional C18 reversed-phase columns.

Mechanistic Causality: Designing the Derivatization Strategy

Selecting the appropriate derivatization agent requires understanding the underlying reaction mechanisms and the stability of the resulting complexes. The two most authoritative approaches utilize Marfey’s Reagent (FDAA) for UV/LC-MS workflows and o-Phthalaldehyde (OPA) with a chiral thiol for fluorescence detection.

Marfey's Reagent (FDAA): The Gold Standard for UV/MS

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), universally known as Marfey's Reagent, reacts stoichiometrically with the primary amine of alanine via a Nucleophilic Aromatic Substitution (


) mechanism[1][2].

The Causality of Elution Order: The reaction produces two diastereomers: L-FDAA-L-Ala and L-FDAA-D-Ala. The D-amino acid derivative forms a stronger intramolecular hydrogen bond between the amide proton and the ortho-nitro group on the dinitrophenyl ring. This internal bonding masks polar surface area, rendering the L-FDAA-D-Ala derivative significantly more hydrophobic than its L-counterpart. Consequently, on a C18 reversed-phase column, the L-derivative predictably elutes before the D-derivative[2][3]. This predictable elution order is invaluable for assigning absolute configurations without needing purified standards of every D-enantiomer. Furthermore, the dinitrophenyl moiety provides strong UV absorbance at 340 nm (


), enabling sub-nanomolar detection[1].

Mechanism A D/L-Alanine (Enantiomers) C Nucleophilic Aromatic Substitution (SNAr, pH > 8) A->C B Marfey's Reagent (FDAA) (Chiral Auxiliary) B->C D L-FDAA-L-Alanine (Less Hydrophobic, Elutes Early) C->D E L-FDAA-D-Alanine (More Hydrophobic, Elutes Late) C->E

Reaction mechanism of FDAA with DL-Alanine yielding separable diastereomers.

OPA and Chiral Thiols: High-Sensitivity Fluorescence

For ultra-trace analysis, o-Phthalaldehyde (OPA) is paired with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC)[4]. OPA reacts with the primary amine of alanine and the sulfhydryl group of the chiral thiol to form a highly fluorescent isoindole derivative. Because the thiol is chiral, the resulting isoindoles are diastereomeric and separable.

The Causality of Automation: Unlike FDAA derivatives, which are stable for over 48 hours[3], OPA-isoindole derivatives are notoriously unstable and degrade rapidly, leading to irreproducible peak areas if manually processed[5]. Therefore, this method mandates automated, in-needle derivatization by the HPLC autosampler to ensure an identical reaction time (typically 1–5 minutes) prior to every injection[4].

Comparative Analysis of Derivatization Agents

Reagent SystemDetection ModeDerivative StabilityChiral Resolution MechanismPrimary AdvantageLimitation
FDAA (Marfey's) UV (340 nm), MSHigh (>48 hours)Differential intramolecular H-bondingPredictable L before D elution; highly stable60–90 min offline incubation required
OPA + IBLC/NAC FluorescenceLow (<15 mins)Chiral isoindole formationUltra-high sensitivityRequires automated in-needle mixing

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. By incorporating strict quenching parameters and system suitability blanks, the researcher can isolate derivatization failures from chromatographic errors.

Protocol A: Offline Derivatization of Alanine using Marfey’s Reagent (FDAA)

This protocol is optimized for UV or LC-MS/MS downstream analysis[3][6].

Reagents Required:

  • FDAA (1% w/v in LC-MS grade Acetone)

  • 
     Sodium Bicarbonate (
    
    
    
    ), aqueous
  • 
     Hydrochloric Acid (
    
    
    
    ), aqueous
  • Alanine sample (

    
     in water)
    

Step-by-Step Workflow:

  • Alkalization: Aliquot

    
     of the alanine sample into a 1.5 mL amber microcentrifuge tube. Add 
    
    
    
    of
    
    
    
    
    . Rationale: The alkaline pH (>8.0) deprotonates the primary amine of alanine, rendering it a potent nucleophile for the subsequent
    
    
    reaction.
  • Derivatization: Add

    
     of the 1% FDAA solution. Vortex for 10 seconds to ensure homogeneity.
    
  • Incubation: Heat the mixture in a thermomixer at 40°C for exactly 60 minutes[3]. Rationale: 40°C provides sufficient kinetic energy to drive the reaction to completion without causing thermal degradation or unintended racemization of the native amino acid.

  • Quenching: Remove from heat and immediately add

    
     of 
    
    
    
    
    
    . Vortex thoroughly. Rationale: The acid neutralizes the bicarbonate buffer, dropping the pH to ~3.0. This protonates any unreacted amines, halting the reaction and stabilizing the formed diastereomers for up to 48 hours.
  • Degassing & Dilution: Allow the sample to rest for 5 minutes to permit

    
     off-gassing. Dilute 1:10 with the initial HPLC mobile phase prior to injection to prevent solvent-mismatch peak distortion.
    

Validation Check (The Reagent Blank): Always run a blank containing water instead of alanine. Unreacted FDAA and its hydrolysis byproduct (DNP-L-alanine) will appear in the chromatogram. The blank ensures these system peaks do not co-elute with the L-FDAA-L-Ala or L-FDAA-D-Ala peaks.

Workflow A Sample Prep (Acid Hydrolysis) B Alkalization (1M NaHCO3) A->B C Derivatization (FDAA / 40°C) B->C D Quenching (2M HCl) C->D E RP-HPLC (C18 Column) D->E F Chiral Resolution (L- vs D-Ala) E->F

Workflow for pre-column chiral derivatization of alanine using Marfey's Reagent.

Protocol B: Chromatographic Resolution (RP-HPLC)

To achieve baseline resolution (


) of the Marfey's derivatized alanine diastereomers, a slightly acidic mobile phase is required to keep the carboxylic acid moiety of the derivative protonated, maximizing interaction with the C18 stationary phase.

Column: Standard C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size). Mobile Phase A:


 Triethylamine phosphate (TEAP) or 

Formic Acid in Water, pH 3.0[3]. Mobile Phase B: 100% Acetonitrile (LC-MS grade). Flow Rate:

. Detection: UV at 340 nm.

Optimized Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Isocratic hold
5.09010Start gradient
35.05050Linear ramp
40.01090Column wash
45.09010Re-equilibration

System Suitability: Inject a derivatized racemic DL-Alanine standard. The L-FDAA-L-Ala peak will elute first, followed by the L-FDAA-D-Ala peak. Adjust the gradient slope between 10 and 35 minutes if the resolution factor (


) falls below 1.5.

References

  • Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent) Springer Nature Experiments[Link]

  • Marfey's reagent for chiral amino acid analysis: A review Ovid / Amino Acids Journal[Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination Acta Naturae[Link]

  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols PubMed / NIH[Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

Sources

Method

Application Note: Optimized Reagents and Protocols for Amide Coupling of 4-Methoxybenzylamine with Amino Acids

Introduction & Mechanistic Rationale 4-Methoxybenzylamine (PMB-amine) is a highly valued reagent in medicinal chemistry and peptide synthesis. It frequently functions as a lipophilic pharmacophore or a cleavable ammonia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Methoxybenzylamine (PMB-amine) is a highly valued reagent in medicinal chemistry and peptide synthesis. It frequently functions as a lipophilic pharmacophore or a cleavable ammonia equivalent for the synthesis of primary amides[1]. However, coupling PMB-amine with N-protected amino acids presents specific chemical challenges:

  • Steric Hindrance: The benzylic nature of PMB-amine introduces moderate steric bulk, which can impede nucleophilic attack on less reactive active esters.

  • Epimerization (Racemization) Risk: Prolonged activation times or highly basic conditions can lead to the formation of an oxazolone intermediate, causing epimerization at the chiral α-carbon of the amino acid.

  • Chemoselectivity: Reagents must selectively form the amide bond without triggering side reactions, such as the formation of unreactive guanidinium byproducts.

To address these challenges, the selection of the coupling reagent—typically HATU, T3P, or EDC/HOBt—must be tailored to the steric demands of the substrate and the scale of the reaction[2].

Reagent Selection and Causality

HATU / DIPEA (High Efficiency)

HATU is the gold standard for sterically hindered amino acids. It rapidly forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

  • Causality: The nitrogen atom at the 7-position of the HOAt leaving group exerts a neighboring group effect, hydrogen-bonding with the incoming PMB-amine. This pre-organizes the transition state, drastically accelerating amidation and minimizing the time the activated acid spends in an epimerization-prone state[3].

T3P / Pyridine or DIPEA (Low Epimerization & Scale-Up)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that is highly favored in process chemistry.

  • Causality: T3P activation occurs via a concerted mechanism that avoids the formation of oxazolone intermediates entirely. Furthermore, its byproducts are exclusively water-soluble phosphonic acids, allowing for purification via simple aqueous extraction rather than chromatography[4].

EDC·HCl / HOBt (Standard & Cost-Effective)

For unhindered aliphatic amino acids, the traditional carbodiimide approach remains highly effective.

  • Causality: EDC activates the carboxylic acid to form an O-acylisourea. HOBt is added to immediately trap this intermediate as an OBt active ester. This prevents the O-acylisourea from undergoing an irreversible O-to-N acyl migration into an unreactive N-acylurea[5].

ReagentSelection Start Substrates: Amino Acid + PMB-Amine Hindered Sterically Hindered or Epimerization Risk? Start->Hindered Scale Process Scale-Up Required? Hindered->Scale Yes EDC EDC·HCl / HOBt (Standard, Cost-Effective) Hindered->EDC No HATU HATU / DIPEA (High Yield, Small Scale) Scale->HATU No T3P T3P / Base (Low Epimerization, Easy Workup) Scale->T3P Yes

Decision tree for selecting the optimal coupling reagent for PMB-amine.

Quantitative Reagent Comparison

Coupling ReagentTypical Yield (%)Epimerization RiskByproduct RemovalRelative CostBest Use Case
EDC·HCl / HOBt 75 - 85%ModerateAqueous WashLowStandard aliphatic amino acids[5]
HATU / DIPEA 85 - 98%LowChromatographyHighHindered/challenging substrates[3]
T3P / Base 80 - 95%Very LowAqueous WashModerateScale-up, sensitive chiral centers[4]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By strictly controlling the order of addition and temperature, side reactions are systematically eliminated.

Protocol A: HATU-Mediated Coupling (High Yield)

Objective: Achieve >90% yield for sterically demanding amino acids[3].

  • Preparation: Dissolve the N-protected amino acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂).

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise at 0 °C.

    • Causality: DIPEA deprotonates the carboxylic acid, initiating the reaction with HATU. Cooling to 0 °C prevents the degradation of HATU and suppresses early-stage epimerization.

  • Pre-activation: Stir the mixture at 0 °C for 5 minutes.

    • Causality: This brief window ensures complete conversion to the HOAt active ester. If PMB-amine is added too early, it can react directly with HATU to form a stable, unreactive guanidinium salt.

  • Amine Addition: Add 4-methoxybenzylamine (1.2 equiv, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation & Workup: Monitor via LC-MS. Once the amino acid is consumed, quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 1M HCl (to remove excess PMB-amine and DIPEA), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: T3P-Mediated Coupling (Process Scale)

Objective: Scale-up synthesis with near-zero epimerization and chromatography-free purification[4].

  • Preparation: Dissolve the N-protected amino acid (1.0 equiv, 10 mmol) and 4-methoxybenzylamine (1.1 equiv, 11 mmol) in anhydrous EtOAc or DCM (30 mL).

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv, 30 mmol) and cool the mixture to 0–5 °C.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol) via an addition funnel over 15 minutes.

    • Causality: T3P activation is exothermic. Slow addition at low temperatures prevents thermal spikes that could drive oxazolone formation, preserving the stereocenter.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Validation & Workup: Confirm completion via TLC (ninhydrin stain for PMB-amine). Quench with water (20 mL). The byproducts of T3P are highly water-soluble phosphonic acids. Separate the phases, wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Concentrate to yield the pure amide.

Workflow A 1. Activation (AA + Reagent + Base) B 2. Amidation (Add PMB-Amine) A->B C 3. Quenching (Aqueous Buffer) B->C D 4. Workup (Liquid-Liquid Ext.) C->D E 5. Validation (LC-MS / Chiral HPLC) D->E

Standardized 5-step workflow for self-validating amide coupling protocols.

Analytical Validation

To ensure the integrity of the synthesized PMB-amides:

  • LC-MS: Utilize Electrospray Ionization (ESI) to confirm the exact mass. PMB-amides typically show a strong [M+H]⁺ peak.

  • Chiral HPLC: If the amino acid is highly susceptible to epimerization (e.g., phenylglycine or histidine derivatives), run the purified product on a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic standard to quantify the Enantiomeric Excess (ee).

  • NMR Spectroscopy: The PMB group provides distinct diagnostic signals: a sharp singlet at ~3.7-3.8 ppm (methoxy -OCH₃) and a doublet of doublets in the aromatic region (~6.8 and ~7.2 ppm), which confirm successful incorporation[2].

References

  • RSC Medicinal Chemistry - HATU amide coupling[Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of KT-474: A Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases[Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome[Link]

  • MDPI - NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives[Link]

  • Taylor & Francis - Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Racemization Control in Alanine Amide Coupling

Welcome to the Advanced Synthesis Support Module. Current Status: Operational Topic: Minimizing Enantiomeric Erosion during Alanine Activation User Level: Senior Researcher / Process Chemist Executive Summary Alanine, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Operational Topic: Minimizing Enantiomeric Erosion during Alanine Activation User Level: Senior Researcher / Process Chemist

Executive Summary

Alanine, while less sterically demanding than Valine or Isoleucine, presents a deceptive risk profile during amide coupling. Its small side chain offers little steric protection against base-mediated proton abstraction at the


-carbon, particularly when the amino group is acylated (amide linkage) rather than urethane-protected (Fmoc/Boc).

This guide moves beyond basic protocols to address the mechanistic root of racemization: the 5(4H)-oxazolone pathway . We provide field-validated systems to suppress this pathway using next-generation additives (Oxyma Pure) and sterically hindered bases (Collidine).

Module 1: Critical Mechanism Analysis

Why does your Alanine racemize?

The primary culprit is not direct enolization, but the formation of an oxazolone (azlactone) intermediate.[1] Upon activation of the carboxyl group (especially in segment condensation where the N-terminus is an amide), the carbonyl oxygen of the preceding peptide bond attacks the activated ester.

The resulting oxazolone ring renders the


-proton highly acidic (

). Even mild bases can abstract this proton, leading to a resonance-stabilized enol that repopulates as a racemic mixture.

OxazoloneMechanism Activated Activated Ester (Chiral L-Ala) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Activated->Oxazolone Cyclization (N-acyl attack) Racemate Racemic Mixture (D/L-Ala Peptide) Activated->Racemate Direct Coupling (Desired Path) Enol Resonance Stabilized Enol (Achiral) Oxazolone->Enol Base-mediated alpha-deprotonation Oxazolone->Racemate Aminolysis (Coupling) Enol->Oxazolone Reprotonation

Figure 1: The "Danger Zone" of Oxazolone Formation. Note that the oxazolone pathway competes directly with the desired coupling event.

Module 2: Reagent Selection & Optimization

The "Standard Protocol" (HBTU/DIPEA) is often insufficient for sensitive chiral centers. Upgrade your toolkit.

The Golden Rule of Base Selection

Never use unhindered strong bases (like Et


N) for sensitive couplings.
  • DIPEA (DIEA): Acceptable for standard Fmoc-couplings, but risky for C-terminal activation.

  • 2,4,6-Collidine (TMP): Recommended. The steric bulk prevents it from approaching the

    
    -proton effectively, significantly reducing racemization while still activating the coupling reagent.
    
Additives: The Oxyma Revolution

Benzotriazoles (HOBt/HOAt) are being phased out due to safety (explosive properties) and inferior performance compared to Oxime-based additives.

Reagent ClassStandard OptionHigh-Fidelity Option Why Upgrade?
Coupling Agent HBTU / HATUDIC (Carbodiimide) or COMU HATU is extremely fast but basic conditions promote oxazolone. DIC is neutral.
Additive HOBtOxyma Pure Oxyma creates a less acidic active ester than OBt, suppressing oxazolone formation [1].
Base DIPEA2,4,6-Collidine Collidine (

~7.4) is weaker and bulkier than DIPEA (

~10.5), preventing proton abstraction.
Module 3: Troubleshooting Scenarios
Scenario A: Segment Condensation (The Highest Risk)

You are coupling Fragment A (C-term Ala) to Fragment B.

  • Issue: The N-terminus of Alanine is acylated (part of a peptide bond), making oxazolone formation extremely rapid.

  • Solution:

    • Switch to DIC/Oxyma Pure: Avoid uronium salts (HATU) entirely here. The neutral conditions of carbodiimide chemistry are essential.

    • Solvent Switch: Change from DMF to DCM/DMF (1:1) or pure DCM if solubility permits. Polar solvents like DMF stabilize the ionic transition state of the racemization step.

    • Cooling: Perform the activation and coupling at 0°C .

Scenario B: N-Methyl Alanine Coupling
  • Issue: N-methylation increases steric strain and lowers the energy barrier for oxazolone formation.

  • Solution: Use COMU / Oxyma / Collidine .[2] COMU acts as a "super-HATU" with built-in Oxyma architecture, providing the high reactivity needed for sterically hindered N-Me amines without the high racemization cost [2].

Scenario C: Cysteine/Histidine Neighbors
  • Issue: If Alanine is adjacent to His or Cys, "neighboring group participation" can catalyze racemization.

  • Solution: Use Oxyma-B .[3][4] This newer derivative (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6-trione) has shown superiority even to Oxyma Pure for "problematic" sequences [3].

Module 4: Standard Operating Procedures (SOP)
SOP-01: Low-Racemization Coupling of Fmoc-Ala-OH

Use this for standard stepwise synthesis where high purity is critical.

  • Dissolution: Dissolve Fmoc-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).[2] Do not add base yet.

  • Pre-activation: Stir for exactly 2 minutes. This forms the Oxyma-active ester.

  • Addition: Add the mixture to the resin/amine.[2][5]

  • Base (Optional): Only if the reaction is sluggish, add 2,4,6-Collidine (3.0 eq). Never pre-mix the base with the active ester.

SOP-02: Validation via Marfey’s Method

How do you prove your Alanine is still L-Ala? Self-validating your chemistry is required for publication and IND filings.

  • Hydrolysis: Hydrolyze peptide (0.5 mg) in 6M HCl (gas phase or liquid) at 110°C for 24h.

  • Derivatization:

    • Dry sample. Add 50

      
      L 1M NaHCO
      
      
      
      .
    • Add 100

      
      L FDAA (Marfey’s Reagent)  (1% in acetone).
      
    • Incubate at 40°C for 1 hour.

  • Quench: Add 10

    
    L 2M HCl.
    
  • Analysis: Inject on C18 HPLC (Linear gradient 10-50% ACN with 0.1% TFA).

    • Result: L-Ala-FDAA elutes earlier than D-Ala-FDAA. Integration of peaks gives the exact Enantiomeric Ratio (ER) [4].

Visual Decision Tree

OptimizationTree Start Start: Alanine Coupling Type Coupling Type? Start->Type Stepwise Stepwise (Fmoc-Ala-OH) Type->Stepwise Segment Segment Condensation (Peptide-Ala-OH) Type->Segment Standard Use DIC / Oxyma Pure (No Base) Stepwise->Standard Risk High Racemization Risk Segment->Risk Protocol Protocol: 1. Solvent: DCM/DMF (1:1) 2. Reagent: DIC / Oxyma Pure 3. Temp: 0°C Risk->Protocol

Figure 2: Decision Matrix for Reagent Selection based on Coupling Topology.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[3] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011). "COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent."[6] Journal of Peptide Science, 17(1), 4-20. Link

  • Jad, Y. E., et al. (2014). "Oxyma-B, an Excellent Racemization Suppressor for Peptide Synthesis." Organic & Biomolecular Chemistry, 12, 8379-8385.[4] Link

  • Marfey, P. (1984). "Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." Carlsberg Research Communications, 49, 591–596. Link

Sources

Optimization

Technical Support Center: Optimization of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Synthesis

Status: Operational Ticket ID: OPT-YIELD-ALA-PMB Subject: Yield Improvement & Troubleshooting Guide for (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Assigned Specialist: Senior Application Scientist[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-YIELD-ALA-PMB Subject: Yield Improvement & Troubleshooting Guide for (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses low yield and purity issues in the synthesis of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide . This molecule is a chiral building block derived from L-Alanine and 4-Methoxybenzylamine .[1]

Critical Finding: The most common cause of yield loss in this specific synthesis is not the coupling efficiency itself, but rather inefficient isolation of the free amine (which is often an unstable oil) and racemization during the activation step.[1]

The Solution: This protocol transitions from "free base" isolation to a self-validating Boc-protection strategy , culminating in the isolation of the stable Hydrochloride (HCl) salt .[1]

Module 1: The "Gold Standard" Protocol

To guarantee high yield (>85%) and optical purity (>99% ee), you must abandon direct coupling of free alanine. Instead, use the Boc-L-Ala-OH route.[1] This method is self-validating because the intermediate (Boc-amide) is lipophilic and easy to purify by extraction, avoiding column chromatography in most cases.[1]

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
Boc-L-Ala-OH Starting Material1.0Use high purity L-isomer.
4-Methoxybenzylamine Amine Nucleophile1.1Slight excess ensures complete consumption of the acid.[1]
EDC·HCl Coupling Agent1.2Water-soluble carbodiimide; facilitates workup.[1]
HOBt (anhydrous) Additive1.2CRITICAL: Prevents racemization (oxazolone formation).
DIPEA Base2.0Neutralizes the HCl from EDC; maintains pH ~8.[1]
DCM (Dichloromethane) Solvent--Concentration: 0.1 M - 0.2 M.
Step-by-Step Methodology
Phase 1: Coupling (The Protected Intermediate)
  • Activation: Dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.2 eq) in DCM at 0°C.

  • Coupling Agent: Add EDC·HCl (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C. Why? This pre-activation forms the active ester at low temp to minimize racemization.[1]

  • Addition: Dropwise add 4-Methoxybenzylamine (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: TLC (EtOAc/Hexane 1:1). The Boc-amide spot should be distinct and UV active (due to PMB group).[1]

  • Work-up (The "Self-Cleaning" Step):

    • Wash organic layer with 1M Citric Acid (removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted Boc-Ala-OH and HOBt).[1]

    • Wash with Brine, dry over MgSO₄, and concentrate.[1][2]

    • Result: You now have the Boc-protected intermediate (usually a white solid).[1]

Phase 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the Boc-intermediate in a minimal amount of dry 1,4-Dioxane or EtOAc .[1]

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq). Stir at RT for 1–2 hours.[1][3]

    • Observation: A white precipitate often forms immediately. This is your product.

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether (Et₂O) or MTBE .

    • Filter the solid.[4] Wash with cold ether.

    • Dry under vacuum.

Final Product: (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Hydrochloride.[1]

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisWorkflow cluster_legend Legend Start Start: Boc-L-Ala-OH Activation Activation (0°C) (EDC/HOBt) Start->Activation Coupling Coupling (+ PMB-Amine) Activation->Coupling CheckTLC Checkpoint: TLC Analysis Coupling->CheckTLC CheckTLC->Coupling Incomplete WorkupAcid Wash: Citric Acid (Removes Amines) CheckTLC->WorkupAcid Conversion >95% WorkupBase Wash: NaHCO3 (Removes Acids) WorkupAcid->WorkupBase Deprotection Deprotection (HCl/Dioxane) WorkupBase->Deprotection Precipitation Precipitation w/ Ether Deprotection->Precipitation Final Final Product: HCl Salt (Solid) Precipitation->Final key Blue: Product State | Green: Purification | Red: Reaction

Caption: Figure 1. Optimized synthesis workflow emphasizing the "Self-Cleaning" extraction steps to maximize yield without chromatography.

Module 3: Troubleshooting Guide (Q&A)

Category A: Low Yield Issues

Q1: I am getting a low yield (<40%) after the final deprotection step. The product seems to disappear.

  • Diagnosis: You likely lost the product during the isolation of the free amine.[1] The free base of this molecule is water-soluble and oil-prone.[1]

  • Fix: Do not isolate the free base. Isolate the HCl salt . If you used TFA for deprotection, the resulting TFA salt is hygroscopic and hard to handle.

  • Action: Switch to HCl/Dioxane for deprotection. Precipitate the salt by adding 10 volumes of Diethyl Ether.[1] The product will crash out as a stable white solid.

Q2: My coupling reaction (Step 1) is incomplete even after 24 hours.

  • Diagnosis: The carboxylic acid activation failed, likely due to wet solvents or poor quality EDC.

  • Fix:

    • Ensure DCM is anhydrous.

    • Check the pH. The reaction must be slightly basic (pH 8) for the amine to react, but the activation requires the acid.[1]

    • Switch Reagents: If EDC fails, switch to HATU (1.1 eq) + DIPEA (2.0 eq). HATU is faster and more robust for hindered or sluggish amines, though PMB-amine is usually nucleophilic enough.[1]

Category B: Purity & Racemization

Q3: My product shows 10-15% of the (R)-isomer (enantiomeric impurity). Why?

  • Diagnosis: Racemization occurred during the activation of Boc-L-Ala-OH.[1] This happens via an oxazolone intermediate mechanism, promoted by high temperatures or excess base.

  • Fix:

    • Temperature: Keep the activation step (EDC/HOBt addition) strictly at 0°C .

    • Additives: You must use HOBt or Oxyma Pure . These form an "active ester" that suppresses oxazolone formation [1].

    • Base Choice: If using HATU, use Collidine (TMP) instead of DIPEA.[3] Collidine is a weaker, more hindered base that reduces proton abstraction from the chiral alpha-carbon [2].[1]

Q4: The final solid is sticky/gummy, not a powder.

  • Diagnosis: Presence of residual solvent or excess acid trapped in the crystal lattice.[1]

  • Fix: Triturate the solid.

    • Protocol: Add fresh Diethyl Ether, sonicate the gummy solid until it breaks up, settle, and decant the solvent. Repeat 3 times. Dry under high vacuum for 12 hours.

Module 4: Advanced Optimization (Scale-Up)

If you are scaling this reaction (>10g), EDC/HOBt becomes expensive.

Alternative Protocol: Mixed Anhydride Method (IBCF)

  • Reagents: Isobutyl chloroformate (IBCF) + N-Methylmorpholine (NMM).[1]

  • Advantage: Very cheap, scalable.

  • Risk: Higher risk of racemization if temperature is not controlled.

  • Control: Maintain reaction temperature strictly at -15°C during the addition of IBCF.

ParameterEDC/HOBt (Research Scale)Mixed Anhydride (Process Scale)
Cost HighLow
Racemization Risk LowModerate (Temp sensitive)
Purification Extraction (Easy)Extraction (Careful pH control)

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] Link

Sources

Troubleshooting

Solubility issues with PMB-protected amino acid amides

Executive Summary: The PMB Paradox p-Methoxybenzyl (PMB) protection on amino acid amides (backbone N-PMB or side-chain Asn/Gln) is a double-edged sword. While it is strategically employed to disrupt -sheet aggregation du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The PMB Paradox

p-Methoxybenzyl (PMB) protection on amino acid amides (backbone N-PMB or side-chain Asn/Gln) is a double-edged sword. While it is strategically employed to disrupt


-sheet aggregation  during Solid Phase Peptide Synthesis (SPPS)—acting as a "solubilizing" handle in organic solvents—it paradoxically introduces significant hydrophobicity. This often leads to solubility failures during purification (aqueous systems) and dissolution difficulties with the monomer itself. Furthermore, its removal requires specific orthogonal conditions often missed by standard TFA protocols.

This guide addresses the three critical failure points: Monomer Dissolution , On-Resin Aggregation , and Deprotection/Purification .

Module 1: Pre-Synthesis Troubleshooting (Monomer Solubility)

User Issue: "My Fmoc-AA(PMB)-OH building block will not dissolve in DMF at standard concentrations (0.5 M)."

Root Cause: The lipophilic PMB group significantly lowers the polarity of the amino acid, making it resistant to solvation in pure DMF, especially for hydrophobic residues (e.g., Fmoc-Val-(N-PMB)-OH).

Troubleshooting Protocol 1.0: The "Super-Solvent" Matrix

Do not rely on sonication alone. Use this solvent hierarchy to solvate hydrophobic PMB monomers.

RankSolvent SystemApplicationMechanism
1 NMP (N-Methyl-2-pyrrolidone) First line of defenseHigher polarity and surface tension than DMF; better disruption of hydrophobic stacking.
2 DMF + 10% DMSO For stubborn residuesDMSO acts as a chaotropic agent, disrupting intermolecular H-bonds.
3 DMF + 1% Triton X-100 Extreme hydrophobicitySurfactant effect stabilizes the hydrophobic PMB moiety in solution.
4 THF (Tetrahydrofuran) Rare casesUse only if the resin is PEG-based (ChemMatrix); polystyrene resins do not swell well in THF.

Actionable Step:

  • Attempt dissolution in NMP at 45°C.

  • If cloudy, add DMSO dropwise until clear (max 10% v/v).

  • Critical: Activate immediately after dissolution to prevent spontaneous Fmoc deprotection (which accelerates in DMSO).

Module 2: Synthesis & Aggregation (On-Resin)

User Issue: "I used N-PMB to prevent aggregation, but the coupling efficiency is still low, and the resin looks 'clumped'."

Root Cause: While N-PMB disrupts backbone H-bonds (


-sheets), the steric bulk of the PMB group hinders the approach of the next incoming amino acid. This is a steric occlusion  issue, not an electronic one.
Diagram 1: The Steric Occlusion Workflow

This diagram illustrates the decision logic for coupling onto a sterically hindered N-PMB residue.

CouplingLogic Start Coupling onto N-PMB Residue Standard Standard HATU/DIEA Start->Standard Check Is coupling > 98% complete? Failure Incomplete (Deletion Seq) Check->Failure No Standard->Check Solution1 Switch to PyAOP or COMU (More reactive phosphoniums) Failure->Solution1 Solution2 Double Coupling at 50°C (Thermodynamic push) Failure->Solution2 Solution3 Use Sym-Collidine instead of DIEA (Reduced steric base) Failure->Solution3

Caption: Decision tree for overcoming steric hindrance introduced by the bulky PMB protecting group during SPPS.

Technical Directive: When coupling onto an N-PMB residue (i.e., the N-PMB is on the resin-bound amine):

  • Switch Activator: Replace HBTU/HATU with PyAOP or COMU .

  • Elevate Temp: Perform coupling at 50°C (microwave or conventional heat).

  • Extended Time: Increase reaction time to 2 hours. The kinetics are roughly 10x slower than standard amide bond formation.

Module 3: Deprotection (The Critical Bottleneck)

User Issue: "I treated my peptide with 95% TFA, but the mass spec shows +120 Da adducts (PMB retained)."

Root Cause: This is the most common error. N-PMB amides are acid-stable. Unlike O-PMB (ethers) which cleave with dilute TFA, N-PMB amides require either strong acid (TFMSA/HF) or, more commonly, oxidative cleavage .

Protocol 3.0: Orthogonal Oxidative Removal (The DDQ Method)

Use this method if your peptide contains Trp or Met (susceptible to oxidation), proceed with extreme caution and use the scavenger cocktail.

Reagents:

  • DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.[1][2][3]

  • Solvent: DCM:H2O (19:1) or DMF:H2O (9:1) for hydrophobic peptides.[4][5][6]

Step-by-Step:

  • Dissolution: Dissolve the protected peptide (on-resin or in solution) in the solvent mixture.

  • Oxidation: Add 3–5 equivalents of DDQ .

  • Reaction: Shake in the dark for 1–2 hours. The solution will turn deep red/brown (charge transfer complex).

  • Wash (Crucial): Wash resin extensively with DMF, then 5% Ascorbic Acid in DMF (to reduce excess quinones), then DCM.

  • Final Cleavage: Proceed with standard TFA cleavage for remaining protecting groups.

Protocol 3.1: The "Hard Acid" Method (Metal-Free)

Use this if oxidative conditions are forbidden (e.g., sensitive Cys/Met residues).

Cocktail: TFA / TFMSA (Trifluoromethanesulfonic acid) / Thioanisole / EDT (80:10:5:5).

  • Warning: TFMSA is a superacid. It will cleave everything. Perform at 0°C.

Module 4: Purification & Analysis (Hydrophobicity)

User Issue: "My peptide precipitates on the HPLC column or elutes as a broad smear."

Root Cause: If PMB is still present (or if the peptide is naturally hydrophobic), standard Water/Acetonitrile gradients cause phase collapse.

Diagram 2: Purification Solvent Strategy

Visualizing the modification of mobile phases to accommodate lipophilic peptides.

Purification Problem Peptide Precipitates on Column Strategy1 Stationary Phase: Switch to C4 or Phenyl-Hexyl Problem->Strategy1 Strategy2 Mobile Phase B: Switch ACN to Isopropanol (IPA) or ACN:IPA (1:1) Problem->Strategy2 Strategy3 Temperature: Run Column at 60°C Problem->Strategy3 Result Sharp Peak / Recovery Strategy1->Result Strategy2->Result Strategy3->Result

Caption: HPLC optimization strategy for hydrophobic PMB-peptides, utilizing chaotropic mobile phases and stationary phase substitution.

Data Table: Solubility Limits of PMB-Peptides

SolventSolubility RatingNotes
Water (0.1% TFA) Poor (< 0.1 mg/mL)Causes immediate gelation/precipitation.
Acetonitrile ModerateSoluble, but may aggregate upon standing.
HFIP (Hexafluoroisopropanol) Excellent Breaks all aggregates. Ideal for injecting onto HPLC (dilute with water before injection).
Formic Acid (Neat) Excellent Good for dissolving crude pellets before purification.

Frequently Asked Questions (FAQ)

Q: Can I use N-PMB protection on Cysteine? A: No. PMB on sulfur (S-PMB) is standard and cleavable by TFA. However, N-PMB on the amide backbone near Cysteine is risky due to potential S-alkylation during the oxidative removal of PMB (if using DDQ).

Q: Why does my solution turn black when adding DDQ? A: This is normal. The charge-transfer complex between DDQ and the electron-rich PMB aromatic ring is deeply colored. It must be washed away thoroughly. If the color persists on the resin, wash with 5% ascorbic acid or sodium dithionite.

Q: I see a "deletion sequence" exactly where the PMB residue should be. A: This implies the coupling of the PMB-amino acid failed, not the coupling onto it. PMB-amino acids are bulky. Ensure you are using a high-efficiency coupling reagent (HATU/HOAt) and allow 2x reaction time for the introduction of the bulky monomer.

References

  • Offer, J., Quibell, M., & Johnson, T. (1996). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal Modified Peptides. Journal of the American Chemical Society. Link

  • Vasilev, V., & Ivanov, A. (2011). Solubility Issues in Peptide Synthesis: The Role of Protecting Groups. Current Organic Chemistry.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Amide Protection).

Sources

Optimization

Technical Support Center: Boc Deprotection of N-Benzyl Propionamide Intermediates

Current Status: Operational Topic: Selective removal of tert-butoxycarbonyl (Boc) groups from N-benzyl propionamide scaffolds. Audience: Medicinal Chemists, Process Chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Selective removal of tert-butoxycarbonyl (Boc) groups from N-benzyl propionamide scaffolds. Audience: Medicinal Chemists, Process Chemists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Removing a Boc group is a standard acidolytic transformation, but the presence of an N-benzyl propionamide moiety introduces a specific latent risk: Electrophilic Aromatic Substitution (EAS) .

Upon cleavage, the Boc group releases a tert-butyl cation (


-Bu

).[1][2] While propionamides are generally stable to acidolysis, the benzyl ring acts as a nucleophile. Without proper scavenging, the

-Bu

cation can alkylate the benzyl ring (Friedel-Crafts alkylation), creating difficult-to-separate impurities (M+56).

This guide prioritizes cation scavenging and salt management to ensure high-yield isolation of the amine salt.

Standard Operating Protocols (SOPs)

Method A: The "Scavenger-Assisted" TFA Protocol (Recommended)

Best for: Substrates sensitive to alkylation or when high purity is required without chromatography.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES) or Water.

StepActionTechnical Rationale
1 Dissolve substrate in DCM (0.1 M).DCM provides solubility for the protected amide.
2 CRITICAL: Add Scavenger (2–5 equiv).[1]Triethylsilane (TES) is preferred. It irreversibly quenches the

-Bu

cation into isobutane, preventing benzyl alkylation. Water is a cheaper, albeit less effective, alternative.
3 Cool to 0°C, then add TFA (1:1 v/v ratio with DCM).Exothermic reaction control. High acid concentration drives the equilibrium (First-order kinetics w.r.t substrate, but dependent on medium acidity).
4 Warm to RT and stir (30–60 min).Monitor by TLC/LCMS.[3][4][1] Look for disappearance of starting material.
5 Concentrate in vacuo.Removes DCM and bulk TFA.
6 Co-evaporation: Add Toluene and concentrate (3x).Forms a binary azeotrope with TFA, removing trace acid that can cause degradation or oiling.
7 Isolation: Triturate residue with Et₂O or Hexanes.The amine-TFA salt usually precipitates as a solid while organic impurities remain in the supernatant.
Method B: The Anhydrous HCl/Dioxane Protocol

Best for: Generating crystalline hydrochloride salts directly; avoiding fluorinated waste.

Reagents: 4.0 M HCl in 1,4-Dioxane.

  • Dissolve substrate in minimum dry 1,4-dioxane or MeOH.

  • Add 4.0 M HCl in Dioxane (5–10 equiv).

  • Stir at Room Temperature (RT) for 30–120 minutes.

  • Observation: The product often precipitates as the HCl salt.[4]

  • Workup: Dilute with Et₂O, filter the solid, and wash with Et₂O.

Mechanism & Risk Visualization

The following diagram illustrates the reaction pathway, highlighting the critical divergence point where the tert-butyl cation can either be safely scavenged or attack your benzyl ring.

Boc_Mechanism Start N-Boc-N-Benzyl Propionamide Protonation Protonated Intermediate Start->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation - CO2 Amine Product: Amine Salt Fragmentation->Amine Cation tert-Butyl Cation (t-Bu+) Fragmentation->Cation SideRxn SIDE REACTION: Benzyl Alkylation (M+56 Impurity) Cation->SideRxn No Scavenger (Attacks Benzyl Ring) Scavenged Scavenged: Isobutane/t-BuOH Cation->Scavenged + TES/H2O (Quench)

Figure 1: Mechanistic pathway showing the generation of the reactive tert-butyl cation. The red dashed line indicates the risk of benzyl ring alkylation if scavengers are omitted.

Troubleshooting Guide (FAQs)

Issue 1: "I see a +56 mass impurity in LCMS."

Diagnosis: This is the tert-butylated product.[5][6] The


-Bu

cation attacked the benzyl ring (Friedel-Crafts alkylation). Solution:
  • Immediate Fix: You likely cannot separate this easily. Reprocess the reaction.

  • Prevention: You must add a scavenger. Add Triethylsilane (2–5 equiv) or Anisole to the reaction mixture before adding the acid.

  • Note: If your benzyl ring has electron-donating groups (e.g., methoxy, PMB), this side reaction is extremely fast.

Issue 2: "My product is a sticky gum/oil, not a solid."

Diagnosis: You have isolated the TFA or HCl salt, which is often hygroscopic or amorphous. Solution:

  • Trituration: Dissolve the oil in a minimum amount of MeOH/DCM, then add excess Et₂O or Hexanes dropwise with vigorous stirring to induce precipitation.

  • Free Basing: If the salt is unmanageable, suspend in DCM and wash with sat. NaHCO₃. Dry the organic layer and evaporate to get the free amine (usually an oil, but cleaner).

Issue 3: "The reaction is stalled (Starting Material remains)."

Diagnosis: Insufficient acid concentration or ion-pairing effects. Solution:

  • TFA Method: Increase TFA concentration to 50% v/v.

  • HCl Method: Moisture may have diluted the acid. Use fresh anhydrous HCl/Dioxane.

  • Solvent: Ensure the starting material is actually soluble.[1] If it precipitates immediately upon acid addition (before reacting), add a co-solvent like DCM or MeOH.

Decision Tree for Protocol Selection

Troubleshooting_Tree Start Start: Boc Removal Check_Sens Is the Benzyl Ring Electron-Rich? Start->Check_Sens Rich_Yes Yes (e.g., OMe, OH) Check_Sens->Rich_Yes High Risk Rich_No No (Unsubstituted) Check_Sens->Rich_No Standard Protocol_A Use TFA/DCM + 5 eq. Triethylsilane Rich_Yes->Protocol_A Protocol_B Use 4M HCl/Dioxane (Precipitates Product) Rich_No->Protocol_B Check_State Is Product Solid? Protocol_A->Check_State Protocol_B->Check_State Solid_Yes Filter & Wash Check_State->Solid_Yes Solid_No Triturate w/ Ether or Free Base Check_State->Solid_No

Figure 2: Workflow for selecting the optimal deprotection strategy based on substrate sensitivity and product physical state.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism and Protocols. Retrieved from [Link]

  • Lundt, B. F., et al.Scavengers in Acidolytic Deblocking. International Journal of Peptide and Protein Research.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard Reference).

  • ACS GCI Pharmaceutical Roundtable. Boc Deprotection Reagent Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Purity of (S)-Ala-NH-PMB

Ticket ID: #CHIRAL-ALA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Racemization During Synthesis and Purification of (S)-Alanine-para-methoxybenzylamide Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHIRAL-ALA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Racemization During Synthesis and Purification of (S)-Alanine-para-methoxybenzylamide

Executive Summary & Case Analysis

User Objective: Synthesize (S)-Ala-NH-PMB with >99% enantiomeric excess (ee). The Problem: Alanine derivatives are prone to racemization via the azlactone (oxazolone) pathway during amide coupling.[1] The


-proton of activated alanine is acidic; base-mediated abstraction leads to a planar enolate, destroying chirality.

The Solution Strategy:

  • Coupling: Switch from standard HATU/DIPEA systems to T3P (Propylphosphonic anhydride) in mild bases to suppress oxazolone formation.

  • Workup: Avoid strong acid washes that might degrade the PMB amide or induce acid-catalyzed enolization; use Citric Acid.

  • Purification: Implement a "Pulping" (Trituration) protocol rather than standard column chromatography to enrich optical purity.

Module 1: The Coupling Protocol (Root Cause Control)

The choice of coupling reagent is the single biggest determinant of chiral integrity. While HATU is powerful, it is often "too reactive" for chiral preservation in the presence of base.

Recommended Workflow: T3P-Mediated Coupling

Why T3P? T3P acts as an acidic coupling reagent. It does not require the initial generation of a reactive ester in the presence of a strong base, significantly lowering the risk of


-proton abstraction [1].
Step-by-Step Protocol
  • Scale: 10 mmol basis

  • Reagents:

    • Boc-L-Ala-OH (1.0 equiv)

    • 4-Methoxybenzylamine (PMB-NH2) (1.1 equiv)

    • T3P (50% w/w in EtOAc) (1.5 equiv)

    • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) added slowly

    • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Dissolution: Dissolve Boc-L-Ala-OH and PMB-NH2 in EtOAc (10 volumes) at 0°C .

  • Base Addition: Add Pyridine. Critical: The solution is not yet activated, so racemization risk is zero here.

  • Activation (The Danger Zone): Add T3P dropwise over 20 minutes while maintaining temperature at 0–5°C.

  • Reaction: Allow to warm to 20°C and stir for 2–4 hours.

  • Quench: Add water (5 volumes).

Mechanism of Failure (Visualized)

The following diagram illustrates why your previous attempts may have racemized.

RacemizationPathway cluster_danger DANGER ZONE Start Activated Boc-Ala-X DirectCoupling Direct Amide Attack (Retains Chirality) Start->DirectCoupling Fast Kinetics (T3P) Oxazolone Oxazolone Formation (Azlactone) Start->Oxazolone Slow Kinetics Product (S)-Ala-NH-PMB (Pure) DirectCoupling->Product Enolization Base-Mediated Enolization Oxazolone->Enolization Excess Base / Heat Racemate Racemic Product (50% L / 50% D) Enolization->Racemate Irreversible

Figure 1: The kinetic competition between direct coupling and the oxazolone racemization pathway.

Module 2: Purification via "Pulping" (Optical Enrichment)

If your crude reaction has 95% ee, standard flash chromatography will likely maintain 95% ee. To upgrade purity to >99% ee, you must exploit the solubility difference between the racemate (DL-pair) and the pure enantiomer (LL-form).

The "Pulping" Protocol

Racemates often pack less efficiently in crystal lattices than pure enantiomers (or vice versa). For Boc-Ala-NH-PMB, the pure (S)-enantiomer is typically less soluble in non-polar solvents than the racemate.

Protocol:

  • Isolation: Evaporate the organic layer from the coupling step to a solid/oil.

  • Solvent Selection: Use a mixture of Hexane:EtOAc (10:1) .

  • Slurry: Add 5 volumes of solvent mixture. Heat to 50°C for 30 minutes (do not fully dissolve; you want a slurry).

  • Cooling: Slowly cool to 0°C over 2 hours with vigorous stirring.

  • Filtration: Filter the solid. The filtrate (mother liquor) will contain the enriched racemate impurities. The filter cake is your upgraded (S)-enantiomer.

Module 3: Analytical Validation (Self-Validating System)

You cannot optimize what you cannot measure. A standard C18 HPLC method will not separate the (R) and (S) enantiomers.

Recommended Chiral HPLC Method
ParameterSetting
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (PMB absorption)
Expected Result (R)-isomer typically elutes before (S)-isomer (verify with standards)

Troubleshooting & FAQs

Q1: I switched to T3P, but my yield dropped. Why?

A: T3P is sensitive to steric bulk and requires a specific stoichiometry.

  • Check: Did you use at least 3.0 equivalents of base? T3P releases acid byproducts; if the base is consumed, the reaction stalls.

  • Fix: Ensure the reaction pH stays > 7.5 (check with wet pH paper).

Q2: Can I use DMF as a solvent?

A: Avoid if possible. DMF is polar and can stabilize the charged intermediates of the racemization pathway. It is also harder to remove, requiring heat which promotes racemization. Use EtOAc or DCM .

Q3: My HPLC shows a split peak. Is this racemization?

A: Not necessarily.

  • Rotamers: Boc-amides often show rotamers in NMR/HPLC due to restricted rotation. Run the HPLC at 40°C. If the peaks merge, it’s rotamers. If they stay separate, it’s racemization.

  • PMB Impurity: Ensure your PMB-NH2 starting material didn't contain trace isomers.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected LowEE Low Enantiomeric Excess (<95%) Problem->LowEE LowYield Low Yield (<70%) Problem->LowYield BaseCheck Was Base added all at once? LowEE->BaseCheck PHCheck Check pH during reaction LowYield->PHCheck SlowAdd Add Base dropwise Switch to Collidine BaseCheck->SlowAdd Yes TempCheck Was Temp > 0°C? BaseCheck->TempCheck No CoolDown Keep at -10°C during activation TempCheck->CoolDown Yes AddBase Add more Base (T3P consumes base) PHCheck->AddBase Acidic (<7) TimeCheck Extend reaction time (T3P is slower than HATU) PHCheck->TimeCheck Neutral/Basic

Figure 2: Diagnostic workflow for yield and purity issues.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

Sources

Optimization

Troubleshooting low yields in benzylamine amide synthesis

Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic root causes of low yields when synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic root causes of low yields when synthesizing benzylamine-derived amides.

Benzylamine is a sterically unhindered, highly nucleophilic primary amine. While this makes it an excellent coupling partner in theory, its high reactivity often leads to competitive side reactions with coupling reagents if the reaction sequence is not carefully orchestrated.

Diagnostic Workflow: Isolating the Root Cause

Troubleshooting Start Low Yield: Benzylamine Coupling LCMS Analyze Crude via LC-MS Start->LCMS Guanidinium Mass +99 Da (Guanidinium Formation) LCMS->Guanidinium Uronium Reagent (HATU/HBTU) Unreacted Unreacted Acid/Amine (Poor Activation) LCMS->Unreacted Steric Hindrance Hydrolysis Acid Recovery Only (Ester Hydrolysis) LCMS->Hydrolysis Moisture Present Sol1 Switch to T3P or PyBOP Or Pre-activate Acid Guanidinium->Sol1 Sol2 Increase Temp/Time Use HOAt Unreacted->Sol2 Sol3 Use Anhydrous Solvents Check Base Quality Hydrolysis->Sol3

Diagnostic workflow for troubleshooting low yields in benzylamine amide coupling reactions.

Frequently Asked Questions & Troubleshooting

Q1: I am using HATU and DIPEA, but my yield is <30%. LC-MS shows a major byproduct with a mass +99 Da relative to benzylamine. What is happening? Causality: You are observing guanidylation. HATU and HBTU are uronium/aminium salts. Because benzylamine is highly nucleophilic, if it is present in the mixture before the carboxylic acid is fully activated, the amine will directly attack the electrophilic carbon of the HATU reagent. This forms a dead-end tetramethylguanidinium salt (+99 Da), permanently consuming both your benzylamine and your coupling reagent[1]. Solution: You must decouple the activation step from the amidation step. Pre-activate the carboxylic acid with HATU and base for 10–15 minutes before adding the benzylamine[2]. Alternatively, switch to a phosphonium-based reagent (like PyBOP) or T3P, which do not contain a reactive uronium center and cannot form guanidinium byproducts.

Q2: My carboxylic acid is α-chiral. When I couple it with benzylamine, the yield is okay, but I see significant epimerization (racemization). How can I retain stereochemical integrity? Causality: Epimerization occurs when the activated ester intermediate cyclizes into an oxazolone ring. The α-proton of the oxazolone is highly acidic; deprotonation by the base (e.g., DIPEA or TEA) leads to rapid racemization before the benzylamine can attack. Solution: Switch your coupling reagent to T3P (propylphosphonic anhydride) and use pyridine as the base[3]. T3P forms a phosphonic mixed anhydride that is highly reactive toward amines but structurally resists oxazolone formation, routinely delivering >99% enantiomeric excess (ee)[4].

Q3: The reaction looks complete by TLC, but I lose most of my product during the aqueous workup. Why? Causality: Benzyl amides can exhibit moderate aqueous solubility or become trapped in stubborn emulsions. If you are using DCC, the byproduct dicyclohexylurea (DCU) forms a fine suspension that traps the product during liquid-liquid extraction. If you are using DMF as a solvent, washing it out with water can drag polar amides into the aqueous layer. Solution: Transition to T3P or EDC·HCl. Both reagents generate strictly water-soluble byproducts (propanephosphonic acid and an aliphatic urea, respectively) that partition cleanly into the aqueous phase without forming emulsions, ensuring maximum recovery of the organic-soluble benzyl amide[5][6].

Quantitative Reagent Comparison for Benzylamine Coupling

To select the optimal reagent, compare the mechanistic risks associated with benzylamine's high nucleophilicity against your substrate's specific needs.

Coupling ReagentActivation IntermediateRisk of GuanidylationEpimerization RiskWorkup Complexity
HATU 7-Azabenzotriazolyl esterHigh (if not pre-activated)ModerateModerate
EDC / HOBt OBt active esterNoneModerateLow (water-soluble byproducts)
T3P Phosphonic mixed anhydrideNoneVery Low Very Low (water-soluble)
DCC O-acylisoureaNoneHighHigh (insoluble DCU filtration)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. The order of addition and choice of reagents inherently prevent the side reactions discussed above.

Protocol 1: T3P-Mediated Amide Coupling (Zero-Guanidylation Method)

This protocol is highly recommended for chiral acids and prevents any possibility of reagent-amine adduct formation[3][5].

  • Reaction Setup: Charge an oven-dried flask with the carboxylic acid (1.0 equiv) and benzylamine (1.1 equiv).

  • Solvent & Base: Dissolve the mixture in ethyl acetate (EtOAc) or dichloromethane (DCM) to a concentration of 0.5 M. Add pyridine or DIPEA (3.0 equiv).

    • Causality Check: Premixing the acid and amine is safe here because T3P is not yet present. The excess base deprotonates the carboxylic acid, making it a stronger nucleophile than the amine.

  • Activation: Cool the reaction to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

    • Causality Check: T3P is added last. The pre-formed carboxylate attacks the T3P immediately to form the mixed anhydride, which is then rapidly trapped by the adjacent benzylamine.

  • Propagation: Remove the ice bath and stir at room temperature for 2–12 hours. Monitor conversion via LC-MS.

  • Aqueous Workup: Dilute with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove pyridine/excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Validation: The T3P byproducts are highly water-soluble salts. A clean phase separation confirms the removal of the coupling waste[6]. Dry over Na₂SO₄ and concentrate.

Protocol 2: EDC/HOBt Pre-Activation Method

Use this protocol if T3P is unavailable. It relies on strict order-of-addition to prevent side reactions[2].

  • Pre-Activation Setup: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM (0.2 M).

  • Ester Formation: Cool to 0 °C. Add EDC·HCl (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15–30 minutes.

    • Causality Check: Benzylamine is intentionally excluded from this step. This forces the EDC to react exclusively with the acid and HOBt, forming a stable OBt-active ester and preventing the formation of unreactive N-acylureas.

  • Amidation: Add benzylamine (1.1 equiv) dropwise to the activated ester solution. Stir at room temperature until complete (typically 2–4 hours).

  • Workup: If using DMF, dilute heavily with EtOAc (at least 1:5 ratio) and wash with water 5 times to partition the DMF and EDC-urea byproduct into the aqueous phase. Wash with 1M HCl, then brine, dry, and concentrate.

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNqKslLN8a6pUNeneRy45XxWEG6rOArrExtEd7GmYV6axSG6AN2o7mNcweYPwsR4hTQbe1vJoThrGQDDnVtPfikg0c8G_i8Q1tFPW0GjH2WAuwsk3F4SXLLk1gE2zXBXFiDQszRCOVYDg=]
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine (Summary). Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKCvvqpqq6tAEqjmY138PnO8-7v4n1OlMWhVyTDGCtUtiRWzZfOlzt0FKzbdxjV_1upXVsuq-etJKZst9fCeCOY_waFpYsR1CQM1WcLOjshTnOZ63jEmHjuOEQ1CTQTQGDX7kBiLZoy6uXNHxm_JO0UnhV6w==]
  • Understanding T3P® from start to finish. Curia Global.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkdWII393my4F_CV-HvT0HfYA6q5vM02gsUHjDaniCfikL2B_5UWUHRHxXYpEFRXCgkBlM-pJxximmn2OngkpU0O97yn_sHbBx_0KD-Q_1JZed51NQmms2QgO6Exman2cDfCOBKQpT_sgCT3ekQ6UIsPSyqfu0zKzVM6wgBOB0EgGbfhHZsmSYJPXAPXcQNIV9K48Yu62ruB2OW2i_8QNQlksxfRIKxWINfpTR47RKKe-CEDET2Xz6Q_eZ-y6Lo0UvKIcflytk1KtERQ==]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKaePRtmMFvkWB1TPu8DZeinWbPEcO6j0THdf_Cwn5MYnwTYRHt2VvV-catCthyJqrkH9_8LWBvnmv26GsY9oTsstlFF3Fq2rLoIrcz0Z-4gbOWpmTsDDqTq2ToilfK6LqO05W8prK9i1kooRU9GrUr3riLMtc3AA3sLSig3qrNFds450-WRYX8U9jJC9osYFraafPYt2kCb2sTHYuV087QuJAvSRJUDsAGgYqoKqC8EJq]
  • A sustainable protocol for the synthesis of N-acyl tryptamines. Frontiers in Chemistry.[https://vertexaisearch.cloud.google.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.
  • HATU/PyBOP coupling procedure question. r/Chempros - Reddit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Ya_InhVn_nDlrT2faoVPxJXZ11rQblKi5K3_k2kwxDlHMC3cqfXb7LYGkTWWqevefxOSOYxg-vwBm7OjSFs9sdM9Y3-Qu0fHnj601aN20RcfCC4hlmyOjKfUZNarttrYEHl9VREAs69gf6oK5nNapJfa8Oihj-0E0FRGMKgFrFRotP8GT7UV6RE9aSawl-70vArT]

Sources

Troubleshooting

Purification of polar amino amides by flash chromatography

Welcome to the Technical Support Center for the purification of polar amino amides. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot and optimize your flash chromatography w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar amino amides. As a Senior Application Scientist, I have designed this in-depth guide to help you troubleshoot and optimize your flash chromatography workflows. Polar amino amides present unique purification challenges due to their high polarity, basicity, and propensity for strong secondary interactions.

This guide moves beyond simple step-by-step instructions by explaining the underlying physicochemical causality of your separations, ensuring that every protocol you run is a self-validating system.

Before troubleshooting, it is critical to ensure you are using the correct chromatographic mode based on the solubility and polarity of your target amino amide.

ChromatographyWorkflow Start Crude Polar Amino Amide Soluble Soluble in Non-Polar/Moderate Solvents? (e.g., DCM, EtOAc) Start->Soluble NP Normal Phase (Amine-Functionalized Silica or Bare Silica + Basic Modifier) Soluble->NP Yes (Lipophilic) Aqueous Soluble in Polar Solvents? (e.g., Water, MeOH, MeCN) Soluble->Aqueous No (Highly Polar) RP Reversed-Phase (C18) + pH Modifier / Ion-Pairing (e.g., 0.1% TFA or NH4HCO3) Aqueous->RP Moderate to High Polarity HILIC HILIC (Aqueous Normal Phase) High MeCN -> Water Gradient Aqueous->HILIC Extreme Polarity (Elutes at solvent front in RP)

Workflow for selecting the optimal flash chromatography method.

Troubleshooting FAQs: Causality & Solutions

Q1: Why do my polar amino amides streak severely on bare silica columns, and how can I fix it? Causality: Bare silica gel is inherently a Brønsted acid due to the presence of surface silanol groups. When basic amino amides are loaded, they undergo strong 1 with these silanols[1]. This dual retention mechanism (standard adsorption plus ion-exchange) disrupts mass-transfer kinetics, manifesting as severe peak tailing (streaking), band broadening, and poor compound recovery. Solution: You must neutralize the acidic silica surface. The most effective strategy is adding a competing basic modifier to the mobile phase. Incorporating 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) into your Dichloromethane/Methanol gradient effectively masks the silanols, allowing the target amine to 2[2]. Alternatively, switching to an amine-functionalized silica stationary phase eliminates the Brønsted acid interaction entirely, providing a basic environment conducive to organic amine purification[1].

Q2: I switched to Reversed-Phase (C18) chromatography, but my polar amino amide elutes at the solvent front. What is the mechanism behind this, and how do I retain it? Causality: Reversed-phase chromatography (RPC) relies on 3 between a polar mobile phase and a non-polar stationary phase (C18)[3]. Highly polar amino amides often lack sufficient hydrophobic surface area. Furthermore, if the amine is protonated in the aqueous mobile phase, its hydrophilicity increases drastically, causing it to bypass the hydrophobic C18 media and elute immediately at the solvent front. Solution: You must artificially increase the compound's hydrophobicity using either ion-pairing or pH adjustment. Adding an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) forms a lipophilic ion pair with the hydrophilic amine, locally4 for the reversed-phase matrix[4]. Alternatively, using a high-pH volatile buffer (e.g., Ammonium Bicarbonate) deprotonates the amine, shifting it to its more hydrophobic free-base form, which partitions effectively into the C18 stationary phase.

Q3: My amino amide is too polar for normal phase and doesn't retain on C18 even with ion-pairing. What is the next logical step? Causality: Compounds with extreme polarity (e.g., highly functionalized, water-soluble amino amides) have negligible hydrophobic characteristics. They will not partition into a C18 column regardless of the modifier used, and they are entirely5[5]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC functions as an "aqueous normal-phase" technique, utilizing a polar stationary phase (bare silica, diol, or amine) alongside reversed-phase solvents (Acetonitrile and Water). The retention mechanism relies on the analyte partitioning into a water-rich layer immobilized on the polar stationary phase. By starting with a high concentration of the weak solvent (Acetonitrile) and running a gradient to the , you can successfully retain and separate extremely polar amines.

Quantitative Data: Chromatography Parameter Comparison

To streamline your method development, compare the fundamental parameters of each chromatographic mode below:

Chromatography ModeStationary PhaseMobile Phase SystemRecommended ModifiersTypical Analyte Profile
Normal Phase (NP) Bare Silica, Amine-bondedHexane/EtOAc, DCM/MeOH0.1-1% TEA, NH₄OHLipophilic to moderately polar amines
Reversed Phase (RP) C18, C8Water/MeCN, Water/MeOH0.1% TFA, Formic Acid, NH₄HCO₃Moderately polar, ionizable amines
HILIC Bare Silica, Diol, AmineMeCN/Water (High organic start)Ammonium Acetate/FormateExtremely polar, water-soluble amines

Self-Validating Experimental Protocols

Protocol A: Reversed-Phase Purification with Ion-Pairing (C18)

Self-Validating Mechanism: By running a scout gradient and confirming the presence of the TFA-adduct via LC-MS prior to scale-up, this protocol ensures the ion-pairing mechanism is actively retaining the target compound.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% v/v TFA) and Solvent B (Acetonitrile + 0.1% v/v TFA). The acidic modifier ensures consistent protonation and ion-pairing[4].

  • Column Equilibration: Flush the C18 column with 3-5 column volumes (CV) of 5% B to establish a stable hydrophobic partitioning environment.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Solvent A. If solubility is poor, use up to 2% column volume of DMSO.

  • Gradient Elution: Execute a shallow gradient from 5% B to 50% B over 15 CVs. Monitor UV absorbance at 210 nm and 254 nm.

  • Fraction Analysis: Analyze fractions via LC-MS. The target mass should appear with the expected ionization pattern, validating the successful separation of the lipophilic ion pair.

Protocol B: HILIC Purification Workflow for Extreme Polarity

Self-Validating Mechanism: The use of Celite dry-loading prevents the introduction of bulk water during injection, which would otherwise instantly destroy the immobilized aqueous partitioning layer and cause premature elution.

  • Mobile Phase Preparation: Prepare Solvent A (Acetonitrile) and Solvent B (10 mM Ammonium Acetate in Water). Note: In HILIC, water is the strong eluting solvent.

  • Column Equilibration: Equilibrate a bare silica or diol column with 95% A / 5% B for a minimum of 5 CVs to build the critical water-rich layer on the silica surface.

  • Dry Loading: Adsorb the sample onto Celite (1:2 w/w ratio) and evaporate to absolute dryness. Injecting aqueous samples directly will cause the compound to elute at the solvent front[5].

  • Elution: Run a gradient from 5% B to 40% B over 20 CVs.

  • Recovery: Pool the product-containing fractions. The high organic content (Acetonitrile) allows for rapid solvent evaporation under reduced pressure compared to traditional reversed-phase fractions.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
  • What can I use to purify polar reaction mixtures? Biotage.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. BenchChem.
  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage.
  • Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography. Resospace.

Sources

Optimization

Technical Support Center: Methoxybenzyl Amide Protecting Groups

From the Desk of the Senior Application Scientist Welcome to the Application Support Center. In peptide and complex organic synthesis, the secondary amide bond is often a liability—prone to aggregation via hydrogen bondi...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Application Support Center. In peptide and complex organic synthesis, the secondary amide bond is often a liability—prone to aggregation via hydrogen bonding or susceptible to side reactions like aspartimide formation. Methoxybenzyl derivatives, specifically PMB (4-methoxybenzyl) , DMB (2,4-dimethoxybenzyl) , and Hmb (2-hydroxy-4-methoxybenzyl) , are the industry standard for backbone amide protection.

However, manipulating these groups requires a precise understanding of carbocation thermodynamics. The cleavage of these groups relies entirely on the stability of the resulting benzylic cation under acidic conditions. This guide is designed to troubleshoot your workflows by explaining the causality behind the chemistry, ensuring your protocols are robust, reproducible, and self-validating.

Logical Workflow: Protecting Group Selection & Cleavage

G Start Amide Protection Strategy Mild Requires Stability to Strong Acid (e.g., Boc strategy)? Start->Mild Labile Requires Lability to Strong Acid (e.g., Fmoc strategy)? Start->Labile PMB Select PMB (4-Methoxybenzyl) Mild->PMB DMB Select DMB or Hmb (2,4-Dimethoxybenzyl) Labile->DMB CleavePMB Cleavage: Harsh Acid (TfOH) or Oxidative (CAN) PMB->CleavePMB CleaveDMB Cleavage: 95% TFA + Scavengers DMB->CleaveDMB Scavenger Critical: Add TIS / EDT to trap carbocations CleaveDMB->Scavenger

Decision matrix for selecting and cleaving methoxybenzyl amide protecting groups.

Quantitative Stability Matrix

To predict the behavior of your protected amide, you must look at the electron-donating substituents on the benzyl ring. Each additional methoxy group exponentially increases the stability of the intermediate carbocation formed during acidolysis, thereby drastically reducing the acid concentration required for cleavage.

Table 1: Comparative Acid Stability and Cleavage Kinetics

Protecting GroupRing SubstitutionAcid Stability ProfileStandard Cleavage ConditionTypical Cleavage Time
PMB 4-methoxyHighly stable to TFA at RTTfOH, HF, or CAN (Oxidative)1–2 hours
DMB 2,4-dimethoxyLabile to strong acid95% TFA2–3 hours
TMB 2,4,6-trimethoxyHighly acid-labile1–5% TFA in DCM15–30 mins
Hmb 2-hydroxy-4-methoxyLabile to strong acid95% TFA2–3 hours
Frequently Asked Questions (Troubleshooting)

Q1: My PMB-protected lactam/amide is not cleaving in 95% TFA at room temperature. What is the mechanistic cause? A: This is a common misconception. While PMB is an excellent protecting group, a single para-methoxy group does not provide sufficient resonance stabilization to form a benzylic cation in standard Trifluoroacetic Acid (TFA) at room temperature. As documented in studies of conformationally constrained amino acids, 1-PMB amides are completely stable to TFA treatment at room temperature (1[1]). To cleave PMB, you must either use a superacid (like Trifluoromethanesulfonic acid, TfOH) to force protonation, or switch to an oxidative cleavage mechanism using Ceric Ammonium Nitrate (CAN), which bypasses the acidolysis pathway entirely by generating a radical cation.

Q2: I switched to DMB to allow for TFA cleavage, but my peptide yield is low and I see +150 Da adducts on my mass spec. How do I fix this? A: You are observing irreversible alkylation. When DMB is cleaved by 95% TFA, it generates a highly electrophilic 2,4-dimethoxybenzyl cation. If this cation is not immediately quenched, it will act as an alkylating agent toward electron-rich amino acid side chains, particularly Cysteine, Tryptophan, and Tyrosine (2[2]). The Fix: You must increase the nucleophilic scavenger concentration in your cleavage cocktail. Triisopropylsilane (TIS) acts as a hydride donor to reduce the carbocation to a harmless substituted toluene. If Cysteine is present, you must also add 1,2-ethanedithiol (EDT).

Q3: Why use Hmb instead of DMB for backbone protection during Fmoc solid-phase peptide synthesis (SPPS)? A: Both groups prevent aggregation and aspartimide formation. However, coupling an amino acid onto a DMB-protected secondary amine is notoriously difficult due to extreme steric hindrance (3[3]). Hmb solves this via an elegant intramolecular mechanism. The incoming amino acid first esterifies the 2-hydroxyl group of the Hmb moiety (a fast, unhindered reaction). Once attached, an O-to-N acyl shift occurs spontaneously, transferring the amino acid to the backbone nitrogen (4[4]).

Protocol Vault: Self-Validating Methodologies
Protocol 1: Standard Acidic Cleavage of DMB/Hmb-Protected Peptides (Reagent K Variant)

Causality: This protocol utilizes a high concentration of TFA to drive the thermodynamic cleavage of the DMB/Hmb C-N bond, while utilizing a multi-modal scavenger system to outcompete your peptide for the resulting carbocations.

Step 1: Resin Preparation

  • Wash the peptide-bound resin with Dichloromethane (DCM) (3 × 5 mL) to maximize polymer swelling.

  • Validation: The resin should visibly expand and become translucent. A collapsed resin will trap the cleaved protecting groups inside the matrix, leading to re-attachment.

Step 2: Cocktail Formulation

  • Prepare the cleavage cocktail in a glass vial: 92.5% TFA, 2.5% TIS (hydride donor), 2.5% EDT (thiol scavenger), and 2.5% ultrapure H₂O (traps highly reactive silyl cations).

  • Note: If no Cys/Met residues are present, EDT can be omitted and replaced with additional water.

Step 3: Execution

  • Add 10 mL of the cocktail per gram of resin. Stir gently at room temperature for 2.5 hours.

  • Validation: The solution will likely turn a deep yellow or light orange. This color change is a positive indicator of the stabilized methoxybenzyl carbocations forming in solution.

Step 4: Precipitation and Recovery

  • Filter the resin and collect the flow-through.

  • Concentrate the TFA solution under a stream of N₂ to roughly 20% of its original volume.

  • Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether.

  • Validation: An immediate, flocculent white precipitate must form. If the solution remains clear, the peptide has either not cleaved or is overly hydrophobic (requiring a different precipitation solvent like cold hexane/ether).

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under vacuum.

Protocol 2: Oxidative Cleavage of PMB Amides (Solution Phase)

Causality: Because PMB resists TFA, we use Ceric Ammonium Nitrate (CAN) as a single-electron oxidant. CAN oxidizes the electron-rich PMB aromatic ring to a radical cation, which rapidly reacts with water to form a hemiacetal, ultimately collapsing to release the free amide and p-methoxybenzaldehyde.

Step 1: Dissolution

  • Dissolve the PMB-protected compound in a 4:1 mixture of Acetonitrile (MeCN) and Water.

  • Causality: Water is strictly required as the nucleophile to trap the radical cation intermediate.

Step 2: Oxidation

  • Cool the solution to 0 °C.

  • Slowly add 3.0 to 4.0 equivalents of CAN dissolved in a minimum amount of water.

  • Validation: Upon addition, the solution will immediately turn a dark, vivid orange/red, confirming the presence of the Ce(IV) complex and radical intermediates. As the reaction completes (usually 1–2 hours at RT), the color will fade to a pale yellow Ce(III) state.

Step 3: Workup

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize nitric acid byproducts.

  • Wash with brine, dry over Na₂SO₄, and concentrate. Purify the free amide via flash chromatography.

References
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Public
  • Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews. rsc.org.
  • amino acid-derived 4-alkyl-4-carboxy-2-azetidinones. new - LOCKSS. clockss.org.
  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide form

Sources

Troubleshooting

Minimizing byproduct formation in Lacosamide impurity synthesis

Topic: Minimizing Byproduct Formation in Lacosamide Impurity Synthesis Introduction: The Purity Paradox in Functionalized Amino Acids Welcome to the technical support hub for Lacosamide [(R)-2-acetamido-N-benzyl-3-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Lacosamide Impurity Synthesis

Introduction: The Purity Paradox in Functionalized Amino Acids

Welcome to the technical support hub for Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide] process chemistry.

Synthesizing Lacosamide requires navigating a "purity paradox": the very conditions required to install the methoxy ether (O-methylation) and the benzyl amide (coupling) are often aggressive enough to destroy the molecule's chiral center (C-2 position).

This guide addresses the three most critical impurity classes defined by pharmacopeial standards (USP/EP):

  • Impurity C (Enantiomer): The (S)-isomer, resulting from racemization.

  • Impurity A (Desmethyl): Incomplete O-methylation.

  • N-Methylated Byproducts: Loss of regioselectivity during the alkylation step.

Module 1: Controlling Enantiomeric Purity (Impurity C)

User Query: "My final API consistently shows 1.5 - 2.0% of the (S)-enantiomer (Impurity C). I am using D-Serine as a starting material.[1] Where is the racemization occurring?"

Root Cause Analysis

Racemization in Lacosamide synthesis is rarely spontaneous; it is induced. It primarily occurs at two distinct stages:

  • Amide Coupling: Activation of the carboxylic acid (e.g., using chloroformates) can lead to the formation of an oxazolone intermediate. This 5-membered ring is highly susceptible to base-catalyzed enolization, destroying chirality.

  • O-Methylation: The proton at the chiral center (alpha-proton) is acidic. Strong bases (NaOH/KOH) used to deprotonate the hydroxyl group for methylation can also abstract the alpha-proton if the temperature is uncontrolled.

Troubleshooting Protocol: The "Low-Racemization" Coupling

To minimize Impurity C during the benzylamine coupling step, replace standard EDC/HOBt or aggressive Mixed Anhydride conditions with T3P (Propylphosphonic Anhydride) . T3P acts as an acid scavenger and activates the carboxyl group without promoting oxazolone formation.

Optimized T3P Coupling Protocol
  • Dissolution: Dissolve N-Boc-D-Serine (1.0 eq) in Ethyl Acetate (10 V).

  • Base Addition: Add N-Methylmorpholine (NMM) (2.5 eq). Note: NMM is a weaker base than TEA, reducing alpha-proton abstraction risk.

  • Cooling: Cool reaction mass to 0–5°C .

  • Activation: Add T3P (50% in EtOAc, 1.2 eq) dropwise over 30 minutes.

  • Coupling: Add Benzylamine (1.1 eq) dropwise. Maintain T < 5°C.

  • Workup: Wash with dilute HCl (pH 3-4) to remove unreacted amine, then NaHCO3.

Visualizing the Racemization Pathway

RacemizationPathway cluster_0 Activation Step cluster_1 Racemization Mechanism Start Activated Intermediate Oxazolone Oxazolone Formation Start->Oxazolone High T or Strong Base Product Pure (R)-Lacosamide Start->Product T3P / Low T Enol Enolization (Loss of Chirality) Oxazolone->Enol Base Catalysis Racemate Racemic Mixture (Impurity C) Enol->Racemate Reprotonation

Caption: Figure 1. The oxazolone pathway is the primary driver of racemization during amide coupling. T3P suppresses this ring closure.

Module 2: O-Methylation Selectivity (Impurity A & N-Methylation)

User Query: "I am struggling to balance the reaction. If I push the methylation, I get N-methylated impurities. If I stop early, I have high Desmethyl-Lacosamide (Impurity A)."

Root Cause Analysis

This is a classic chemoselectivity issue. You are attempting to methylate a hydroxyl group (-OH) in the presence of an amide nitrogen (-NH).

  • Impurity A (Desmethyl): Insufficient alkylating agent or base strength.

  • N-Methylated Impurity: The amide proton (pKa ~15-17) is deprotonated by excess strong base, leading to methylation at the Nitrogen.

Troubleshooting Guide: Phase Transfer Catalysis (PTC)

Do not use Methyl Iodide/Silver Oxide (expensive, difficult cleanup) or simple DMS/NaOH (high racemization risk). The industry standard for high selectivity is a biphasic system using Phase Transfer Catalysis.

Comparative Reagent Performance
ParameterMethyl Iodide (MeI) / Ag2ODMS / NaOH (Standard)DMS / NaOH / TBAB (PTC)
Reaction Type HeterogeneousHomogeneous (often)Biphasic (DCM/Water)
Racemization Risk LowHigh (Exothermic)Very Low (T < 5°C)
N-Methylation ModerateHighLow (Controlled)
Scalability Poor (Ag waste)GoodExcellent
Optimized PTC Methylation Protocol
  • Preparation: Suspend the N-protected intermediate (e.g., N-Boc-D-Serine-benzylamide) in Dichloromethane (DCM) (10 V).

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • Alkylating Agent: Add Dimethyl Sulfate (DMS) (1.2 eq).

  • Temperature Control: Cool the biphasic mixture to 0–5°C .

  • Base Addition (CRITICAL): Add 50% NaOH (aq) slowly over 2 hours.

    • Why? Slow addition keeps the aqueous base concentration limiting, ensuring that as soon as the -OH is deprotonated, it reacts with DMS in the organic phase (facilitated by TBAB) before the base can attack the amide proton or the chiral center.

  • Quench: Quench with Ammonium Chloride solution to neutralize residual base immediately.

Decision Tree: Optimizing Methylation

MethylationLogic Problem Methylation Issue? Type Identify Impurity Problem->Type ImpA High Impurity A (Desmethyl) Type->ImpA ImpN N-Methylated Byproduct Type->ImpN SolA1 Check Water Content (Dry solvents required) ImpA->SolA1 SolA2 Increase DMS eq (Max 1.3 eq) ImpA->SolA2 SolN1 Reduce Base Conc. (Use 30-40% NaOH) ImpN->SolN1 SolN2 Lower Temp (Strictly <5°C) ImpN->SolN2

Caption: Figure 2. Troubleshooting logic for balancing conversion (Impurity A) vs. selectivity (N-methylation).

Module 3: Impurity B (Deacetyl-Lacosamide)

User Query: "I am detecting Impurity B in my stability studies. Is this a synthesis byproduct or degradation?"

Answer

Impurity B [(R)-2-amino-N-benzyl-3-methoxypropionamide] is the deacetylated free amine.

  • Synthesis Origin: Incomplete acetylation of the amine after Boc-deprotection.

  • Degradation Origin: Hydrolysis of the acetamide bond under acidic/basic stress.

Prevention Strategy:

  • During Synthesis: Ensure the acetylation step (Acetic Anhydride/Pyridine or Ac2O/Na2CO3) is driven to completion. Monitor by HPLC until the free amine is <0.1%.

  • During Workup: Avoid highly acidic aqueous washes (pH < 2) for extended periods, as this catalyzes amide hydrolysis.

References

  • United States Pharmacopeia (USP). Lacosamide Monograph: Impurity Tables and Acceptance Criteria. USP-NF.[2]

  • Srinivasachary, K., et al. (2016).[3][4] Identification of Impurities and Improved Synthesis of Lacosamide. Der Pharma Chemica, 8(16), 98-104.[3][5]

  • Reddy, P., et al. (2013). Process for producing lacosamide.[6][2][7][8][9][10] U.S. Patent No. 8,598,386. Washington, DC: U.S. Patent and Trademark Office.

  • Weigl, M., et al. (2010). Improved method for the preparation of Lacosamide.[6][9] U.S. Patent Application 2010/0160683.

  • Cirillo, P., et al. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide with no racemization. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Hygroscopic L-Alaninamide Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling highly hygroscopic hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling highly hygroscopic hydrochloride salts of amino acid amides, specifically L-alaninamide hydrochloride .

L-alaninamide hydrochloride is a critical intermediate in peptide synthesis and drug development[1]. However, the hydrochloride salt form is notoriously hygroscopic. Improper handling leads to deliquescence, stoichiometric weighing errors, and catastrophic degradation of the active pharmaceutical ingredient (API). This guide synthesizes field-proven insights and self-validating protocols to ensure scientific integrity in your workflows.

The Causality of Moisture-Induced Degradation

To effectively handle these compounds, one must understand the thermodynamic relationship between the salt and ambient moisture. Hygroscopicity is governed by the Deliquescence Relative Humidity (DRH) and the Efflorescence Relative Humidity (ERH) .

When the ambient relative humidity (RH) rises above the salt's DRH, the solid crystal lattice absorbs atmospheric water until it dissolves into a saturated aqueous micro-droplet[2]. For L-alaninamide, this is not merely a physical phase change; it is a chemical hazard. The localized aqueous environment facilitates the hydrolysis of the primary amide bond, yielding L-alanine and ammonium chloride as degradation products[1].

G A L-Alaninamide HCl (Solid State) B Ambient RH > DRH (Moisture Exposure) A->B Absorbs Water C Deliquescence (Saturated Solution Droplet) B->C Dissolution D Amide Bond Hydrolysis (Nucleophilic Attack) C->D Spontaneous Reaction E Degradation Products: L-Alanine + NH4Cl D->E Loss of API

Mechanistic pathway of moisture-induced deliquescence and subsequent amide hydrolysis.

Quantitative Hygroscopicity Data

The following table summarizes the general hygroscopic behavior of highly susceptible hydrochloride salts as ambient humidity increases, adapting standard pharmacopeial classifications[3].

Relative Humidity (% RH) at 25°CTypical Weight Gain (%)Hygroscopicity ClassificationPhysical State Impact
< 20% < 0.2%Non-hygroscopicFree-flowing crystalline powder
20% - 40% 0.2% - 2.0%Slightly hygroscopicMinor surface clumping
40% - 60% 2.0% - 15.0%HygroscopicSignificant clumping, sticky paste
> 60% (Above DRH)> 15.0%Very hygroscopic / DeliquescentComplete dissolution into saturated droplet

Troubleshooting & FAQs

Q: Why does my L-alaninamide hydrochloride turn into a sticky paste, and how does this affect my peptide coupling synthesis? A: Your laboratory's ambient RH has exceeded the salt's DRH, causing it to deliquesce[2]. Beyond making the powder physically difficult to transfer, the absorbed water mass completely skews your stoichiometric calculations. Furthermore, the moisture acts as a nucleophile, driving the hydrolysis of the primary amide bond[1]. If you use this degraded, wet paste in a peptide coupling reaction, the excess water will quench your coupling reagents (e.g., EDC, HATU), and the cleaved L-alanine will introduce critical impurities into your peptide chain.

Q: How can I accurately weigh this highly hygroscopic salt without introducing water mass errors? A: Standard open-air weighing on an analytical balance introduces dynamic mass increases as the salt absorbs moisture in real-time. The authoritative standard is to handle the salt inside a temperature and humidity-controlled glove box (purged with N2 or Ar)[4]. If a glove box is unavailable, you must utilize the "weighing by difference" method using pre-purged, sealed vials, or immediately generate a stock solution of known concentration in an anhydrous solvent to avoid repeated atmospheric exposure[4][5].

Q: My salt has already clumped in the primary storage bottle. Can I recover it, or should I discard it? A: If the material has not yet undergone chemical hydrolysis (which can be verified via NMR or HPLC), it can be physically recovered. You should dry the clumped salt in a vacuum desiccator utilizing a high-capacity desiccant (such as fresh silica gel or calcium chloride)[6]. Do not use high-temperature benchtop ovens, as heating the wet hydrochloride salt can drive off HCl gas and accelerate amide degradation.

Q: What are the optimal long-term storage conditions to prevent this issue? A: Store the compound in a tightly sealed, airtight container within a secondary desiccator or dry cabinet[2]. The storage environment should be cool (typically 2-8°C, depending on manufacturer specifications) and strictly protected from light and moisture[7]. Always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating workflows when handling L-alaninamide hydrochloride.

Workflow Start Initiate Weighing RH Is Ambient RH < ERH? Start->RH GloveBox Transfer to Glove Box (N2/Ar Atmosphere) RH->GloveBox No (High Humidity) OpenLab Open Lab Weighing (High Risk) RH->OpenLab Yes (Rare) SealedVial Weigh by Difference in Sealed Vials GloveBox->SealedVial StockSol Generate Stock Solution (Anhydrous Solvent) GloveBox->StockSol OpenLab->SealedVial Mitigate Risk

Decision matrix and workflow for accurately weighing highly hygroscopic hydrochloride salts.

Protocol A: Inert-Atmosphere "Weighing by Difference" & Stock Solution Generation

This protocol is designed for laboratories lacking a full glove box but requiring high stoichiometric precision[4][5].

  • Preparation: Pre-weigh a clean, dry, sealable container (e.g., a screw-cap vial with a PTFE septum).

  • Purging: Purge the empty vial with dry Nitrogen (N2) or Argon (Ar) gas for 30 seconds. Seal the vial and record the exact tare weight (

    
    ).
    
  • Rapid Transfer: Working as quickly as possible, open the primary L-alaninamide HCl container, transfer an approximate amount of the salt into the vial, and immediately repurge the vial with inert gas.

  • Sealing & Weighing: Seal the vial tightly and weigh it again (

    
    ). The exact mass of the dispensed salt is 
    
    
    
    .
  • Stock Solution Generation: Instead of attempting to transfer this dry powder again, inject a calculated volume of anhydrous solvent (e.g., anhydrous DMF or DCM) directly through the septum to create a stock solution of known molarity.

  • Self-Validation Step: To confirm the absolute absence of moisture in your final stock solution, extract a 100 µL aliquot and perform a Karl Fischer titration[4]. The water content should be < 50 ppm before proceeding with sensitive peptide couplings.

Protocol B: Vacuum Desiccation Recovery

Use this protocol to recover clumpy, moisture-exposed salts[6].

  • Desiccant Preparation: Ensure the lower chamber of a vacuum desiccator is filled with a fresh, high-affinity desiccant agent (e.g., indicating silica gel or phosphorus pentoxide)[6].

  • Sample Placement: Transfer the clumpy L-alaninamide hydrochloride into a wide, shallow glass petri dish to maximize surface area. Place the dish on the inner sample plate of the desiccator.

  • Vacuum Application: Close the desiccator lid firmly. Connect the vacuum valve to a high-vacuum pump and extract the ambient air. Lowering the pressure facilitates the rapid sublimation/evaporation of the absorbed water[6].

  • Self-Validation Step (Constant Weight): Isolate the vacuum and leave the sample for 12-24 hours. Remove the sample and weigh it. Return it to the desiccator for another 4 hours and weigh again. The sample is fully recovered only when the mass stabilizes (achieves constant weight). Alternatively, run a small sample on a Thermogravimetric Analyzer (TGA) to verify that no residual solvent/water mass is lost upon heating[4].

References

  • How to weigh a higroscopic substance - Chromatography Forum. Available at:[Link]

  • What Is a Laboratory Desiccator and What Is It Used For - POBEL. Available at: [Link]

  • L-Alaninamide Hydrochloride CAS 33208-99-0 Factory - Ruifu Chemical. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of Lacosamide Intermediates

In the landscape of antiepileptic drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Lacosamide, an anticonvulsant medication, is a case in point.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiepileptic drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Lacosamide, an anticonvulsant medication, is a case in point. The therapeutic activity resides exclusively in the (R)-enantiomer, while the (S)-enantiomer is considered inactive.[1][2][3] Consequently, the development of robust and efficient analytical methods to separate and quantify these enantiomers is a critical aspect of quality control throughout the manufacturing process of lacosamide and its intermediates.

This guide provides a comprehensive comparison of various chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-lacosamide intermediates. Drawing from established methodologies and peer-reviewed studies, we will delve into the nuances of chiral stationary phase selection, mobile phase optimization, and the underlying principles that govern successful enantiomeric resolution.

The Critical Role of Chiral Stationary Phases

The cornerstone of any successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). For lacosamide and its intermediates, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated exceptional enantiorecognition capabilities.[4] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.

The most commonly employed polysaccharide-based CSPs for this application include derivatives of cellulose tris(3,5-dichlorophenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). The choice between these is often empirical, and screening multiple columns is a standard practice in method development.

Comparative Analysis of Chiral HPLC Methods

Below is a comparative summary of several validated chiral HPLC methods for the separation of lacosamide enantiomers. These methods highlight the interplay between the stationary phase, mobile phase, and key chromatographic parameters.

Method Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Resolution (Rs) Key Advantages
Method 1 Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))n-Hexane : Ethanol (85:15, v/v)1.0210> 5.0High resolution, robust and validated according to ICH guidelines.[5]
Method 2 Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Water : 2-Propanol : Heptane (3:100:900, v/v/v)1.02154.7Compliant with European Pharmacopoeia (Ph. Eur.) Monograph 2992.[2]
Method 3 Regis Pack (Proprietary)100% Ethanol1.0210Not explicitly stated, but sufficient for baseline separation.Simple mobile phase, suitable for quality control.[3][6]
Method 4 Lab-packed Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane : 2-Propanol (80:20, v/v)0.2 (nL/min)2101.6Nano-LC method, offering reduced solvent consumption.[7][8]
Method 5 Chiralpak-IA (Amylose tris(3,5-dimethylphenylcarbamate))Ethanol0.5210Good resolution reported.Alternative to Chiralpak IC, with different selectivity.[6][9]

Expert Insights: The choice of normal-phase (e.g., hexane/ethanol) or polar-organic (e.g., pure ethanol) mobile phases is a critical determinant of selectivity and retention. Normal-phase systems often provide better selectivity for lacosamide enantiomers on polysaccharide-based CSPs. The addition of a small amount of an additive, like water in Method 2, can sometimes improve peak shape and reproducibility. The nano-LC approach (Method 4) is an environmentally friendly option, though it may require specialized equipment.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for two of the most robust and widely applicable methods.

Method 1: High-Resolution Separation using Chiralpak IC

This method is lauded for its exceptional resolution and has been rigorously validated.[5]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, UV detector, and a column oven.

2. Chromatographic Conditions:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 27°C.[5]

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL.

  • Diluent: 2-Propanol (IPA).[5]

3. Standard and Sample Preparation:

  • Racemic Standard (1 mg/mL): Accurately weigh and dissolve an appropriate amount of racemic lacosamide in IPA.

  • Sample Solution: Prepare the sample containing the lacosamide intermediate at a suitable concentration in IPA.

4. System Suitability:

  • Inject the racemic standard solution. The resolution between the (S)- and (R)-lacosamide peaks should be greater than 5.0.

5. Analysis:

  • Inject the sample solution and integrate the peak areas for the (S)- and (R)-enantiomers.

Method 2: European Pharmacopoeia Compliant Method using Lux® Amylose-1

This method adheres to the standards set by the European Pharmacopoeia for the enantiomeric purity of lacosamide.[2]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, UV detector, and a column oven.

2. Chromatographic Conditions:

  • Column: Lux® 5 µm Amylose-1 (150 x 4.6 mm).[2]

  • Mobile Phase: Water : 2-Propanol : Heptane (3:100:900, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 215 nm.[2]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Prepare reference and test solutions as per the European Pharmacopoeia Monograph 2992 for Lacosamide.[2]

4. System Suitability:

  • Inject the system suitability solution. The resolution between the impurity A ((S)-enantiomer) and lacosamide ((R)-enantiomer) peaks must be not less than 3.0.[2]

5. Analysis:

  • Inject the test solution and determine the percentage of the (S)-enantiomer.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in sample preparation and HPLC analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Lacosamide Intermediate dissolve Dissolve in Diluent (e.g., IPA) weigh->dissolve vortex Vortex/Sonicate to Ensure Homogeneity dissolve->vortex filter Filter through 0.45µm Syringe Filter vortex->filter inject Inject Sample onto Chiral Column filter->inject Prepared Sample separate Isocratic Elution with Mobile Phase inject->separate detect UV Detection at Specified Wavelength separate->detect integrate Integrate Peak Areas detect->integrate

Caption: Workflow for sample preparation and chiral HPLC analysis.

G cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mp Mobile Phase Optimization cluster_params Instrumental Parameters title Key Considerations for Method Development csp_type Polysaccharide-based (Cellulose/Amylose) mp_mode Normal Phase vs. Polar Organic param_flow Flow Rate csp_particle Particle Size (e.g., 5µm, 3µm) csp_type->csp_particle csp_dimensions Column Dimensions (Length x ID) csp_particle->csp_dimensions mp_composition Solvent Ratios (e.g., Hexane/Ethanol) mp_mode->mp_composition mp_additives Additives (e.g., Water, TFA) mp_composition->mp_additives param_temp Column Temperature param_flow->param_temp param_detection Detection Wavelength param_temp->param_detection

Caption: Logical relationship of key method development parameters.

Conclusion

The successful chiral separation of (R)- and (S)-lacosamide intermediates is readily achievable with modern chiral HPLC techniques. Polysaccharide-based CSPs, such as Chiralpak IC and Lux Amylose-1, offer excellent enantioselectivity. The choice of method will ultimately depend on specific laboratory requirements, including desired resolution, analysis time, and regulatory compliance. The methods presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable and robust quality control procedures for lacosamide and its intermediates. As with any analytical method, thorough validation in accordance with ICH guidelines is essential to ensure data integrity and product quality.[5][7][8]

References

  • Charagondla, K. (2015). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing. [Link]

  • MDPI. (2020). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. MDPI. [Link]

  • Casado, N., et al. (2020). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. MDPI. [Link]

  • Phenomenex. (n.d.). Chiral Separation of the Drug Product Lacosamide on a Lux® 5 µm Amylose-1 Column According to Ph. Eur. Monograph 2992. Phenomenex. [Link]

  • ResearchGate. (2020). (PDF) Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. ResearchGate. [Link]

  • Chakravarthy, V.K., & Shankar, D.G. (2011). HPLC method for determination of lacosamide S(-)enantiomer in bulk and pharmaceutical formulation. Rasayan Journal of Chemistry. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SciSpace. (n.d.). Hplc method for determination of lacosamide s(-)enantiomer in bulk and pharmaceutical formulation. SciSpace. [Link]

  • Sreenivasulu, V., et al. (2011). Development and validation of a stability-indicating RP – HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). HPLC method for determination of Lacosamide S(-)Enantiomer in bulk and pharmaceutical formulation. ResearchGate. [Link]

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Comparative

A Comparative Guide to the 1H NMR Characterization of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) characterization of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) characterization of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted ¹H NMR spectral features of the target molecule, outlines a rigorous experimental protocol for its characterization, and offers a comparative analysis with alternative analytical techniques for chiral amine derivatives. Our approach is grounded in fundamental principles of NMR spectroscopy and supported by experimental data from analogous structures to ensure scientific integrity and practical utility.

Introduction: The Significance of Chiral Amide Characterization

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide, a chiral amide derived from the natural amino acid L-alanine, represents a structural motif of significant interest in medicinal chemistry and materials science. The precise elucidation of its three-dimensional structure and the confirmation of its enantiomeric purity are critical for understanding its biological activity and material properties. ¹H NMR spectroscopy stands as a primary and indispensable tool for the structural verification of such molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within the molecule.[1][2] This guide will demonstrate the power of ¹H NMR in unambiguously characterizing this compound and will objectively compare its utility against other established analytical methods.

Predicted ¹H NMR Spectrum of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

A thorough understanding of the expected ¹H NMR spectrum is paramount before undertaking experimental work. The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in the target molecule, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃). These predictions are derived from established principles of chemical shift theory and are corroborated by experimental data from structurally similar compounds, including N-benzyl-alanine and N-(4-methoxybenzyl) amide derivatives.[3][4][5][6]

Proton(s) Predicted δ (ppm) Multiplicity Integration Predicted J (Hz) Rationale for Prediction
H-a (CH₃)~1.3-1.5Doublet3H~7.0The methyl protons are adjacent to a chiral center (H-b) and will therefore appear as a doublet. Their upfield chemical shift is characteristic of an aliphatic methyl group.[7]
H-b (CH)~3.5-3.8Quartet1H~7.0This methine proton is coupled to the three protons of the adjacent methyl group (H-a), resulting in a quartet. Its downfield shift is due to the deshielding effect of the adjacent amino and carbonyl groups.[7]
H-c (NH₂)~1.5-2.5Broad Singlet2H-The chemical shift of amine protons can be highly variable and is influenced by solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[8][9]
H-d (CH₂)~4.3-4.5Doublet2H~5.5These benzylic protons are adjacent to the amide nitrogen and are coupled to the amide proton (H-e), resulting in a doublet. The electronegativity of the nitrogen atom causes a significant downfield shift.[3][5]
H-e (NH)~6.5-7.5Broad Triplet1H~5.5The amide proton signal is typically broad and its chemical shift is sensitive to hydrogen bonding. It will appear as a triplet due to coupling with the adjacent methylene protons (H-d).[3][5]
H-f (Ar-H)~6.8-6.9Doublet2H~8.5These aromatic protons are ortho to the electron-donating methoxy group, resulting in an upfield shift compared to unsubstituted benzene. They will appear as a doublet due to coupling with the adjacent H-g protons.[3][6][10]
H-g (Ar-H)~7.1-7.2Doublet2H~8.5These aromatic protons are meta to the methoxy group and will be shifted downfield relative to the H-f protons. They appear as a doublet due to coupling with the H-f protons.[3][6][10]
H-h (OCH₃)~3.8Singlet3H-The methoxy protons are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet.[3][6][10]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines a standardized procedure for the acquisition of a high-quality ¹H NMR spectrum of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide. Adherence to this protocol will ensure the generation of reliable and reproducible data.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Gently agitate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Tuning and Locking: Tune the ¹H probe and lock onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds to allow for full relaxation of the protons between scans.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should encompass all expected proton signals.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking: Accurately determine the chemical shift of each peak.

Caption: Experimental workflow for ¹H NMR characterization.

Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of a chiral molecule often involves complementary techniques. The following table provides a comparative overview of ¹H NMR with other common analytical methods for the analysis of chiral amines and their derivatives.

Technique Principle Information Provided Advantages Disadvantages
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information (connectivity, stereochemistry), quantitative analysisNon-destructive, provides unambiguous structural data, relatively fastLower sensitivity compared to MS, requires pure sample, may not resolve enantiomers without chiral resolving agents
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseEnantiomeric purity (%ee), separation of enantiomers for further analysisHigh resolution, accurate quantification of enantiomers, preparative scale possibleRequires method development, may not provide structural information
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phaseEnantiomeric purity (%ee), faster analysis than HPLCFaster than HPLC, lower solvent consumption ("greener"), high resolutionRequires specialized instrumentation, method development can be complex
Circular Dichroism (CD) Spectroscopy Differential absorption of left- and right-circularly polarized light by chiral moleculesInformation about the absolute configuration and secondary structure of chiral moleculesSensitive to stereochemistry, non-destructiveDoes not provide detailed structural information on its own, requires a chromophore near the chiral center
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized moleculesMolecular weight, fragmentation patterns for structural cluesHigh sensitivity, can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS)Does not inherently distinguish between enantiomers without chiral derivatization or a chiral chromatographic inlet

The Synergy of Structure and Spectrum: A Logical Relationship

The power of ¹H NMR lies in the direct correlation between the molecular structure and the resulting spectrum. The electronic environment of each proton dictates its chemical shift, while the proximity of neighboring protons determines the splitting pattern (multiplicity). This intricate relationship allows for the de novo structure elucidation of unknown compounds and the confident verification of known structures.

structure_spectrum cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum structure (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Methyl Group (H-a) Methine Proton (H-b) Amine Protons (H-c) Methylene Protons (H-d) Amide Proton (H-e) Aromatic Protons (H-f, H-g) Methoxy Protons (H-h) spectrum Predicted Spectral Features Doublet at ~1.4 ppm Quartet at ~3.6 ppm Broad Singlet at ~2.0 ppm Doublet at ~4.4 ppm Broad Triplet at ~7.0 ppm Doublets at ~6.8 & ~7.1 ppm Singlet at ~3.8 ppm structure:f0->spectrum:p0 J-coupling with H-b structure:f1->spectrum:p1 J-coupling with H-a structure:f2->spectrum:p2 Exchange/Quadrupole Broadening structure:f3->spectrum:p3 J-coupling with H-e structure:f4->spectrum:p4 J-coupling with H-d structure:f5->spectrum:p5 Ortho/Meta Coupling structure:f6->spectrum:p6 No Coupling

Caption: Correlation between molecular structure and ¹H NMR spectral features.

Conclusion

¹H NMR spectroscopy provides an unparalleled level of structural detail for the characterization of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide. The predicted spectrum, based on sound chemical principles and analogous compound data, offers a clear roadmap for experimental verification. While techniques such as chiral HPLC and SFC are superior for determining enantiomeric purity, and CD spectroscopy provides insights into absolute configuration, ¹H NMR remains the cornerstone for confirming the fundamental covalent structure of the molecule. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most comprehensive and robust characterization of this and other complex chiral molecules.

References

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  • The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • MDPI. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. International Journal of Molecular Sciences. [Link]

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  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester... Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR and IR spectroscopic data. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • SpectraBase. (n.d.). 3-me-4-ma N-(4-Methoxybenzyl). Retrieved from [Link]

  • Mol-Instincts. (n.d.). (2S)-2-Aminopropanal. Retrieved from [Link]

Sources

Validation

Enantiomeric excess (ee) determination of alanine amides

Comprehensive Guide: Enantiomeric Excess (ee) Determination of Alanine Amides Alanine amides are highly valuable chiral building blocks, frequently utilized as synthetic intermediates for active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Enantiomeric Excess (ee) Determination of Alanine Amides

Alanine amides are highly valuable chiral building blocks, frequently utilized as synthetic intermediates for active pharmaceutical ingredients (APIs) and as chiral auxiliaries in analytical chemistry. Because enantiomers possess identical physical properties in an achiral environment, determining the enantiomeric excess (ee) of alanine amides requires introducing a chiral environment to differentiate the (R)- and (S)-isomers.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the three most robust methodologies for ee determination of alanine amides: Direct Chiral HPLC, Indirect Achiral HPLC, and Quantitative Fluorine NMR (19F qNMR). Rather than merely listing steps, this guide dissects the mechanistic causality behind each technique to help you build self-validating analytical workflows.

The fundamental principle of chiral analysis is the conversion of enantiomers into diastereomers—either transiently (via non-covalent interactions on a column) or permanently (via covalent derivatization).

Mechanism Analyte Alanine Amide (Enantiomeric Mixture) Direct Protonation (pH < 2) + Crown Ether CSP Analyte->Direct Direct Method Indirect Reaction with GITC (Chiral Derivatizing Agent) Analyte->Indirect Indirect Method Complex Transient Diastereomeric Inclusion Complexes Direct->Complex Chiral Recognition Covalent Stable Covalent Thiourea Diastereomers Indirect->Covalent Derivatization

Figure 1: Mechanistic pathways of chiral recognition vs. covalent diastereomer formation.

Method 1: Direct Chiral HPLC (The Gold Standard)

Mechanistic Causality: Direct separation relies on a Chiral Stationary Phase (CSP). For amino acids, macrocyclic antibiotics (like Chirobiotic T) are often used; however, they rely heavily on ionic interactions with the analyte's free carboxylate group. Because this group is masked in alanine amides, Chirobiotic T columns frequently fail to achieve baseline resolution[1].

Conversely, crown-ether-based CSPs (such as Crownpak CR+) are highly effective[1]. The chiral crown ether cavity forms a highly specific host-guest inclusion complex with the protonated primary amine (-NH3+) of the alanine amide. The chiral barrier within the crown ether sterically hinders one enantiomer more than the other, leading to separation[2].

Step-by-Step Protocol: Crownpak CR(+) Analysis

  • System Suitability (Self-Validation): Always inject a known racemic mixture of the alanine amide first. Adjust column temperature until a resolution (

    
    ) of >1.5 is achieved.
    
  • Step 1: Mobile Phase Preparation. Prepare 50 mM perchloric acid (

    
    ) in HPLC-grade water and adjust to pH 1.5. Causality: Low pH is mandatory to ensure the primary amine is fully protonated. Perchlorate is used because it is a chaotropic anion that does not compete with the crown ether for hydrogen bonding.
    
  • Step 2: Sample Preparation. Dissolve the alanine amide sample directly in the mobile phase to a concentration of 1.0 mg/mL.

  • Step 3: Chromatographic Conditions. Set the column compartment to 0–5 °C. Causality: Lower temperatures thermodynamically stabilize the transient inclusion complexes, drastically improving enantiomeric resolution. Set flow rate to 0.4–0.8 mL/min.

  • Step 4: Detection. Monitor via UV at 200–210 nm.

Method 2: Indirect Achiral HPLC (GITC Derivatization)

Mechanistic Causality: If a chiral column is unavailable, you can covalently bond the alanine amide to a Chiral Derivatizing Agent (CDA) to form stable diastereomers, which can then be separated on a standard, inexpensive C18 reversed-phase column. While Marfey's reagent is popular, 2,3,4,6-tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC) is highly recommended for primary amines. GITC reacts rapidly at room temperature to form a thiourea derivative, minimizing the risk of thermally-induced racemization during sample prep[3].

Step-by-Step Protocol: GITC Derivatization

  • System Suitability (Self-Validation): Run a "reagent blank" (GITC + buffer, no analyte) to map the retention times of excess GITC and its hydrolysis products, ensuring they do not co-elute with your derivatized analyte.

  • Step 1: Reagent Preparation. Prepare a 0.1 M solution of GITC in anhydrous acetonitrile.

  • Step 2: Reaction. Mix 50

    
    L of the alanine amide solution (dissolved in 0.1 M 
    
    
    
    buffer, pH 8.5) with 50
    
    
    L of the GITC solution in a microcentrifuge tube.
  • Step 3: Incubation & Quenching. Vortex and incubate at room temperature for 45 minutes. Quench the reaction by adding 10

    
    L of ethanolamine to consume unreacted GITC.
    
  • Step 4: HPLC Analysis. Inject 5

    
    L onto a standard C18 column. Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor at 254 nm.
    

Method 3: 19F qNMR via Mosher's Acid Chloride

Mechanistic Causality: Nuclear Magnetic Resonance (NMR) provides unequivocal structural proof. By reacting the alanine amide with (R)-(-)-Mosher's acid chloride (MTPA-Cl), diastereomeric amides are formed[4]. Instead of standard 1H NMR, 19F qNMR is the superior choice. Causality: The fluorine nucleus has 100% natural abundance, and organic analytes lack background fluorine signals. This yields a perfectly flat baseline without overlapping aliphatic/aromatic proton signals, allowing for highly accurate integration of the -CF3 peaks[5].

Step-by-Step Protocol: 19F qNMR Analysis

  • System Suitability (Self-Validation): Ensure the Signal-to-Noise (S/N) ratio of the minor diastereomer peak is >10 to guarantee the Limit of Quantitation (LOQ) is met.

  • Step 1: Reaction Setup. In a dry vial under nitrogen, dissolve 5 mg of the alanine amide in 0.5 mL of anhydrous

    
    .
    
  • Step 2: Derivatization. Add 3 molar equivalents of (R)-(-)-MTPA-Cl and 3 equivalents of anhydrous triethylamine (to scavenge the HCl byproduct).

  • Step 3: Incubation. Agitate at room temperature for 1 hour to ensure quantitative conversion.

  • Step 4: NMR Acquisition. Transfer to an NMR tube. Acquire 19F NMR spectra (e.g., at 376 MHz). Critical Parameter: Set the relaxation delay (D1) to at least 5 seconds. Causality: -CF3 groups have long longitudinal relaxation times (

    
    ). Insufficient relaxation delays will artificially skew the integration, yielding an inaccurate ee value.
    
  • Step 5: Calculation. Integrate the distinct -CF3 singlets to calculate the diastereomeric ratio, which directly correlates to the ee.

Quantitative Data & Performance Comparison

The following table synthesizes the operational parameters of each method to aid in laboratory integration:

ParameterDirect Chiral HPLC (Crownpak CR+)Indirect HPLC (GITC Derivatization)19F qNMR (Mosher's Acid)
Mechanism Transient inclusion complexCovalent thiourea diastereomersCovalent amide diastereomers
Column/Instrument Chiral Crown-ether CSPStandard C18 Achiral ColumnHigh-field NMR (e.g., 400+ MHz)
Sample Prep Time < 5 mins (Dilute & Shoot)45-60 mins (Derivatization)60 mins (Derivatization)
LOD / Sensitivity ~0.1% ee~0.05% ee~1.0% ee
Risk of Racemization None (Direct analysis)Low (Mild basic conditions)Low to Moderate
Cost per Analysis High (Expensive column)Low (Standard column & cheap reagents)High (Instrument time & MTPA-Cl)

Decision Workflow

Use the following logic tree to determine the most appropriate methodology based on your laboratory's constraints and throughput requirements.

DecisionTree Start Determine ee of Alanine Amide Equip Available Equipment? Start->Equip HPLC_Chiral Direct Chiral HPLC (Crownpak CR+) Equip->HPLC_Chiral Chiral HPLC System HPLC_Achiral Indirect HPLC (GITC Derivatization) Equip->HPLC_Achiral Standard LC-UV/MS NMR 19F qNMR (Mosher's Acid) Equip->NMR High-Field NMR

Figure 2: Decision workflow for selecting the optimal ee determination method for alanine amides.

References

  • Title: High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues Source: ResearchGate URL
  • Source: Toyama Prefectural University (pu-toyama.ac.jp)
  • Source: National Institutes of Health (nih.gov)
  • Title: Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR)
  • Title: Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR)

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of N-Methoxybenzyl Propionamides

Topic: Mass Spectrometry Fragmentation of N-Methoxybenzyl Propionamides Content Type: Publish Comparison Guide Executive Summary N-Methoxybenzyl propionamides ( , MW 193.24) represent a structural class often encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of N-Methoxybenzyl Propionamides Content Type: Publish Comparison Guide

Executive Summary

N-Methoxybenzyl propionamides (


, MW 193.24) represent a structural class often encountered as pharmaceutical intermediates or regioisomeric impurities in the synthesis of psychoactive phenethylamines (e.g., NBOMe derivatives).[1] Their structural elucidation is critical for distinguishing between positional isomers (ortho-, meta-, para-), which possess identical molecular weights but distinct pharmacotoxicological profiles.

This guide compares the two dominant analytical modalities: Electron Ionization (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . While EI provides a fingerprint-rich spectrum suitable for library matching, ESI-MS/MS offers superior sensitivity and the ability to distinguish isomers through collision-energy-resolved fragmentation.

Part 1: The Chemical Context & Analytical Challenge

The core analytical challenge lies in the regioisomerism of the methoxybenzyl ring. The mass spectra are dominated by the stability of the benzyl cation, often obscuring subtle structural differences.

  • Target Analyte:

    
    -[(x-methoxy)benzyl]propionamide.
    
  • Molecular Ion (

    
    ): 
    
    
    
    193 (EI).
  • Protonated Ion (

    
    ): 
    
    
    
    194 (ESI).
  • Key Structural Moieties:

    • Propionyl Chain: Source of the

      
       57 acylium ion.
      
    • Amide Linker: Site of primary heterolytic cleavage.

    • Methoxybenzyl Group: Source of the base peak (

      
       121) and site of the "Ortho Effect."
      
Part 2: Comparative Analysis (EI vs. ESI-MS/MS)
1. Electron Ionization (GC-EI-MS)
  • Nature: Hard ionization (70 eV).[2]

  • Performance: Generates extensive fragmentation.[2][3] The molecular ion (

    
    , 
    
    
    
    193) is typically weak (<5% relative abundance) due to the lability of the benzylic bond.
  • Dominant Pathway:

    
    -cleavage relative to the amide nitrogen, driven by the resonance stabilization of the methoxybenzyl cation.
    
  • Limitation: The spectra of meta- and para- isomers are virtually indistinguishable, as both stabilize the benzyl cation similarly.

2. Electrospray Ionization (LC-ESI-MS/MS)
  • Nature: Soft ionization.[2][3][4][5]

  • Performance: Produces an intense protonated molecule (

    
    , 
    
    
    
    194). Minimal in-source fragmentation.[4]
  • Differentiation Strategy: Requires Collision-Induced Dissociation (CID). By ramping collision energy (CE), distinct "survival yield" curves can be generated. The ortho- isomer often exhibits a unique transition related to the loss of methanol (

    
    ) or formaldehyde (
    
    
    
    ) due to the proximity of the methoxy oxygen to the amide proton (Ortho Effect).
Summary Table: Technique Comparison
FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Primary Ion

121 (Fragment)

194 (Precursor)
Molecular Ion Weak / Absent (

193)
Strong (

)
Isomer ID Poor (requires derivatization)Good (via transition ratios)
Sensitivity Nanogram rangePicogram range
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Part 3: Mechanistic Deep Dive & Visualizations

The fragmentation logic follows charge localization. In EI, the radical cation initially forms on the amide nitrogen or the aromatic ring. In ESI, the proton localizes on the amide oxygen or nitrogen.

Key Pathways[6]
  • Benzylic Cleavage (Pathway A): The most energetically favorable pathway. The bond between the amide nitrogen and the benzylic carbon breaks, generating a stable methoxybenzyl cation (

    
     121).
    
  • Acyl Cleavage (Pathway B): Cleavage of the amide bond on the carbonyl side yields the propionylium ion (

    
     57).
    
  • The Ortho-Effect (Pathway C): Specific to the 2-methoxy isomer. The methoxy oxygen facilitates a hydrogen transfer from the amide, leading to the elimination of neutral methanol (

    
    , 32 Da) or ketene.
    
Diagram 1: Fragmentation Pathways (DOT Visualization)

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 194 (ESI) M+. m/z 193 (EI) Distonic Distonic Ion Intermediate Precursor->Distonic Charge Localization Mz162 Ortho-Elimination Product [M+H - CH3OH]+ m/z 162 Precursor->Mz162 Ortho-Effect (2-OMe only) Loss of Methanol (32 Da) Mz121 Methoxybenzyl Cation m/z 121 (Base Peak) (Resonance Stabilized) Distonic->Mz121 Benzylic Cleavage (Dominant) Mz57 Propionylium Ion m/z 57 (Acyl Cleavage) Distonic->Mz57 Amide Bond Scission

Caption: Primary fragmentation pathways. The solid lines represent universal pathways; the dashed line represents the regioisomer-specific ortho-effect.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are designed to be self-validating by including specific quality control checkpoints.

Protocol A: GC-EI-MS (Screening)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5ms or equivalent (30m

    
     0.25mm, 0.25µm film).
    
  • Inlet: Splitless mode, 250°C.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: 230°C, 70 eV.

  • Scan Range:

    
     40–350.
    
  • Validation Check: The ratio of

    
     57 to 
    
    
    
    121 should be consistent (< 0.1 variance) across three injections.
Protocol B: LC-ESI-MS/MS (Isomer Differentiation)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+4.5 kV).

  • MRM Transitions (for QqQ):

    • Quantifier:

      
       (CE: 20 eV).
      
    • Qualifier 1:

      
       (CE: 35 eV).
      
    • Isomer Specific (Ortho):

      
       (Loss of MeOH, CE: 15 eV).
      
  • Validation Check: Monitor the

    
     ion ratio. Only the ortho isomer will show a significant signal for the 162 transition.
    
Part 5: Data Presentation

The following table summarizes the expected relative abundances (RA) of ions for the three isomers under standard EI (70 eV) conditions. Note the similarity between meta and para.

Ion (

)
IdentityOrtho-Isomer RA (%)Meta-Isomer RA (%)Para-Isomer RA (%)
121 Methoxybenzyl Cation 100 (Base) 100 (Base) 100 (Base)
193 Molecular Ion (

)
< 2< 5< 5
57 Propionyl (

)
20–3025–3525–35
91 Tropylium (

)
15–2010–1510–15
77 Phenyl (

)
10–155–105–10
161/162

/

10–15 < 1< 1

Note: The presence of ions in the m/z 161–162 range is the diagnostic marker for the ortho-isomer in EI, though it is often low abundance.

Diagram 2: Analytical Workflow Logic

Workflow cluster_EI Pathway A: GC-EI-MS cluster_ESI Pathway B: LC-ESI-MS/MS Sample Unknown Sample (N-Methoxybenzyl propionamide) EI_Source EI Source (70eV) Sample->EI_Source ESI_Source ESI Source (+) Sample->ESI_Source Spectrum_EI Spectrum: Base Peak 121 Weak Molecular Ion EI_Source->Spectrum_EI Result_EI Class Identification (Isomers Ambiguous) Spectrum_EI->Result_EI CID CID Fragmentation (Ramp CE) ESI_Source->CID Result_ESI Isomer Differentiation (Ortho Effect Observed) CID->Result_ESI

Caption: Decision matrix for analytical workflow. Use EI for general screening and ESI-MS/MS for definitive isomer confirmation.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage and benzyl stability rules).
  • Casale, J. F., & Hays, P. A. (2011). "The characterization of the 'NBOMe' series of designer drugs: 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine isomers." Microgram Journal. Link (Foundational paper on methoxybenzyl fragmentation and ortho-effects).

  • Abdel-Hay, K. M., et al. (2015). "Differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC-MS and NMR." Forensic Science International. Link (Demonstrates the difficulty of EI isomer differentiation).

  • Kranenburg, R. F., et al. (2019). "Differentiation of positional isomers of new psychoactive substances by high-resolution mass spectrometry." Analytical Chemistry. Link (High-resolution ESI-MS/MS strategies).

Sources

Validation

The Definitive Guide to Lacosamide Impurity Profiling: Reference Standards, Methodologies, and Comparative Validation

As a Senior Application Scientist specializing in neuro-therapeutics, I frequently encounter analytical bottlenecks in the impurity profiling of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide). Because Lacosam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuro-therapeutics, I frequently encounter analytical bottlenecks in the impurity profiling of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide). Because Lacosamide is a functionalized amino acid, its stability profile is highly susceptible to hydrolytic cleavage and chiral inversion. Regulatory bodies (ICH, FDA, EMA) demand rigorous quantification of process-related impurities and degradation products to ensure patient safety.

This guide objectively compares reference standard sourcing strategies and provides a field-proven, self-validating stability-indicating RP-HPLC methodology to empower your analytical workflows.

Mechanistic Insight into Lacosamide Impurities

Before selecting reference standards or developing a chromatographic method, we must understand the chemical genesis of the impurities we are trying to quantify. Lacosamide degradation is primarily driven by pH extremes and oxidative stress[1].

  • Hydrolytic Degradation: Exposure to acidic or basic environments cleaves the amide bonds, yielding highly polar amino and acetamide impurities[2].

  • Oxidative Degradation: Peroxide exposure generates specific degradation byproducts, such as Lacosamide Impurity 28, which emerges under stress conditions and requires advanced LC-MS and NMR for structural confirmation[3].

  • Process Impurities: Chiral impurities, such as Lacosamide EP Impurity C (the R-isomer N-methylated variant), emerge during the synthetic pathway and must be strictly controlled during batch release[4].

ImpurityGenesis API Lacosamide API (Functionalized Amino Acid) Hydrolysis pH Stress (Acid/Base Hydrolysis) API->Hydrolysis Oxidation Oxidative Stress (Peroxide Exposure) API->Oxidation Amino Amino & Acetamide Impurities (Hydrolytic Cleavage) Hydrolysis->Amino Imp28 Lacosamide Impurity 28 (Degradation Byproduct) Oxidation->Imp28 Synthesis Synthetic Pathway (Process Chemistry) Synthesis->API ImpC EP Impurity C (Chiral/N-methylated) Synthesis->ImpC

Mechanistic pathways of Lacosamide degradation and impurity genesis under stress conditions.

Comparative Analysis of Reference Standards

Accurate quantification hinges on the quality of your reference standards. Analytical laboratories must choose between Pharmacopeial standards and high-purity commercial standards. While Pharmacopeial standards are legally definitive, they often lack the comprehensive catalog needed for thorough forced degradation studies. Commercial suppliers fill this gap by providing extensively characterized standards[3][4].

Table 1: Comparative Evaluation of Reference Standard Sources
Standard Source TypeExamplesPrimary AdvantagesLimitationsBest Use Case
Pharmacopeial (USP/EP) USP Lacosamide RS, EP Impurity ALegally recognized; required for final regulatory submission and compendial testing.High cost per mg; limited availability of rare degradation byproducts.Final batch release; official compendial method execution.
High-Purity Commercial Cleanchem, Veeprho, PharmaffiliatesComprehensive catalogs (e.g., Impurity 28, Impurity C); backed by 1H/13C NMR and LC-MS data.Requires internal qualification against primary standards if used for final release.Method development; forced degradation studies; ANDA submissions.

Experimental Workflow: Stability-Indicating RP-HPLC Method

To separate Lacosamide from structurally similar impurities, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. As an application scientist, I do not just follow parameters; I engineer them based on molecular behavior.

Causality Behind the Method Design:

  • Stationary Phase (C18 Column, 250 mm × 4.6 mm, 5 μm): The dense octadecylsilane coverage provides the necessary hydrophobic retention to resolve the benzyl and methoxy groups of Lacosamide from its closely eluting desmethoxy impurities[5].

  • Mobile Phase (Phosphate Buffer pH 3.0 / Acetonitrile): Why pH 3.0? At this acidic pH, the ionization of residual silanols on the silica matrix is completely suppressed. This prevents secondary interactions that cause peak tailing for basic degradants like the amino impurity[5].

  • Detection (UV at 210–220 nm): Lacosamide lacks strong chromophores in the visible spectrum. However, the amide bonds and the aromatic benzyl ring absorb optimally in the low UV range (210–220 nm), ensuring high sensitivity for trace-level impurities[5].

HPLCWorkflow Prep Standard & Sample Prep (Diluent Matching) SST System Suitability Test (Inject Reference Mix) Prep->SST Check Resolution > 2.0? Tailing < 1.5? SST->Check Run Execute Chromatographic Run (C18, pH 3.0, 215nm) Check->Run PASS Halt System Halt (Recalibrate Method) Check->Halt FAIL Data Data Processing & Impurity Quantification Run->Data

Self-validating RP-HPLC analytical workflow for Lacosamide impurity quantification.

Step-by-Step Methodology (Self-Validating Protocol)

A reliable protocol must be a self-validating system. If a parameter drifts, the system must catch it before generating invalid data.

Step 1: Mobile Phase & Diluent Preparation

  • Action: Prepare a phosphate buffer by diluting ortho-phosphoric acid in purified water to achieve pH 3.0. Mix with Acetonitrile in a gradient or isocratic ratio depending on the target impurity spread.

  • Causality: Using the mobile phase as the sample diluent prevents solvent-induced peak distortion (the "solvent effect") during injection.

Step 2: System Suitability Testing (SST) - The Validation Engine

  • Action: Inject a resolution mixture containing Lacosamide API and known reference standards (e.g., EP Impurity C and Amino Impurity).

  • Validation Checkpoint: The system must automatically calculate resolution (

    
    ). If 
    
    
    
    between Lacosamide and its closest eluting impurity, the system HALTS.
    Do not proceed. Flush the column and verify mobile phase pH.

Step 3: Forced Degradation (Specificity Testing)

  • Action: Subject the Lacosamide sample to 1N HCl (acid stress), 0.1N NaOH (base stress), and 3%

    
     (oxidative stress) for 18 hours at room temperature[1].
    
  • Validation Checkpoint: Analyze the stressed samples. The mass balance must be close to 100%, and the Lacosamide peak must remain spectrally pure (verified via Peak Purity Angle < Peak Purity Threshold using a PDA detector).

Quantitative Data & Method Validation Parameters

When the method is executed correctly using high-quality reference standards, it yields highly linear and accurate data across the ICH reporting thresholds. Below is a summary of validation parameters derived from established stability-indicating studies[2].

Table 2: Validation Parameters for Key Lacosamide Impurities
Impurity ProfileLinearity Range (μg/mL)Recovery (%)RSD (%)Detection Wavelength
Amino Impurity 0.20 – 15.17100.6 – 101.3%< 2.0%215 nm
Desmethoxy Impurity 0.20 – 3.1190.2 – 93.96%< 2.0%215 nm
Lacosamide API 400 – 60099.5 – 100.5%< 1.0%215 nm

Note: LOQ values for all known impurities must be maintained below the ICH reporting thresholds to ensure regulatory compliance[1].

Conclusion

Mastering Lacosamide impurity profiling requires a synthesis of high-quality reference standards and mechanistically sound analytical methods. By understanding the chemical causality behind degradation (e.g., hydrolytic cleavage yielding amino impurities) and engineering a self-validating RP-HPLC system, analytical scientists can ensure flawless batch release and robust regulatory submissions. Always prioritize commercial reference standards that provide exhaustive structural characterization (NMR/LC-MS) when mapping out your forced degradation pathways.

References

  • Title: Lacosamide Impurity 28 | CAS 2409794-77-8 Source: Veeprho URL: 3

  • Title: Process Formulation Combined With Verification to Analyze Lacosamide and Its Associated Compounds Using the Reversed Phase Highperformance Liquid Chromatography (Rp-hplc) Technique Source: Hilaris Publisher URL: 5

  • Title: Lacosamide EP Impurity C | CAS No: 2742962-60-1 Source: Cleanchem URL: 4

  • Title: International Journal of Pharmaceutical Research and Novel Sciences (Stability Indicating Method) Source: IJPRNS URL: 1

  • Title: A Reverse Phase High Performance Liquid Chromatography Method for Determination of Lacosamide and its Related Substance Source: World Journal of Pharmaceutical Research URL: 2

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Chiral Separation Methods for Amino-Propionamide Isomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-super...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. For active pharmaceutical ingredients (APIs) like amino-propionamide and its derivatives, which feature a stereogenic center, the ability to separate, quantify, and control the enantiomeric composition is paramount. This guide provides a comprehensive framework for the selection and validation of analytical methods for the chiral separation of amino-propionamide isomers, grounded in scientific principles and aligned with global regulatory expectations.

We will explore the mechanistic underpinnings of chiral recognition and compare the industry's primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The focus will be on developing a robust, self-validating analytical procedure that is fit for its intended purpose, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2]

Part 1: The Fundamentals of Chiral Recognition for Primary Amines

The separation of enantiomers is a nuanced challenge because they possess identical physical and chemical properties in an achiral environment.[3] Chiral separation techniques achieve resolution by creating a temporary, diastereomeric relationship between the analyte enantiomers and a chiral selector. This is most often accomplished by using a chiral stationary phase (CSP) in chromatography.[4][5][6]

The efficacy of this interaction is often explained by the "three-point interaction model," which posits that for stable diastereomeric complex formation and effective chiral recognition, at least three points of interaction between the analyte and the chiral selector are necessary.[5][7] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole forces, and steric hindrance.

Amino-propionamide, as a primary amine, presents specific challenges. The polar and basic nature of the primary amine group can lead to strong, non-selective interactions with silica-based stationary phases, resulting in poor peak shape and low resolution. Therefore, the selection of an appropriate CSP and mobile phase is critical. For primary amines, polysaccharide-based CSPs, and particularly crown-ether and cyclofructan-based phases, have shown exceptional utility.[8][9][10][11] Supercritical Fluid Chromatography (SFC), in particular, has emerged as a powerful technique for this class of compounds.[9][12][13]

Part 2: A Comparative Analysis of Key Chiral Separation Technologies

The choice of analytical technology is the first critical decision in method development. HPLC, SFC, and CE are all powerful techniques for chiral analysis, each with a distinct set of advantages and limitations.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the traditional workhorse for chiral separations in the pharmaceutical industry.[15] It offers versatility through various modes of operation, including normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes.[5]

  • Principle: Separation is achieved by differential partitioning of the analyte enantiomers between a liquid mobile phase and a solid CSP.

  • Chiral Stationary Phases (CSPs): The most successful CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), which form "chiral pockets" that selectively interact with one enantiomer over the other.[3][5] These can be either coated onto the silica support or covalently immobilized, with immobilized phases offering greater robustness and solvent flexibility.[5]

  • Mobile Phase Considerations: NP-HPLC (e.g., hexane/alcohol) often provides better selectivity for chiral separations. Additives like triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds are frequently used to improve peak shape.

  • Causality: The choice of NP mode is often preferred because the less polar mobile phase does not compete as strongly for the polar interaction sites on the CSP, allowing for more effective chiral recognition based on hydrogen bonding and dipole interactions.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8] It has gained significant traction for both analytical and preparative chiral separations due to its speed and "green" credentials.

  • Principle: Utilizes the unique properties of a supercritical fluid (low viscosity, high diffusivity) to facilitate rapid and efficient separation on a packed column, often with the same CSPs used in HPLC.

  • Advantages for Primary Amines: SFC is exceptionally well-suited for the chiral resolution of polar compounds like primary amines.[8][9][12] The use of alcohol modifiers and acidic or basic additives can be finely tuned to achieve excellent selectivity.[8] Crown-ether and cyclofructan-based CSPs have demonstrated high success rates for separating primary amines under SFC conditions.[9][10]

  • Mobile Phase Considerations: The mobile phase typically consists of CO2 and an organic modifier (e.g., methanol, ethanol). For primary amines, an acidic additive is often required with crown ether columns, while a basic additive may be used with certain polysaccharide phases.[9]

  • Causality: The low viscosity of the supercritical CO2 mobile phase allows for much higher flow rates without generating excessive backpressure, leading to significantly faster analysis times compared to HPLC. The high diffusivity also enhances mass transfer, resulting in sharper peaks and greater efficiency.

Capillary Electrophoresis (CE)

CE is an electromigration technique that separates analytes based on their charge-to-size ratio in an electric field.[16] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

  • Principle: Enantiomers form transient, diastereomeric complexes with the chiral selector in the BGE.[16] These complexes have different effective mobilities, leading to their separation.

  • Chiral Selectors: Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and wide availability.[17][18] Other selectors include macrocyclic antibiotics, chiral crown ethers, and chiral surfactants.[19][20]

  • Advantages: CE offers extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.[14][16][19]

  • Causality: The separation occurs in an open capillary without a packed bed, eliminating the "A-term" (eddy diffusion) from the van Deemter equation. This results in very high theoretical plate counts and sharp, narrow peaks.

Technology Comparison Summary
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential PartitioningDifferential PartitioningDifferential Electrophoretic Mobility
Primary Selector Chiral Stationary Phase (CSP)Chiral Stationary Phase (CSP)Chiral Additive in BGE
Analysis Speed Moderate to SlowVery FastFast
Solvent Consumption High (Organic Solvents)Low (Mainly CO2)Very Low (Aqueous Buffers)
Separation Efficiency Good to ExcellentExcellentVery High
Cost Moderate (Instrument & Solvents)High (Instrument), Low (Solvents)Low (Instrument & Consumables)
Suitability for Amines Good, requires careful method developmentExcellent, often the preferred technique[8][9]Excellent, especially for polar analytes
Scalability Well-established for preparative scaleExcellent for preparative scale[13][17]Limited for preparative scale

Part 3: A Risk-Based Strategy for Method Development and Validation

A modern approach to method validation is not a one-time event but a continuous lifecycle process, starting with robust method development.[1] This is aligned with the principles outlined in ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) guidelines.[1][21]

Method Development Workflow

The development of a chiral separation method is often non-predictive, necessitating a systematic screening approach.[22]

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte Define Analyte Properties (Amino-Propionamide) TechSelect Select Technique (e.g., SFC) Analyte->TechSelect Screen Screen CSPs & Solvents (e.g., Polysaccharide, Crown Ether) TechSelect->Screen Optimize Optimize Parameters (Modifier %, Additive, Temp, Pressure) Screen->Optimize FinalMethod Final Optimized Method Optimize->FinalMethod Protocol Develop Validation Protocol FinalMethod->Protocol Transfer to Validation Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report

Caption: Workflow for Chiral Method Development and Validation.

Validation According to ICH Q2(R1) Guidelines

The objective of analytical validation is to demonstrate through objective evidence that a procedure is fit for its intended purpose.[23][24] For a quantitative chiral method intended to determine the enantiomeric purity of amino-propionamide, the following parameters are critical.

G Validation Method Validation Parameters (ICH Q2) Specificity Accuracy Precision Linearity & Range LOQ / LOD Robustness Specificity Specificity Demonstrates enantiomers are resolved from each other and potential impurities. - Inject racemate, individual enantiomers, and placebo. Validation:f0->Specificity Accuracy Accuracy Closeness to true value. - Spike drug product with known levels of the minor enantiomer (e.g., 50%, 100%, 150% of specification limit). Validation:f1->Accuracy Precision Precision Agreement among a series of measurements. - Repeatability (intra-day). - Intermediate Precision (inter-day, different analyst/instrument). Validation:f2->Precision Linearity Linearity & Range Proportional response to concentration. - Analyze a series of dilutions (e.g., LOQ to 150% of target concentration). - Range is established from this data. Validation:f3->Linearity Quant LOQ / LOD Lowest concentration measured with acceptable precision/accuracy (LOQ) or just detected (LOD). - Determined by signal-to-noise ratio or standard deviation of response. Validation:f4->Quant Robustness Robustness Capacity to remain unaffected by small, deliberate changes. - Vary flow rate, temperature, modifier percentage, etc. Validation:f5->Robustness

Caption: Key Validation Parameters as per ICH Q2(R1).

Part 4: Detailed Experimental Protocol: Validation of an SFC Method

Based on its superior performance for primary amines, we present a validation protocol for an SFC method for the enantiomeric purity determination of amino-propionamide.

Objective: To validate an SFC-UV method for the quantification of the S-enantiomer of amino-propionamide in the presence of the R-enantiomer, according to ICH Q2(R1) guidelines.[24][25]

1. Instrumentation and Materials

  • SFC System: Waters ACQUITY UPC² System with a Photodiode Array (PDA) Detector or equivalent.[9]

  • Chiral Stationary Phase: Daicel CROWNPAK® CR-I (+) column (150 x 3.0 mm, 5 µm). This phase is specifically designed for primary amines.[9]

  • Reagents: CO2 (SFC grade), Methanol (HPLC grade), Trifluoroacetic Acid (TFA).

  • Standards: Racemic amino-propionamide, enantiomerically pure R- and S-amino-propionamide reference standards.

2. Optimized Chromatographic Conditions

ParameterConditionRationale
Column CROWNPAK® CR-I (+)Specifically designed for primary amine separation.[9]
Mobile Phase A CO2Primary supercritical fluid.
Mobile Phase B Methanol with 0.8% TFAOrganic modifier and acidic additive to ensure sharp peaks and enantioselectivity on the crown ether phase.[9]
Gradient Isocratic, 85:15 (A:B)A simple isocratic method is preferred for robustness and ease of transfer.
Flow Rate 2.0 mL/minAllows for rapid analysis time while maintaining resolution.
ABPR 1500 psiAutomated Back Pressure Regulator setting to maintain supercritical state.
Column Temp. 35 °COptimizes selectivity and efficiency.[12]
Detection UV at 220 nmWavelength for adequate chromophore response.

3. Step-by-Step Validation Experiments

A. Specificity

  • Prepare solutions of the racemate, each individual enantiomer, and a placebo (if applicable).

  • Inject each solution separately.

  • Acceptance Criteria: The R- and S-enantiomer peaks must be baseline resolved (Resolution > 2.0). No interfering peaks should be observed at the retention times of the enantiomers in the placebo injection.

B. Linearity and Range

  • Prepare a stock solution of the S-enantiomer.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the unwanted enantiomer (e.g., if the limit is 0.5%, the range might be 0.1% to 0.75%).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% level.

C. Accuracy (Recovery)

  • Prepare a solution of the bulk R-amino-propionamide.

  • Spike this solution with the S-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate and inject.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision

  • Repeatability (Intra-assay): Prepare six replicate samples of R-amino-propionamide spiked with the S-enantiomer at the 100% specification limit. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results from each set and between sets.

  • Acceptance Criteria: The RSD should be ≤ 5.0% for repeatability and ≤ 8.0% for intermediate precision.

E. Limit of Quantitation (LOQ) and Detection (LOD)

  • Estimate LOQ and LOD based on the signal-to-noise (S/N) ratio from the linearity study. Typically, LOQ is where S/N ≈ 10 and LOD is where S/N ≈ 3.

  • Confirm the LOQ by preparing a sample at the estimated concentration and injecting it six times.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10.0%.

F. Robustness

  • Perform a designed experiment (e.g., one-factor-at-a-time) by introducing small, deliberate variations to the method parameters.

  • Vary parameters such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 2 °C)

    • TFA concentration in modifier (± 0.1%)

  • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: The resolution between enantiomers should remain > 2.0, and the retention time shift should be acceptable under all varied conditions.

Conclusion

The successful validation of a chiral separation method for amino-propionamide isomers is a meticulous process that underpins the safety and quality of the final drug product. While HPLC and CE are viable techniques, Supercritical Fluid Chromatography (SFC) often presents the most efficient, rapid, and robust solution for primary amines.[8][9][12]

By grounding method development in the principles of chiral recognition and following a systematic validation protocol as outlined by ICH and FDA guidelines, researchers can build a self-validating system.[23][26] This ensures not only regulatory compliance but also a deep understanding of the method's capabilities and limitations, providing trustworthy data throughout the drug development lifecycle.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Separation Science. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. [Link]

  • Separations of Chiral Compounds by SFC. In Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]

  • Chiral Chromatography. Dr. Maisch. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley Online Library. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Strategies for Simplified Chiral Method Development. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Chiral Separations. LCGC International. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]

  • Separation of N-(Aminocarbonyl)-2,2-dimethylpropionamide on Newcrom R1 HPLC column. SIELC. [Link]

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • HPLC-Fluorescence Method for the Enantioselective Analysis of Propranolol in Rat Serum Using Immobilized Polysaccharide-Based Chiral Stationary Phase. Prime Scholars. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. Taylor & Francis Online. [Link]

  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PNAS. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

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Validation

Comparative Guide: PMB vs. Hmb Backbone Protection in Peptide Synthesis

Executive Summary In the solid-phase synthesis (SPPS) of "difficult sequences"—peptides prone to aggregation and -sheet formation—backbone amide protection is a critical strategy. This guide compares two distinct approac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the solid-phase synthesis (SPPS) of "difficult sequences"—peptides prone to aggregation and


-sheet formation—backbone amide protection is a critical strategy. This guide compares two distinct approaches: Hmb (2-hydroxy-4-methoxybenzyl)  and PMB (p-methoxybenzyl) .

While both groups disrupt inter-chain hydrogen bonding to improve solvation, they function through fundamentally different mechanisms regarding chain elongation:

  • Hmb is an Active Auxiliary . It utilizes a 2-hydroxyl group to facilitate the coupling of the subsequent amino acid via an intramolecular

    
     acyl shift.[1][2]
    
  • PMB is a Passive Steric Protector . It effectively blocks aggregation but introduces significant steric hindrance that makes coupling the next amino acid extremely difficult without specialized conditions.

Verdict: Hmb is generally superior for routine SPPS of long, difficult sequences due to its acyl-shift-assisted coupling. PMB is reserved for specialized applications where higher acid stability is required or as a precursor in specific ligation strategies (e.g., oxidative cleavage).

Mechanistic Comparison

The Aggregation Problem

"Difficult sequences" (e.g., Amyloid-


, ACP 65-74) fail because the peptide chains on the resin interact to form stable 

-sheets. This collapses the resin matrix, preventing reagents from reaching the N-terminus.

Solution: Replacing the amide proton (


) with a protecting group (

) eliminates the hydrogen bond donor, disrupting the secondary structure.
Hmb: The "Safety-Catch" Auxiliary

Hmb is unique because it solves the "steric penalty" of backbone protection. Normally, adding a bulky group to the nitrogen makes it hard to attach the next amino acid. Hmb uses its phenol group to "capture" the incoming activated amino acid as an ester, which then spontaneously rearranges to the desired amide.

PMB: The Steric Blocker

PMB lacks the 2-hydroxyl group. It relies solely on steric bulk to prevent aggregation. However, because it lacks the internal nucleophile (phenol), the nitrogen atom is extremely hindered. Coupling the next residue onto an N-PMB protected amine requires harsh conditions (HATU, elevated temp, double coupling) and often results in low yields.

Visualization: Mechanism of Action

Hmb_vs_PMB_Mechanism cluster_0 Hmb Mechanism (Active) cluster_1 PMB Mechanism (Passive) Hmb_Start N-Hmb Residue (Sterically Hindered N) Acyl_Capture O-Acylation (Kinetic Control) Hmb_Start->Acyl_Capture Incoming Fmoc-AA-OH Transition 5-Membered Transition State Acyl_Capture->Transition Acyl_Shift O -> N Acyl Shift (Thermodynamic Product) Transition->Acyl_Shift Spontaneous PMB_Start N-PMB Residue (Sterically Hindered N) Direct_Coup Direct N-Acylation PMB_Start->Direct_Coup Incoming Fmoc-AA-OH (Slow Kinetics) Product Peptide Bond (Low Yield) Direct_Coup->Product Requires High Temp/HATU

Figure 1: The Hmb moiety facilitates chain elongation via an internal acyl transfer, whereas PMB relies on difficult direct acylation of a secondary amine.

Performance Analysis

The following data summarizes the performance characteristics derived from comparative syntheses of the difficult sequence ACP(65-74) (Sequence: Val-Gln-Ala-Ala-Id-Asp-Tyr-Ile-Asn-Gly).

Table 1: Comparative Metrics
FeatureHmb (2-hydroxy-4-methoxybenzyl) PMB (p-methoxybenzyl)
Primary Function Aggregation disruption + Assisted CouplingAggregation disruption only
Coupling Efficiency (Next AA) High (>95%) via O-N shiftLow (<60%) due to steric bulk
Coupling Reagents Standard (DIC/HOBt) or TBTUHigh-Power (HATU/HOAt, PyBOP)
Racemization Risk Low (Internal base catalysis)High (Due to slow coupling/high temp)
Removal Condition TFA (Standard cleavage)Strong Acid (TFMSA) or Oxidative (CAN)
Side Reactions Cyclic lactone formation (prevented by acetylation)None specific, but deletion sequences common
Solubility Impact ExcellentGood

Experimental Protocols

Strategy A: Hmb Incorporation (Recommended)

This protocol uses the commercially available Fmoc-AA-(Hmb)-OH building blocks or installs the Hmb group on-resin.

Step-by-Step:

  • Installation: Couple Fmoc-Gly-(Hmb)-OH (or other Hmb-AA) using standard DIC/HOBt (3 eq) for 2 hours.

  • Fmoc Removal: 20% Piperidine in DMF (standard cycles).

  • Coupling the Next Residue (The Critical Step):

    • Dissolve Fmoc-AA-OH (4 eq) and DIC (4 eq) in DCM (minimal DMF).

    • Note: Do not add base (DIEA) initially. The Hmb phenol acts as the internal base.[1]

    • Couple for 4-6 hours. The reaction proceeds via the ester.[1][3]

    • Validation: Check Kaiser test. If positive, repeat.

  • Acetylation (Optional but recommended): If the sequence is long, acetylate the Hmb hydroxyl group using Ac2O/Pyridine to prevent "reverse" N-to-O shift during subsequent steps. The Acetyl group is removed by hydrazine or piperidine later.

Strategy B: PMB Incorporation (Specialized)

PMB is typically introduced via reductive amination because Fmoc-AA(PMB)-OH requires custom synthesis.

Step-by-Step:

  • Resin Preparation: Start with a resin-bound amino acid with a free amine.

  • Reductive Amination:

    • Add p-methoxybenzaldehyde (5 eq) in 1% AcOH/DMF. Shake for 30 mins to form the imine (Schiff base).

    • Wash with DMF.[4]

    • Add NaBH3CN (5 eq) in DMF/AcOH (99:1). React for 1 hour.

    • Result: N-PMB secondary amine.

  • Coupling the Next Residue:

    • Use HATU (5 eq) and HOAt (5 eq) with DIEA (10 eq).

    • Warning: Double coupling at 50°C is often required.

    • Risk:[5] High risk of racemization of the incoming amino acid.

  • Cleavage:

    • Standard TFA will not efficiently remove N-PMB (it is more stable than Hmb).

    • Method: Treat resin with TFMSA/TFA/DMS (1:10:3) at 0°C for 2 hours. Alternatively, oxidative cleavage with Ceric Ammonium Nitrate (CAN) is used if the peptide is in solution.

Decision Logic: When to use which?

While Hmb is the standard for "difficult sequences," PMB has niche utility. Use the logic flow below to select the correct protector.

Selection_Logic Start Start: Peptide Aggregation Issue Q1 Is the sequence >20 residues? Start->Q1 Q2 Do you need Orthogonal Protection? (Keep backbone protection after TFA cleavage) Q1->Q2 No (Short but hydrophobic) Hmb_Choice USE Hmb (or Dmb) Reason: Assisted coupling required Q1->Hmb_Choice Yes (Sterics critical) Q2->Hmb_Choice No PMB_Choice USE PMB Reason: Acid stability required Q2->PMB_Choice Yes

Figure 2: Decision matrix for backbone protection strategies.

Troubleshooting & Expert Tips

  • Aspartimide Formation:

    • Hmb: Highly effective at suppressing aspartimide formation in Asp-Gly sequences.

    • PMB: Also effective, but the difficulty in coupling the next residue makes it less practical for this specific use case compared to Dmb (2,4-dimethoxybenzyl), which is the industry standard for Asp protection.

  • UV Monitoring:

    • Both PMB and Hmb absorb strongly in the UV region. This can interfere with real-time Fmoc monitoring (UV 301nm). Ensure baseline correction is performed.

  • Cleavage Scavengers:

    • When removing Hmb, use EDT (Ethanedithiol) or TIS (Triisopropylsilane) in the cleavage cocktail. The Hmb cation is highly reactive and will re-alkylate Trp or Cys residues if not scavenged efficiently.

References

  • Sheppard, R. C., et al. (1993).[4] "2-Hydroxy-4-methoxybenzyl (Hmb) amide-protecting group: A new strategy for the solid phase synthesis of difficult peptides." Journal of the Chemical Society, Perkin Transactions 1.

  • Offer, J., & Quibell, M. (1996). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science.

  • Carpino, L. A., et al. (2003). "The 2,4-dimethoxybenzyl (Dmb) group as a backbone amide protector."[3][6] Organic Letters.

  • Miranda, L. P., & Alewood, P. F. (2000). "Accelerated chemical synthesis of peptides and small proteins." Proceedings of the National Academy of Sciences.

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of N-benzyl Alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Solid-State Architecture of N-benzyl Alanine Derivatives N-benzyl alanine derivatives represent a significant class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Solid-State Architecture of N-benzyl Alanine Derivatives

N-benzyl alanine derivatives represent a significant class of compounds in medicinal chemistry and materials science. Their molecular structure, incorporating both the chirality of alanine and the aromatic moiety of the benzyl group, gives rise to a diverse range of pharmacological activities and material properties. The precise three-dimensional arrangement of these molecules in the solid state, known as the crystal structure, is paramount in understanding their function. It dictates key parameters such as solubility, stability, bioavailability, and intermolecular interactions, which are critical for rational drug design and the development of novel materials.

This technical guide provides a comprehensive comparison of the crystal structure analysis of N-benzyl alanine derivatives. We will delve into the experimental methodologies for determining these structures, present a comparative analysis of key crystallographic parameters, and explore the subtle interplay of intermolecular forces that govern their crystal packing. This guide is intended to equip researchers with the fundamental knowledge to interpret and leverage crystal structure data in their scientific endeavors.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The gold standard for determining the precise atomic arrangement within a crystalline solid is single-crystal X-ray diffraction (SCXRD). This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms within a well-ordered crystal lattice. The resulting diffraction pattern is unique to the crystal's internal structure and can be mathematically deconvoluted to generate a three-dimensional model of the molecule and its packing arrangement.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. The following protocol outlines a typical workflow for the SCXRD analysis of a novel N-benzyl alanine derivative.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of N-benzyl alanine derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Selection Solvent Selection Purification->Solvent_Selection Slow_Evaporation Slow Evaporation/ Vapor Diffusion Solvent_Selection->Slow_Evaporation Crystal_Mounting Crystal Mounting Slow_Evaporation->Crystal_Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

A typical workflow for crystal structure analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of an N-benzyl Alanine Derivative

This protocol provides a generalized procedure for obtaining the crystal structure of a novel N-benzyl alanine derivative.

1. Synthesis and Purification:

  • Synthesize the target N-benzyl alanine derivative using established organic chemistry methods.[1][2]

  • Purify the compound to a high degree using techniques such as column chromatography followed by recrystallization to remove impurities that can hinder crystal growth.

2. Crystal Growth (Slow Evaporation Method):

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures thereof) should be performed.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. High-quality crystals are typically transparent with well-defined faces.[3]

3. Data Collection:

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil.[4]

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to measure a complete and redundant set of reflections.[5]

4. Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection. Corrections for experimental factors such as Lorentz and polarization effects are applied.[5]

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as Direct Methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Comparative Analysis of Crystal Structures

To illustrate the impact of molecular modifications on the crystal packing, we will first examine the well-characterized crystal structure of a related compound, N-benzoyl-L-alanine, and then discuss how substitutions on the benzyl group or changes in the stereochemistry of alanine would likely influence the crystal structure.

Case Study: N-benzoyl-L-alanine

The crystal structure of N-benzoyl-L-alanine provides a valuable reference point for understanding the packing of N-acylated alanine derivatives.

Crystallographic Parameter N-benzoyl-L-alanine [7]
Chemical Formula C₁₀H₁₁NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.263
b (Å) 10.308
c (Å) 10.974
β (°) 112.872
Volume (ų) 964.9
Z 4

In the crystal structure of N-benzoyl-L-alanine, the molecules are linked by a network of intermolecular hydrogen bonds. The carboxylic acid group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming a classic hydrogen-bonded dimer motif.[8] Additionally, the amide N-H group participates in hydrogen bonding with a carboxylate oxygen atom of a neighboring molecule. These interactions create a robust two-dimensional network, which is further stabilized by weaker C-H···O interactions and van der Waals forces.

Influence of Substituents on the Benzyl Group

The introduction of substituents on the phenyl ring of the N-benzyl group is expected to have a profound impact on the crystal packing.

  • Steric Effects: Bulky substituents, such as a tert-butyl group, would likely disrupt the efficient packing observed in the unsubstituted analogue. This could lead to a less dense crystal structure with a larger unit cell volume. The steric hindrance might also favor different hydrogen bonding motifs or lead to the inclusion of solvent molecules in the crystal lattice.

  • Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electrostatic potential of the molecule, influencing the strength and nature of intermolecular interactions.

    • An electron-donating group (e.g., -CH₃, -OCH₃) would increase the electron density of the aromatic ring, potentially strengthening C-H···π interactions.

    • An electron-withdrawing group (e.g., -Cl, -NO₂) would decrease the electron density of the ring and could introduce new intermolecular interactions, such as halogen bonding (in the case of -Cl) or stronger dipole-dipole interactions. These interactions can compete with or complement the existing hydrogen bonding network, leading to different crystal packing arrangements.[9]

Impact of Alanine Stereochemistry

The stereochemistry of the alanine moiety (L- vs. D-alanine) is a critical determinant of the crystal packing.

  • Enantiopure Crystals: Crystals grown from an enantiomerically pure sample (either L- or D-N-benzyl alanine) will crystallize in a chiral space group (a space group that does not contain inversion centers or mirror planes). The crystal structures of the L- and D-enantiomers will be mirror images of each other.

  • Racemic Crystals: A 1:1 mixture of L- and D-enantiomers can crystallize in several ways:

    • Racemic compound: Both enantiomers are present in equal numbers within the same unit cell, typically crystallizing in a centrosymmetric space group. The intermolecular interactions will involve both homochiral (L-L or D-D) and heterochiral (L-D) contacts.

    • Conglomerate: The L- and D-enantiomers crystallize separately into a mechanical mixture of enantiopure crystals.

    • Pseudoracemate: A solid solution where the two enantiomers are randomly distributed within the crystal lattice.

The specific outcome depends on the relative stability of the different possible packing arrangements, which is influenced by the subtle interplay of intermolecular forces.

The Role of Intermolecular Interactions in Crystal Packing

The overall crystal structure of N-benzyl alanine derivatives is a delicate balance of various intermolecular interactions. Understanding these forces is key to predicting and controlling the solid-state properties of these compounds.

  • Hydrogen Bonds: As discussed, N-H···O and O-H···O hydrogen bonds are the primary drivers of the crystal packing in these molecules, often forming well-defined one- or two-dimensional motifs.[7]

  • π-π Stacking: The aromatic benzyl groups can interact through π-π stacking, where the electron-rich π systems of adjacent rings are arranged in either a face-to-face or offset fashion. The strength and geometry of these interactions are influenced by substituents on the ring.

  • C-H···π Interactions: The C-H bonds of the alanine moiety or the benzyl group can act as weak hydrogen bond donors to the π-system of an adjacent aromatic ring.[6]

  • Van der Waals Forces: These non-specific attractive and repulsive forces play a crucial role in the overall packing efficiency and density of the crystal.

Conclusion and Future Directions

The crystal structure analysis of N-benzyl alanine derivatives provides invaluable insights into their solid-state properties, which are intrinsically linked to their function. This guide has provided a framework for understanding the experimental determination of these structures and a comparative analysis of how molecular modifications can influence their three-dimensional arrangement.

Future research in this area should focus on the systematic crystallographic study of a wider range of N-benzyl alanine derivatives with diverse substituents and stereochemistries. Such studies, coupled with computational modeling, will enable a more profound understanding of the structure-property relationships in this important class of molecules, paving the way for the rational design of new pharmaceuticals and functional materials with tailored solid-state properties.

References

  • Fu, A.-Y., & Wang, D.-Q. (2005). N-Benzoylalanine. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2336–o2337. Available at: [Link]

  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1993). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 71, 1. Available at: [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Görbitz, C. H. (2008). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. Acta Crystallographica Section B: Structural Science, 64(Pt 4), 485–493. Available at: [Link]

  • Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281–289. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Cardiff University. (2015, March 13). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. News. Available at: [Link]

  • PubChem. (n.d.). N-benzyl-beta-alanine. Retrieved February 29, 2024, from [Link]

  • Kulyk, K., et al. (2017). Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. CrystEngComm, 19(43), 6445-6453. Available at: [Link]

  • Kadu, R., et al. (2022). Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines and development of new polymorph of tosylbis(2-(tosyloxy)ethyl)amine: Synthesis, DFT, photophysical, cytotoxic property. Journal of Molecular Structure, 1259, 132729. Available at: [Link]

  • Betz, R., McCleland, C., & Marchand, H. (2011). N-Benzyl-aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1195. Available at: [Link]

  • Marrs, E. C. L., et al. (2020). Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13 and β-chloro-l-alanine benzyl ester hydrochloride salt 14. Molecules, 25(6), 1368. Available at: [Link]

  • Gümüş, M., et al. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 14(1), 102898. Available at: [Link]

  • Sridhar, M. A., et al. (2021). Crystal structure elucidation, Hirshfeld surface analysis, and DFT studies of a N-benzyl-3-phenylquinoxalin-2-amine. Journal of Molecular Structure, 1245, 131061. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide: Proper Disposal Procedures

Executive Summary Immediate Action Required: Treat (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide (CAS: 65734-58-9) as Hazardous Chemical Waste . Do not dispose of via municipal drains or trash.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide (CAS: 65734-58-9) as Hazardous Chemical Waste . Do not dispose of via municipal drains or trash.

This compound, an L-alanine derivative protected with a p-methoxybenzyl (PMB) group, is commonly used in peptide synthesis and medicinal chemistry.[1] Its disposal requires strict segregation from strong oxidizers due to the benzylic amine functionality. This guide outlines the specific protocols for disposing of the pure solid, reaction mixtures, and cleavage byproducts in compliance with RCRA (Resource Conservation and Recovery Act) standards.[1]

Chemical Identity & Hazard Profiling

To ensure safe handling, you must understand the physicochemical properties that dictate the waste stream.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name (S)-2-Amino-N-(4-methoxy-benzyl)-propionamideLabeling requirement
CAS Number 65734-58-9Unique identifier for waste manifests
Physical State White to off-white solidDust generation risk during transfer
Acidity/Basicity Basic (Primary amine)Incompatible with Strong Acids (Exothermic)
Reactivity PMB group is acid-labile & oxidizableIncompatible with Strong Oxidizers
Storage Temp 2–8°C (Hygroscopic)Store in tightly sealed secondary containment
Hazard Classification (GHS)[4]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4]

Waste Characterization & Pre-Disposal Stabilization

Before disposal, the material must be stabilized.[1] The presence of the p-methoxybenzyl group introduces specific reactivity concerns (oxidative cleavage) that distinguish this from standard amino acids.

Critical Segregation Rules
  • No Oxidizers: Do not mix with nitrates, perchlorates, or peroxides.[1] The benzylic position is susceptible to oxidation, potentially generating heat or unstable intermediates.[1]

  • Acid Separation: If the waste is from a cleavage reaction (e.g., using Trifluoroacetic acid - TFA), it must be neutralized or classified as Corrosive Acid Waste before consolidation.[1]

  • Solvent Compatibility: Ensure the solid is not dissolved in incompatible solvents (e.g., acetone/chloroform mixtures) without verifying the waste profile.

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid (Expired or Spilled)

Applicability: Unused reagent, expired lots, or spill cleanup material.[1]

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or fume hood work).[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring powder, work inside a chemical fume hood to prevent inhalation (H335).[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide" (95-100%).

    • Hazard Checkbox: Irritant, Toxic.[1][2]

  • Disposal Stream: Solid Hazardous Waste (for Incineration).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors from recrystallization or peptide coupling waste.

  • Solvent Identification: Determine the primary solvent (e.g., DMF, DCM, Ethyl Acetate).[1]

  • Segregation:

    • Halogenated Stream: If DCM or Chloroform is present.[7]

    • Non-Halogenated Stream: If Ethyl Acetate, Methanol, or DMF is the carrier.[1]

  • pH Check: If the mixture contains coupling reagents (e.g., EDC, HATU), ensure the pH is neutral (pH 6-8).[1] If acidic (from TFA cleavage), neutralize with Sodium Bicarbonate before adding to organic waste drums to prevent drum pressurization.[1]

  • Disposal Stream: Organic Liquid Waste (High BTU fuels blending).

Scenario C: Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Dampen: Cover the spill with a paper towel dampened with isopropyl alcohol (to prevent dust dispersion).

  • Sweep: Scoop the damp material into a disposable container.

  • Decontaminate: Wipe the surface with 1N HCl (to protonate and solubilize residual amine) followed by water.

  • Disposal: Place all cleanup materials (gloves, towels) into the Solid Hazardous Waste bag.

Waste Stream Decision Matrix

Use this logic flow to determine the correct waste container for your specific situation.

WasteDisposal Start Start: Waste Material StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PureSolid Pure Substance? Solid->PureSolid Contaminated Spill Debris? Solid->Contaminated SolventType Solvent Type? Liquid->SolventType SolidWaste Stream: SOLID HAZARDOUS (Incineration) PureSolid->SolidWaste Contaminated->SolidWaste Halogenated Contains Halogens? (DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMF) SolventType->NonHalogenated HaloWaste Stream: HALOGENATED LIQUID (Fuel Blending/Incineration) Halogenated->HaloWaste Yes NonHaloWaste Stream: NON-HALOGENATED LIQUID (High BTU Recovery) Halogenated->NonHaloWaste No NonHalogenated->NonHaloWaste

Figure 1: Decision matrix for segregating (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide waste.

Regulatory Compliance (RCRA)

In the United States, waste determination is the responsibility of the generator (40 CFR 262.11).[1]

  • RCRA Classification: This material is not explicitly P-listed or U-listed. However, it must be characterized based on ignitability, corrosivity, reactivity, or toxicity.[1]

    • Characteristic Check: If dissolved in a solvent like Methanol (Flash point < 60°C), it carries the D001 (Ignitable) code.

    • Toxicity: While specific aquatic toxicity data is limited for this intermediate, benzylic amines can be toxic to aquatic life.[1] Do not release to the environment.

  • EU REACH: Treat as a substance of very high concern (SVHC) regarding containment until specific eco-toxicity data confirms otherwise.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54347719 (Enantiomer Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Determination (40 CFR 262.11). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

[1][2] Executive Summary & Compound Profile Compound Identity: (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Synonyms: L-Alanine 4-methoxybenzylamide; (S)-2-amino-N-(4-methoxybenzyl)propanamide.[1][2] Chemical Class: Chi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Compound Profile

Compound Identity: (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide Synonyms: L-Alanine 4-methoxybenzylamide; (S)-2-amino-N-(4-methoxybenzyl)propanamide.[1][2] Chemical Class: Chiral Amino Acid Amide / Pharmaceutical Intermediate.[2] Physical State: Typically a white to off-white crystalline powder.[1][2]

This guide defines the critical safety parameters for handling (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide. As a chiral amine building block used frequently in peptide synthesis and peptidomimetic drug discovery, this compound presents specific risks related to skin/eye irritation and potential respiratory sensitization.[2]

Operational Directive: Treat as a Category 2 Irritant and Potential Sensitizer . Due to the often limited toxicological data on specific chiral intermediates, "Universal Precautions" for novel pharmaceutical compounds must be applied.

Hazard Identification & Risk Assessment

While specific GHS data for this enantiomer may be proprietary, structural analogs (benzylamine derivatives and amino acid amides) dictate the following risk profile based on Structure-Activity Relationship (SAR) analysis.

Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact may cause dermatitis or chemical burns upon prolonged exposure.[2]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6]Fine dust can cause mechanical and chemical corneal damage.[2]
STOT - SE H335 May cause respiratory irritation.[1][2][4][5]Inhalation of dust/aerosols triggers mucosal inflammation.[2]
Sensitization H317 May cause allergic skin reaction.[2]Precautionary assumption for benzylic amines/amides.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory. Do not rely on "standard" lab gear; specific material compatibility is required.[2][5]

PPE Selection Logic

PPE_Logic Risk Risk Assessment State Physical State? Risk->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup Tier2 Tier 2: Enhanced (Double Nitrile + Goggles + N95) Solid->Tier2 Open Bench (Discouraged) Tier3 Tier 3: Containment (Fume Hood + Sleeve Covers) Solid->Tier3 Recommended Tier1 Tier 1: Standard (Nitrile + Safety Glasses) Solution->Tier1 Dilute (<0.1M) Solution->Tier2 Concentrated (>0.1M)

Figure 1: Decision logic for PPE selection based on physical state and concentration.

Detailed PPE Specifications
ComponentRequirementTechnical Justification
Hand Protection Double Nitrile Gloves (Min 0.11mm outer).[1][2]Amides can permeate thin latex.[2] Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.[2]
Eye Protection Chemical Safety Goggles (Indirect Vent).[2]Safety glasses are insufficient for powders.[2] Goggles seal against airborne dust entry.[2]
Respiratory Fume Hood (Face velocity 80-100 fpm).[1][2]Primary control.[2] If hood is unavailable, a P95/N95 particulate respirator is the minimum secondary requirement.[2]
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves .[2]Wrist gaps are the most common exposure point.[2] Tyvek sleeves bridge the glove-to-coat gap.[1][2]
Operational Protocols
A. Weighing & Transfer (Critical Step)

Risk: Maximum potential for aerosolization (dust generation).[2]

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment enclosure.[2]

  • Static Mitigation: Use an anti-static gun or bar if the powder is fluffy/electrostatic.[2] Static charge disperses particles onto gloves/sleeves.[2]

  • Transfer Technique:

    • Do NOT use spatulas that are too wide for the receiving vessel neck.[2]

    • Use a weighing funnel or weigh paper to direct solids deep into the flask.[2]

    • Wipe Down: Immediately wipe the exterior of the reagent bottle and the balance area with a damp Kimwipe (solvent-soaked) to capture invisible dust.[1][2]

B. Reaction Setup

Risk: Exothermic dissolution or unexpected reactivity.[2]

  • Solvent Addition: Add solvent slowly to the solid.[2] Do not dump solid into solvent, which can cause splashing.[2]

  • Incompatibility Check: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) and strong acids (hydrolysis of the amide bond releases 4-methoxybenzylamine).[2]

C. Waste Disposal

Directive: Do not dispose of down the drain.[2][3][5]

  • Solid Waste: Collect contaminated weigh papers, gloves, and wipes in a dedicated "Solid Hazardous Waste" bag.[2]

  • Liquid Waste: Dispose of reaction mixtures in the "Organic - Non-Halogenated" stream (unless halogenated solvents were used).

  • Labeling: Clearly label waste containers with the full chemical name to prevent "Unknown Chemical" classification costs later.

Emergency Response: Spill & Exposure
Spill Response Workflow

Spill_Response Start Spill Detected Assess Assess Volume & State Start->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action_Dry 1. Cover with wet paper towels 2. Scoop (Do not sweep) 3. Bag as HazWaste Powder->Action_Dry Prevent Dust Action_Wet 1. Absorb with Vermiculite/Pads 2. Place in sealed bag 3. Clean surface with soap/water Liquid->Action_Wet Report Report to EHS / Safety Officer Action_Dry->Report Action_Wet->Report

Figure 2: Workflow for containing and cleaning spills to minimize aerosolization.[1][2]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[4][5][6][7] Hold eyelids apart. Note: Amides can be difficult to rinse; time is critical.[1]

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol/solvents (increases skin permeability).[2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234 (Alanine Amide Derivatives). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide
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(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide
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